molecular formula C18H21N3O3S B173243 Dexrabeprazole CAS No. 177795-60-7

Dexrabeprazole

Cat. No.: B173243
CAS No.: 177795-60-7
M. Wt: 359.4 g/mol
InChI Key: YREYEVIYCVEVJK-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexrabeprazole is the R-enantiomer of the proton pump inhibitor (PPI) rabeprazole . It is specifically designed for research applications related to acid-mediated gastrointestinal disorders. As a PPI, this compound exerts its effect by suppressing gastric acid secretion through targeted inhibition of the H+/K+ ATPase enzyme system in the gastric parietal cells . Clinical studies have investigated its use in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers, with research indicating that this compound at a 10 mg dose provides efficacy comparable to 20 mg of racemic rabeprazole, suggesting a potentially more efficient pharmacological profile . Its mechanism and applications are also studied in fixed-dose combinations with prokinetic agents like domperidone for comprehensive gastrointestinal management . This compound is a valuable tool for pharmaceutical and gastroenterological research, enabling investigations into enantiomer-specific drug actions, optimized dosing regimens, and new therapeutic formulations. The product is supplied as this compound sodium, with the CAS number 171440-18-9 . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYEVIYCVEVJK-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432680
Record name 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177795-60-7
Record name (+)-Rabeprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177795-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rabeprazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexrabeprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13762
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXRABEPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65JK8810RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dexrabeprazole's Mechanism of Action on H+/K+-ATPase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexrabeprazole, the dextrorotatory (R)-enantiomer of rabeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] Like other PPIs, it acts as a prodrug that, following systemic absorption, accumulates in the acidic environment of the secretory canaliculi of gastric parietal cells.[1][2] In this acidic milieu, this compound undergoes a rapid, acid-catalyzed conversion to its active form, a reactive sulfenamide derivative.[1][2] This activated species then forms a stable, irreversible covalent bond, specifically a disulfide bridge, with cysteine residues on the luminal surface of the H+/K+-ATPase enzyme.[2][3] This action inactivates the proton pump, the final step in the gastric acid secretion pathway, leading to a profound and sustained reduction in both basal and stimulated acid production.[1] Notably, rabeprazole, and by extension this compound, exhibits a faster onset of action compared to other PPIs, a characteristic attributed to its higher pKa value which allows for more rapid activation.[2][3]

Core Molecular Mechanism

The mechanism of action of this compound on the H+/K+-ATPase is a multi-step process involving targeted accumulation, chemical activation, and irreversible covalent modification.

Activation and Covalent Binding

This compound, as a weak base, freely crosses cell membranes and is systemically distributed. It selectively accumulates in the highly acidic secretory canaliculi of parietal cells. The acidic environment (pH < 2) triggers a two-step protonation of the this compound molecule. The initial protonation of the pyridine nitrogen is followed by a second protonation on the benzimidazole ring. This dual protonation facilitates a chemical rearrangement, converting the inactive prodrug into a highly reactive tetracyclic sulfenamide. This activated form is the key to its inhibitory action.

The sulfenamide then rapidly forms a covalent disulfide bond with the sulfhydryl groups of specific cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase α-subunit. This irreversible binding locks the enzyme in an inactive conformation, preventing it from pumping H+ ions into the gastric lumen.

cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell Canaliculus (Acidic pH) cluster_pump H+/K+-ATPase Dex_inactive This compound (Inactive Prodrug) Dex_inactive_accumulated Accumulated This compound Dex_inactive->Dex_inactive_accumulated Accumulation Protonation1 First Protonation (Pyridine N) Dex_inactive_accumulated->Protonation1 Acidic Environment Protonation2 Second Protonation (Benzimidazole N) Protonation1->Protonation2 Sulfenamide Active Sulfenamide (Thiophilic Cation) Protonation2->Sulfenamide Chemical Rearrangement Cysteine Cysteine Residues (e.g., Cys813) Sulfenamide->Cysteine Covalent Bonding HK_ATPase H+/K+-ATPase (Active) HK_ATPase_inhibited H+/K+-ATPase (Inactive) Cysteine->HK_ATPase_inhibited Inactivation start Start prepare_vesicles Prepare H+/K+-ATPase Enriched Vesicles start->prepare_vesicles setup_reaction Set up Reaction Mixture (Acidic Buffer) prepare_vesicles->setup_reaction add_dex Add Varying Concentrations of this compound setup_reaction->add_dex pre_incubate Pre-incubate at 37°C add_dex->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) Released stop_reaction->measure_pi analyze_data Calculate % Inhibition and Determine IC50 measure_pi->analyze_data end End analyze_data->end Histamine Histamine H2R H2 Receptor Histamine->H2R Ach Acetylcholine M3R M3 Receptor Ach->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Ca2+ M3R->Ca2 CCK2R->Ca2 PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C Ca2->PKC Pump_activation H+/K+-ATPase Activation & Translocation PKA->Pump_activation PKC->Pump_activation Acid_secretion H+ Secretion (Gastric Acid) Pump_activation->Acid_secretion Inhibition Inhibition This compound This compound (Activated) This compound->Pump_activation Inhibition->Acid_secretion          

References

Synthesis and Characterization of Dexrabeprazole Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dexrabeprazole sodium, the R-(+)-enantiomer of rabeprazole, is a potent proton pump inhibitor (PPI) that suppresses gastric acid secretion. Its stereospecificity is crucial for its enhanced pharmacological profile. This technical guide provides an in-depth overview of the synthesis and characterization of this compound sodium, intended for researchers, scientists, and professionals in drug development. The document details the core synthetic strategy, focusing on the critical asymmetric oxidation step to achieve high enantiomeric purity. Furthermore, it outlines comprehensive characterization methodologies, including chromatographic, spectroscopic, and physicochemical techniques. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to serve as a practical resource for laboratory application.

Introduction

This compound sodium is the pharmacologically active R-(+)-enantiomer of the proton pump inhibitor, rabeprazole.[1] As a member of the substituted benzimidazole class, it is used in the treatment of acid-related gastrointestinal conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase enzyme system, commonly known as the gastric proton pump, located at the secretory surface of gastric parietal cells.[1][3] This targeted action blocks the final step in gastric acid production.[3]

The development of this compound represents a "racemic switch" from its parent compound, rabeprazole. Research indicates that the R-enantiomer possesses a distinct pharmacokinetic profile and that its pharmacological action is stronger than the S-enantiomer or the racemate.[1][4] This enhanced efficacy allows for effective treatment at lower doses, potentially improving the therapeutic index.[5] The synthesis of a single, optically pure enantiomer requires a stereoselective approach, making the synthetic and analytical methodologies critical for ensuring the quality, purity, and potency of the final active pharmaceutical ingredient (API).

Synthesis of this compound Sodium

The synthesis of this compound sodium is a multi-step process that hinges on the creation of a thioether intermediate, followed by a crucial enantioselective oxidation to establish the chiral sulfoxide center, and concluding with the formation of the sodium salt.[4][6]

Overall Synthetic Strategy

The common synthetic route begins with the condensation of two key intermediates: 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride and 2-mercaptobenzimidazole. This reaction forms the rabeprazole thioether. The thioether then undergoes an asymmetric oxidation, which selectively converts the prochiral sulfide into the desired (R)-sulfoxide, this compound. Finally, the this compound base is treated with a sodium source, such as sodium hydroxide, to yield this compound sodium.[4][7]

G cluster_start Starting Materials A 2-Mercaptobenzimidazole C Rabeprazole Thioether (Sulfide Intermediate) A->C Condensation (Phase Transfer Catalyst) B 2-Chloromethyl-3-methyl-4- (3-methoxypropoxy)pyridine HCl B->C Condensation (Phase Transfer Catalyst) D This compound (Base) (R-enantiomer) C->D Asymmetric Oxidation (Chiral Catalyst) E This compound Sodium D->E Salt Formation (Sodium Hydroxide)

Caption: Generalized synthesis pathway for this compound sodium.
Experimental Protocols

Protocol 2.2.1: Synthesis of Rabeprazole Thioether Intermediate

This protocol describes the condensation reaction to form 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzo[d]imidazole.

  • Dissolve sodium hydroxide in distilled water or an appropriate alcohol solvent.[6]

  • Add 2-Mercaptobenzimidazole to the basic solution and heat the mixture to approximately 45-50°C.[6]

  • Slowly add a solution of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine to the reaction mixture over 2-3 hours.[6]

  • Maintain the temperature and continue stirring for an additional 4 hours to ensure the reaction goes to completion.[6]

  • After completion, cool the mixture, which typically results in the precipitation of the thioether product.

  • Filter the precipitate, wash with water, and dry to obtain the crude rabeprazole sulfide intermediate.

Reactant/ReagentMolar Ratio (Example)Role
2-Mercaptobenzimidazole1.0Nucleophile
2-Chloromethyl Pyridine Derivative~1.0Electrophile
Sodium Hydroxide>2.0Base
Water / Ethanol-Solvent

Protocol 2.2.2: Asymmetric Oxidation to this compound

This critical step establishes the chirality of the molecule. The use of a chiral titanium complex is a common and effective method.[1][7]

G A Prepare Chiral Catalyst (e.g., Ti(OiPr)4 + (+)-DET) B Add Rabeprazole Thioether in Organic Solvent (e.g., Toluene) A->B C Add Oxidizing Agent (e.g., Cumene Hydroperoxide) B->C D Control Temperature (e.g., 50-60°C) C->D E Monitor Reaction (e.g., by HPLC) D->E F Quench Reaction E->F Upon Completion G Aqueous Workup & Extraction F->G H Isolate & Purify this compound G->H

Caption: Experimental workflow for the asymmetric oxidation of rabeprazole sulfide.
  • In an appropriate organic solvent (e.g., toluene), prepare the chiral titanium complex by reacting titanium(IV) isopropoxide with a chiral ligand, such as (+)-diethyl-L-tartrate (DET).[1][8]

  • Add the rabeprazole thioether intermediate to the catalyst solution at a controlled temperature, for instance, between 50°C and 60°C.[8]

  • Introduce a base to the reaction mixture.[8]

  • Add the oxidizing agent, such as cumene hydroperoxide, dropwise while maintaining the temperature.[7]

  • Monitor the reaction progress using a suitable analytical technique like HPLC until the starting material is consumed.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the this compound base into an organic solvent, wash, and concentrate to isolate the product. Further purification may be performed if necessary.

Reactant/ReagentRole
Rabeprazole ThioetherSubstrate
Titanium(IV) IsopropoxideCatalyst Precursor
(+)-Diethyl-L-tartrateChiral Ligand
Cumene HydroperoxideOxidizing Agent
BaseActivator/Co-catalyst
TolueneSolvent

Protocol 2.2.3: Formation of this compound Sodium Salt

This final step converts the active base into its more stable and soluble sodium salt.[7]

  • Dissolve the purified this compound base in a suitable solvent, such as ethanol or ethyl acetate.[9][10]

  • Prepare a solution of sodium hydroxide in a compatible solvent (e.g., methanolic NaOH or aqueous NaOH).[9]

  • Add the sodium hydroxide solution to the this compound solution and stir.

  • The sodium salt may precipitate directly or can be isolated by adding an anti-solvent (e.g., n-heptane, methyl tert-butyl ether) or by evaporating the solvent.[9][10]

  • Filter the resulting solid, wash with a suitable solvent, and dry under vacuum to obtain this compound sodium.[10]

Characterization of this compound Sodium

Comprehensive characterization is essential to confirm the identity, purity, enantiomeric excess, and physical form of the synthesized this compound sodium.

Chromatographic Methods

Chromatography is the cornerstone for assessing the purity and enantiomeric integrity of this compound.

3.1.1 Chiral Purity and Enantiomeric Separation

Validating the enantiomeric excess is critical. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for this purpose.[11][12]

G A Sample Preparation (Dissolve in Mobile Phase) B Inject Sample into HPLC A->B C Separation on Chiral Column (e.g., Chiralpak IC) B->C D Isocratic Elution (e.g., Hexane:Ethanol:EDA) C->D E UV Detection (e.g., 282 nm) D->E F Data Analysis (Quantify R and S peaks) E->F

Caption: Workflow for chiral HPLC analysis of this compound.
  • Experimental Protocol (Chiral HPLC):

    • Sample Preparation: Accurately weigh the this compound sodium sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter.[11]

    • Chromatographic Conditions: Inject the sample onto a chiral HPLC system. Baseline separation of the R-(+) and S-(-) enantiomers is the goal.[13]

    • Data Analysis: Identify and quantify the peaks corresponding to each enantiomer based on their retention times. Calculate the enantiomeric excess (%ee).

  • Experimental Protocol (Chiral CE):

    • Buffer Preparation: Prepare a background electrolyte (BGE) solution, such as 25 mM phosphate buffer at pH 7.0, containing the chiral selector.[12][14]

    • CE Conditions: Perform the separation using optimized voltage, temperature, and injection parameters.

    • Data Analysis: The enantiomers will migrate at different times, allowing for their quantification. The S-enantiomer typically migrates first.[12]

ParameterHPLC MethodCE Method
Stationary Phase / Selector Chiralpak IC (150 x 4.6 mm, 5 µm)[13]15 mM Sulfobutyl-ether-β-CD / 30 mM γ-CD[12]
Mobile Phase / Buffer Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v)[13]25 mM Phosphate Buffer (pH 7.0)[12]
Flow Rate / Voltage 1.0 mL/min (typical)+20 kV[12]
Temperature 35 °C[13]18 °C[12]
Detection UV at 282 nm[11]UV at 210 nm[12]

3.1.2 Purity and Impurity Profiling (RP-HPLC/UPLC)

Reverse-phase ultra-performance liquid chromatography (RP-UPLC) is a rapid and sensitive method to determine the purity of this compound sodium and quantify any related impurities, such as the sulfone, sulfide, or N-oxide analogs.[15][16]

  • Experimental Protocol (RP-UPLC):

    • Sample Preparation: Prepare a sample solution in a suitable diluent.

    • Chromatographic Conditions: Use a gradient elution program for effective separation of the main component from all known and unknown impurities.[15]

    • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15][17]

ParameterRP-UPLC Method Example
Column BEH C18 (2.1 x 50 mm), 1.7 µm[15]
Mobile Phase A Phosphate Buffer[15]
Mobile Phase B Mixture of organic solvents (e.g., Acetonitrile/Methanol)[15]
Elution Gradient Program[15]
Detection UV (e.g., 284 nm)[16]
Spectroscopic Methods

Spectroscopic techniques are used for structural confirmation and quantification.

  • Protocol 3.2.1: Structural Confirmation (NMR, IR, MS): These methods provide definitive structural evidence.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the molecular structure by showing the chemical environment of protons and carbons.

    • Infrared Spectroscopy (IR): IR spectroscopy is used to identify characteristic functional groups present in the molecule.

    • Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that help confirm the structure.[7][18]

TechniqueExpected Observations
IR (KBr) Characteristic peaks for N-H, C=N, S=O, and C-O-C stretching.
MS (ESI+) A peak corresponding to the molecular ion [M+H]⁺ for the free base.
  • Protocol 3.2.2: Quantification (UV-Vis Spectroscopy): A simple method for determining concentration. A first-order derivative spectroscopic method can also be used for analysis in combined dosage forms.[19]

ParameterUV-Vis Method Data
Wavelength (λmax) ~266 nm[19]
Linearity Range (Example) 2-36 µg/ml[19]
Solvent Methanol or appropriate buffer
Physicochemical Characterization

These methods are used to identify the solid-state properties of the API, which can impact stability, solubility, and bioavailability.

  • Protocol 3.3.1: Crystalline Form Analysis (X-Ray Powder Diffraction - XRPD): XRPD is the primary tool for identifying the crystalline form (polymorph) of a substance. This compound sodium can exist as a stable monohydrate crystal form.[10][20]

This compound Sodium Monohydrate[10][20]
Characteristic 2θ Diffraction Peaks (Cu-Kα)
10.5, 13.4, 17.1, 18.0, 18.5, 18.9, 19.5, 23.0, 23.3, 27.1, 31.6
  • Protocol 3.3.2: Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) measures thermal transitions as a function of temperature. It is used to determine melting points and detect polymorphic transitions.

This compound Sodium Monohydrate[10][20]
Key Thermal Event
Absorption Peak at approx. 148.27°C

Mechanism of Action

The therapeutic effect of this compound sodium is derived from its ability to potently inhibit gastric acid secretion. This is achieved through a highly specific, covalent inhibition of the H+/K+-ATPase enzyme in gastric parietal cells.

  • Activation: this compound is a prodrug that, after absorption, concentrates in the acidic secretory canaliculi of parietal cells.[1]

  • Conversion: In this highly acidic environment, it undergoes protonation and is rapidly converted into its active form, a cationic sulphenamide derivative.[1]

  • Inhibition: This active metabolite then forms a stable, irreversible disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase enzyme.[1]

  • Effect: This covalent binding inactivates the proton pump, thereby blocking the final step of both basal and stimulated gastric acid secretion, leading to a sustained elevation of gastric pH.[1][3]

G cluster_lumen Gastric Lumen (High H+) cluster_cell Parietal Cell Lumen H+ A This compound (Prodrug in Circulation) B Acidic Canaliculus A->B Accumulation C Active Sulphenamide B->C Protonation/ Activation Pump H+/K+-ATPase (Proton Pump) C->Pump Binds to Cys Residues Pump->Lumen H+ Secretion D Inactivated Pump (Covalent Bond) Pump->D Irreversible Inhibition D->Lumen H+ Secretion BLOCKED

Caption: Mechanism of action for this compound sodium at the gastric proton pump.

Conclusion

The synthesis of this compound sodium is a well-defined process where the key to success lies in the highly selective asymmetric oxidation of the thioether intermediate to yield the desired R-(+)-enantiomer. The use of chiral titanium catalysts has proven to be an effective strategy for achieving high enantiopurity. A robust suite of analytical techniques is required for its characterization. Chromatographic methods, particularly chiral HPLC and RP-UPLC, are indispensable for confirming enantiomeric excess and chemical purity. Spectroscopic, thermal, and diffraction analyses provide essential data for structural confirmation and solid-state characterization. The detailed protocols and data presented in this guide serve as a valuable resource for the synthesis, analysis, and quality control of this compound sodium in a research and development setting.

References

Chiral Separation of Rabeprazole Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders.[1][2] Like other benzimidazole PPIs, rabeprazole possesses a chiral center at the sulfur atom of its sulfoxide group, leading to the existence of two enantiomers: (R)-(+)-rabeprazole and (S)-(-)-rabeprazole.[3] These enantiomers can exhibit distinct pharmacological and pharmacokinetic profiles, making their separation and individual characterization a critical aspect of drug development and clinical analysis.[3][4][5] This technical guide provides a comprehensive overview of the methodologies for the chiral separation of rabeprazole enantiomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows and the drug's mechanism of action are presented to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

Introduction

Rabeprazole is widely prescribed for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[1][6] It functions by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion.[6][7] Although administered as a racemate, studies have indicated potential stereoselectivity in its metabolism and clinical effects.[8][9][10] For instance, the (R)-isomer, dexrabeprazole, has shown potential for improved symptomatic relief and higher healing rates in GERD patients compared to the racemic mixture.[3] This underscores the importance of robust analytical methods for the enantioselective analysis of rabeprazole.

This guide details various established techniques for the successful chiral resolution of rabeprazole enantiomers, providing practical protocols and comparative data to aid in method selection and implementation.

Mechanism of Action: Proton Pump Inhibition

Rabeprazole is a prodrug that requires activation in an acidic environment.[6][11] Upon reaching the acidic canaliculi of gastric parietal cells, it undergoes a pH-dependent conversion to its active sulfenamide form.[6][12] This activated form then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase, leading to its irreversible inactivation and the suppression of gastric acid secretion.[1][6]

Rabeprazole Mechanism of Action cluster_blood Bloodstream cluster_parietal_cell Parietal Cell Cytosol cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Gastric Lumen Rabeprazole_inactive Rabeprazole (Inactive Prodrug) Rabeprazole_inactive_cell Rabeprazole (Inactive) Rabeprazole_inactive->Rabeprazole_inactive_cell Diffusion Rabeprazole_active Sulfenamide (Active Form) Rabeprazole_inactive_cell->Rabeprazole_active Acid-catalyzed activation (H+) Proton_Pump H+/K+-ATPase (Proton Pump) Rabeprazole_active->Proton_Pump Covalent Bonding (Disulfide Bridge) Inactivated_Pump Inactivated Pump Proton_Pump->Inactivated_Pump Irreversible Inhibition H_ion H+ Proton_Pump->H_ion H+ Secretion Inactivated_Pump->H_ion K_ion K+ K_ion->Proton_Pump K+ Uptake

Caption: Rabeprazole's mechanism of action, from inactive prodrug to proton pump inhibition.

Analytical Methodologies for Chiral Separation

The primary techniques for the chiral separation of rabeprazole enantiomers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Supercritical Fluid Chromatography (SFC) has also emerged as a rapid and sensitive alternative.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the enantioseparation of rabeprazole in both bulk drug substances and biological matrices. The choice of chiral stationary phase (CSP) is critical for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly employed.

Stationary Phase Mobile Phase Flow Rate (mL/min) Temperature (°C) Resolution (Rs) Linearity Range LOD/LOQ (µg/mL) Reference
Chiralpak IC (150 x 4.6 mm, 5 µm)Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v)1.035> 6.0-0.01 / 0.03[13]
Chiralpak IC (150 x 4.6 mm, 5 µm)10 mM Ammonium Acetate (0.2% Acetic Acid):Acetonitrile (35:65 v/v)---0.5-400 ng/mL-[14]
Chiral CD-Ph0.5 M Sodium Perchlorate:Acetonitrile (6:4 v/v)1.035-5-1000 ng/mL5 ng/mL[4][15]
CHIRALPAK-AGPAcetonitrile:Phosphate Buffer (pH 6.0)---38.4-576 µg/L0.2 ng (LOD)[16]

Protocol 1: Normal-Phase HPLC for Bulk Drug and Formulations [13]

  • Chromatographic System: HPLC with UV detection.

  • Chiral Stationary Phase: Chiralpak IC (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of hexane, ethanol, and ethylenediamine in a ratio of 30:70:0.05 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 285 nm.

  • Sample Preparation:

    • Accurately weigh the rabeprazole bulk drug or powdered tablets.

    • Dissolve the sample in the mobile phase to achieve a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Reversed-Phase HPLC for Human Plasma Samples [4][15]

  • Chromatographic System: HPLC with UV detection.

  • Chiral Stationary Phase: Chiral CD-Ph.

  • Mobile Phase: A mixture of 0.5 M Sodium Perchlorate and Acetonitrile in a ratio of 6:4 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 282 nm.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of human plasma, add a suitable internal standard (e.g., omeprazole-thioether).

    • Perform solid-phase extraction using an Oasis HLB cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes and the internal standard.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase before injection.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System Sample Bulk Drug / Plasma Dissolve Dissolve in Mobile Phase / Add Internal Standard Sample->Dissolve Filter_SPE Filter (0.45 µm) / Solid-Phase Extraction Dissolve->Filter_SPE Inject Inject into HPLC Filter_SPE->Inject Column Chiral Column (e.g., Chiralpak IC) Inject->Column Pump HPLC Pump (Mobile Phase) Pump->Column Detector UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: A generalized experimental workflow for the chiral HPLC analysis of rabeprazole.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers an alternative approach with high separation efficiency for rabeprazole enantiomers.[17][18] Chiral selectors, typically cyclodextrins (CDs), are added to the background electrolyte to facilitate enantiomeric recognition. Dual CD systems have proven particularly effective.

Chiral Selector(s) Background Electrolyte (BGE) Voltage (kV) Temperature (°C) Resolution (Rs) Migration Order Reference
15 mM Sulfobutyl-ether-β-CD & 30 mM γ-CD25 mM Phosphate Buffer (pH 7.0)+20182.53S-enantiomer first[17][18][19]
60 mM (+)-N,N-dimethylephedrinium-bis(trifluoromethanesulfon)imidateAcetonitrile:Methanol (60:40 v/v)----[20]
  • CE System: Capillary electrophoresis system with UV detection.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 7.0) containing 15 mM sulfobutyl-ether-β-CD and 30 mM γ-CD.

  • Applied Voltage: +20 kV.

  • Temperature: 18 °C.

  • Injection: 50 mbar for 3 seconds.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Dissolve the rabeprazole sample in a suitable solvent (e.g., the BGE or a compatible solvent).

    • Filter or centrifuge the sample if necessary before introduction into the CE system.

CE_Separation_Principle start Racemic Rabeprazole (R- and S-enantiomers) interaction Differential Interaction (Inclusion Complex Formation) start->interaction bge Background Electrolyte + Chiral Selectors (CDs) bge->interaction migration Different Electrophoretic Mobilities under Applied Voltage interaction->migration separation Separation of Enantiomers migration->separation detection Detection (e.g., UV at 210 nm) separation->detection

Caption: Logical relationship of the chiral separation principle in Capillary Electrophoresis.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both gas and liquid chromatography. It often provides faster separations and is considered a "greener" alternative due to the use of supercritical CO₂ as the main mobile phase component.

Stationary Phase Mobile Phase Flow Rate (mL/min) Temperature (°C) Linearity Range (ng/mL) Reference
ACQUITY UPC² Trefoil CEL2Methanol:CO₂ (30:70 v/v)2.5601-1000[21]
  • Chromatographic System: Acquity UPC² system coupled with a tandem mass spectrometer.

  • Chiral Stationary Phase: ACQUITY UPC² Trefoil CEL2 column.

  • Mobile Phase: A mixture of methanol and CO₂ in a ratio of 30:70 (v/v).

  • Flow Rate: 2.5 mL/min.

  • Column Temperature: 60 °C.

  • Detection: Mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Transitions: m/z 360.0→242.2 for rabeprazole.

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add an internal standard (e.g., (R)-lansoprazole).

    • Add acetonitrile to precipitate proteins.

    • Centrifuge and inject the supernatant.

Conclusion

The chiral separation of rabeprazole enantiomers is essential for understanding their individual pharmacokinetic and pharmacodynamic properties, which is crucial for the development of enantiopure drug products and for clinical monitoring. This guide has provided a detailed overview of various analytical techniques, with a focus on HPLC and CE, for the effective enantioseparation of rabeprazole. The tabulated quantitative data and step-by-step experimental protocols offer a practical resource for scientists and researchers. The choice of method will depend on the specific application, available instrumentation, and the matrix being analyzed. The continued development and refinement of these chiral separation methods will further contribute to the advancement of pharmaceutical analysis and drug development.

References

Stereospecific Synthesis of Dexrabeprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexrabeprazole, the (R)-(+)-enantiomer of the proton pump inhibitor rabeprazole, demonstrates a distinct pharmacokinetic profile that has driven the development of stereospecific synthetic routes. This technical guide provides an in-depth overview of the core methodologies for the synthesis of this compound, with a primary focus on the pivotal asymmetric oxidation of the prochiral sulfide precursor. Detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the synthetic workflow are presented to serve as a comprehensive resource for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

Rabeprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system, commonly known as the proton pump. The molecule possesses a chiral sulfur atom within its sulfoxide group, resulting in the existence of two enantiomers: (R)-(+)-rabeprazole (this compound) and (S)-(-)-rabeprazole.[1] The isolation and synthesis of a single enantiomer, a strategy known as a "racemic switch," is a common practice in pharmaceutical development aimed at optimizing therapeutic outcomes.[2] Preclinical studies have suggested that this compound is more potent than its (S)-counterpart and the racemic mixture in preventing acid-related gastric lesions, indicating a stereoselective pharmacological activity.[2] Consequently, robust and efficient stereospecific synthetic methods are crucial for the production of this chirally pure active pharmaceutical ingredient.

The cornerstone of this compound synthesis lies in the enantioselective oxidation of the prochiral sulfide intermediate, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole.[1] This guide will detail the prevalent methodologies for this key transformation, including the preparation of the sulfide precursor and the final salt formation.

Synthetic Pathways

The stereospecific synthesis of this compound can be broadly categorized into two main stages:

  • Synthesis of the Prochiral Sulfide Precursor : The condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride to form the rabeprazole thioether.[3]

  • Asymmetric Oxidation : The enantioselective oxidation of the sulfide to the desired (R)-sulfoxide (this compound).[2]

  • Salt Formation : The conversion of this compound to its sodium salt for pharmaceutical formulation.[4]

Overall Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Oxidation cluster_2 Stage 3: Salt Formation & Purification A 2-Mercaptobenzimidazole C Condensation A->C B 2-Chloromethyl-3-methyl-4- (3-methoxypropoxy)pyridine HCl B->C D Rabeprazole Sulfide (Prochiral Precursor) C->D G Asymmetric Oxidation D->G E Chiral Catalyst System (e.g., Ti(O-iPr)4 / (+)-DET) E->G F Oxidizing Agent (e.g., Cumene Hydroperoxide) F->G H This compound G->H J Salt Formation H->J I Sodium Hydroxide I->J K Purification J->K L This compound Sodium K->L

Overall Synthetic Workflow for this compound Sodium.

Experimental Protocols

Synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole (Rabeprazole Sulfide)

This protocol is based on the condensation reaction between 2-mercaptobenzimidazole and a substituted pyridine hydrochloride.[3]

Materials:

  • 2-Mercaptobenzimidazole

  • 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride

  • Dichloromethane

  • Polyethylene glycol

  • Purified water

  • Saturated aqueous common salt

Procedure:

  • In a reaction flask, add 200 mL of dichloromethane, 15.92 g (106 mmol) of 2-mercaptobenzimidazole, and 26.6 g (100 mmol) of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.[3]

  • Add 50 g of polyethylene glycol to the mixture and stir the reaction.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, perform a liquid-liquid extraction. The organic phase is washed with purified water and then with a saturated aqueous common salt solution.[3]

  • The organic layer containing the rabeprazole sulfide is then carried forward to the next step. A patent suggests a yield of 97% with an HPLC purity of 99.3% for a similar process.[2]

Asymmetric Oxidation to this compound

This procedure utilizes a chiral titanium complex to catalyze the enantioselective oxidation of the sulfide precursor.[4]

Materials:

  • Rabeprazole sulfide (from step 3.1)

  • Tetraisopropyl titanate

  • L-(+)-tartaric acid diethyl ester ((+)-DET)

  • Cumene hydroperoxide

  • Toluene

  • Aqueous acetic acid

  • Sodium hydroxide solution

Procedure:

  • Catalyst Formation: A chiral titanium complex is prepared by reacting titanium(IV) isopropoxide with a chiral ligand, such as (+)-diethyl-L-tartrate, in an appropriate organic solvent.[1]

  • Oxidation: The rabeprazole sulfide is dissolved in a suitable solvent such as toluene. The pre-formed chiral catalyst is added.

  • An oxidizing agent, such as cumene hydroperoxide, is then added to the reaction mixture in the presence of a base. The reaction is typically carried out at a controlled temperature.[4]

  • Work-up and Purification:

    • After the reaction is complete, the aqueous phase is washed with dichloromethane.[5]

    • The pH of the aqueous phase is adjusted to 9.4-9.7 with 50% aqueous acetic acid.[5]

    • The product is extracted with dichloromethane.[5]

    • The combined organic phases are then extracted with a 1N NaOH aqueous solution.[5]

    • The aqueous phase is decolorized with activated carbon and filtered.[5]

    • The pH of the filtrate is adjusted to 10.1-10.3 with 50% aqueous acetic acid.[5]

    • The solution is cooled to 5°C and stirred for 12 hours to induce crystallization.[5]

    • The resulting solid this compound is collected by filtration and washed with purified water.[5]

Formation of this compound Sodium

Materials:

  • This compound

  • Acetonitrile

  • Sodium hydroxide (NaOH)

  • Methyl tertiary butyl ether (MTBE)

  • Dichloromethane

Procedure:

  • In a reaction vessel, dissolve 35.9 g (100 mmol) of this compound in 200 mL of acetonitrile.[5]

  • Add 4.2 g (105 mmol) of NaOH and stir until the NaOH is completely dissolved.[5]

  • Filter the solution.

  • The filtrate is concentrated under reduced pressure until dry.[5]

  • The residue is dissolved in a mixed solvent of 16.7 kg of methyl tertiary butyl ether and 10.0 kg of dichloromethane.[5]

  • The solution is stirred to ensure complete dissolution and then concentrated under reduced pressure, during which a white powder of this compound sodium precipitates.[5]

  • The solid is collected, washed, and dried to yield the final product.

Quantitative Data

The efficiency of the stereospecific synthesis of this compound is evaluated based on the chemical yield and the enantiomeric excess (e.e.) of the desired (R)-enantiomer. The following table summarizes representative quantitative data from various sources.

StageKey Reagents/Catalyst SystemOxidantYield (%)Enantiomeric Excess (e.e.) (%)Purity (%)Reference
Asymmetric OxidationChiral ligand derived from (1S, 2S)-1,2-diphenyl amino ethanol and titanium tetraisopropoxideNot specified94Not specified99.8 (isomer impurity 0.10%)[5]
Asymmetric OxidationTetraisopropyl titanate and L-(+)-tartaric acid diethyl esterCumene hydroperoxide79 (total yield for this compound sodium)Not specified> 99.5 (HPLC)[4][6]
Asymmetric OxidationChiral ligand derived from (1S, 2S)-1,2-diphenyl amino ethanol and titanium tetraisopropoxideNot specified82Not specified99.7 (isomer impurity 0.12%)[5]

Visualization of Key Processes

Asymmetric Oxidation Workflow

The following diagram illustrates the workflow for the core asymmetric oxidation step.

G cluster_0 Catalyst Preparation cluster_1 Oxidation Reaction cluster_2 Work-up and Purification A Titanium(IV) Isopropoxide C Complexation A->C B (+)-Diethyl-L-tartrate B->C D Chiral Titanium Catalyst C->D G Asymmetric Oxidation (in organic solvent) D->G E Rabeprazole Sulfide E->G F Cumene Hydroperoxide F->G H Crude this compound G->H I pH Adjustment & Extraction H->I J Decolorization I->J K Crystallization J->K L Pure this compound K->L

Workflow for the Asymmetric Oxidation of Rabeprazole Sulfide.

Conclusion

The stereospecific synthesis of this compound is a well-established process that hinges on the efficient asymmetric oxidation of the corresponding sulfide precursor. The use of chiral titanium catalysts, particularly those derived from diethyl tartrate, in combination with hydroperoxide oxidizing agents, provides a reliable method for achieving high yields and excellent enantioselectivity. The detailed protocols and data presented in this guide offer a valuable resource for the practical implementation and optimization of this compound synthesis in a research and development setting. Further advancements in catalyst design and process optimization may lead to even more efficient and sustainable synthetic routes for this important pharmaceutical agent.

References

In Vitro Activity of Dexrabeprazole versus Rabeprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a widely prescribed proton pump inhibitor (PPI), is a racemic mixture of two enantiomers: dexrabeprazole (the R-(+)-enantiomer) and its corresponding S-(-)-enantiomer.[1] this compound is the pharmacologically active enantiomer, demonstrating greater potency and efficacy in the management of acid-related gastrointestinal disorders.[2][3] This technical guide provides an in-depth comparison of the in vitro activity of this compound and racemic rabeprazole, focusing on their mechanism of action, biochemical properties, and the experimental protocols used for their evaluation.

Proton pump inhibitors function by irreversibly inhibiting the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[2] This inhibition is achieved through a covalent disulfide bond with cysteine residues on the enzyme.[4] The activation of these prodrugs is acid-catalyzed, a critical step that occurs in the acidic environment of the parietal cell secretory canaliculi.[4]

Mechanism of Action: A Stereoselective Perspective

Both this compound and rabeprazole are substituted benzimidazoles that act as prodrugs.[4] As weak bases, they accumulate in the acidic milieu of the parietal cells. Here, they undergo a molecular rearrangement to form a reactive tetracyclic sulfenamide.[4] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.[4]

While the fundamental mechanism is the same, preclinical research indicates that this compound is more effective than the S-(-)-enantiomer and the racemic mixture in preventing acid-related gastric lesions, suggesting a stereoselective difference in their pharmacological activity.[2] This enhanced efficacy of this compound is attributed to a potentially more efficient interaction with the target proton pump.[2]

cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Prodrug This compound / Rabeprazole (Inactive Prodrug) Activated_Drug Sulfenamide (Active Metabolite) Prodrug->Activated_Drug Acid-catalyzed activation Proton_Pump H+/K+-ATPase (Proton Pump) Activated_Drug->Proton_Pump Covalent Bonding & Irreversible Inhibition H_Out H+ Proton_Pump->H_Out Gastric Acid Secretion K_In K+ K_In->Proton_Pump

Mechanism of Proton Pump Inhibition

Quantitative Data: A Comparative Analysis

ParameterThis compoundRabeprazoleKey Observations
pKa Not explicitly found, but expected to be similar to rabeprazole.~5.0The higher pKa allows for faster activation at a less acidic pH compared to other PPIs.[4][5]
IC50 (H+/K+-ATPase) Not explicitly found.Reported to be ~3 times more potent than omeprazole in inhibiting acid secretion in isolated rabbit gastric vesicles.[4][6]This compound, as the active enantiomer, is expected to have a lower IC50 than racemic rabeprazole.
Enzyme Inhibition Not explicitly found.In an isolated hog vesicle model, rabeprazole achieved near-maximal inhibition of the proton pump within 5 minutes.[5]This rapid inhibition is a key characteristic of rabeprazole's in vitro activity.

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to assess the activity of proton pump inhibitors.

Determination of H+/K+-ATPase Inhibition

This assay measures the direct inhibitory effect of a PPI on the activity of the H+/K+-ATPase enzyme.

cluster_preparation Vesicle Preparation cluster_assay Inhibition Assay Homogenization Homogenize Gastric Mucosa (e.g., porcine or rabbit) Centrifugation Differential Centrifugation Homogenization->Centrifugation Isolation Isolate Microsomal Fraction (H+/K+-ATPase Vesicles) Centrifugation->Isolation Quantification Determine Protein Concentration (e.g., Bradford Assay) Isolation->Quantification Incubation Incubate Vesicles with This compound / Rabeprazole Quantification->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Measurement Measure ATPase Activity (e.g., phosphate release) Initiation->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Workflow for H+/K+-ATPase Inhibition Assay

Methodology:

  • Preparation of H+/K+-ATPase Vesicles:

    • Gastric mucosal tissue from a suitable animal model (e.g., porcine or rabbit stomach) is homogenized in a buffered solution.[4]

    • Microsomal fractions containing H+/K+-ATPase vesicles are isolated through differential centrifugation.[4]

    • The protein concentration of the vesicle preparation is determined using a standard method such as the Bradford assay.[4]

  • ATPase Activity Assay:

    • The assay measures the rate of ATP hydrolysis by the H+/K+-ATPase.

    • The reaction mixture typically contains H+/K+-ATPase vesicles, a buffer (e.g., Tris-HCl), MgCl₂, KCl, and an ionophore like valinomycin.[4]

    • The test inhibitor (this compound or rabeprazole) is added at various concentrations.[4]

    • The reaction is initiated by the addition of ATP and allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).[4]

    • The reaction is then stopped.[4]

  • Measurement and Analysis:

    • The amount of inorganic phosphate released from ATP hydrolysis is measured.

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Conclusion

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Dexrabeprazole Sodium Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure of dexrabeprazole sodium monohydrate, a key active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals engaged in the study and formulation of this proton pump inhibitor. While a complete single-crystal X-ray diffraction analysis is not publicly available, this guide synthesizes the existing data from patent literature to describe the known crystalline forms, outlines the experimental methodologies for their characterization, and presents a logical workflow for solid-state analysis of pharmaceutical hydrates.

This compound, the (R)-(+)-enantiomer of rabeprazole, is a compound that inhibits gastric acid secretion.[1] Its sodium salt, specifically in its monohydrate form, has been the subject of crystallographic studies to ensure its stability, solubility, and consistent performance in pharmaceutical formulations. The existence of different crystalline forms, or polymorphs, is a critical aspect of pharmaceutical development, as these forms can exhibit distinct physicochemical properties.[2][3]

Crystalline Forms of this compound Sodium Monohydrate

Based on available patent literature, at least two distinct crystalline forms of this compound sodium monohydrate have been characterized, primarily through X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC). For clarity, they are designated here as Form I and Form II.

X-ray Powder Diffraction (XRPD) Data

X-ray powder diffraction is a fundamental technique for the characterization of crystalline solids.[4][5] Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific solid-state structure. The tables below summarize the characteristic diffraction peaks (in degrees 2θ) for the two identified crystal forms of this compound sodium monohydrate.

Table 1: Characteristic XRPD Peaks for this compound Sodium Monohydrate Crystal Form I

2θ Angle (°)
9.2
10.6
17.1
18.0
18.5
18.8
19.5
21.3
21.5
22.9
25.4
27.1
29.8
31.6
32.6
Data sourced from patent CN104031030A.[6][7]

Table 2: Characteristic XRPD Peaks for this compound Sodium Monohydrate Crystal Form II

2θ Angle (°)
10.5
13.4
17.1
18.0
18.5
18.9
19.5
23.0
23.3
27.1
31.6
Data sourced from patent CN102924434A.[8][9]
Differential Scanning Calorimetry (DSC) Data

Differential Scanning Calorimetry is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[10][11] It is used to detect thermal events such as melting, crystallization, and dehydration.[12][13]

Table 3: Thermal Analysis Data for this compound Sodium Monohydrate Crystal Forms

Crystal FormThermal EventTemperature (°C)
Form IAbsorption Peak (Endotherm)157.4
Form IIAbsorption Peak (Endotherm)148.27
Data sourced from patents CN104031030A and CN102924434A.[6][7][8][9]

The distinct XRPD patterns and different endothermic events observed in DSC analyses strongly suggest the existence of at least two polymorphic forms of this compound sodium monohydrate. These differences in crystal packing and/or hydration state can influence important pharmaceutical properties such as solubility and stability.[7]

Experimental Protocols

The characterization of crystalline pharmaceutical hydrates relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the characterization of this compound sodium monohydrate.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a diffraction pattern characteristic of the crystalline solid, which can be used for phase identification, polymorph screening, and assessment of crystallinity.

Methodology:

  • Sample Preparation: A small amount of the this compound sodium monohydrate powder (typically 10-50 mg) is gently packed into a sample holder. The surface of the powder should be smooth and level with the surface of the holder to ensure accurate diffraction angles.

  • Instrument Setup: A powder diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å) is used. The instrument is calibrated using a standard reference material (e.g., silicon).

  • Data Collection: The sample is irradiated with the X-ray beam, and the detector scans a range of 2θ angles, typically from 3° to 40°. The scan rate is set to an appropriate speed (e.g., 0.03° per second) to obtain a good signal-to-noise ratio.[8]

  • Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed to identify the positions of the diffraction peaks. These peak positions are then compared to reference patterns to identify the crystalline form.

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal transitions of the material, such as dehydration and melting, which are characteristic of a specific crystalline form.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound sodium monohydrate (typically 2-5 mg) is placed in an aluminum DSC pan. The pan is hermetically sealed to prevent the loss of volatile components during heating.

  • Instrument Setup: A calibrated DSC instrument is used. An empty, sealed aluminum pan is used as a reference. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 80 mL/min).[9]

  • Thermal Program: The sample and reference are heated at a constant rate, for example, 10 °C per minute, over a specified temperature range (e.g., 30 °C to 200 °C).[9]

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. Endothermic or exothermic events appear as peaks in the DSC thermogram. The temperature of the peak maximum and the integrated area of the peak (enthalpy) are determined.

Logical Workflow and Signaling Pathways

The characterization of a pharmaceutical hydrate is a systematic process. The following diagram, generated using Graphviz, illustrates a typical workflow for the solid-state characterization of a new crystalline hydrate.

Crystal_Characterization_Workflow cluster_synthesis Synthesis & Crystallization cluster_primary_analysis Primary Characterization cluster_advanced_analysis Advanced Structural Analysis cluster_data_interpretation Data Interpretation & Finalization synthesis API Synthesis crystallization Crystallization & Polymorph Screen synthesis->crystallization pxrd Powder X-ray Diffraction (PXRD) crystallization->pxrd Identify unique patterns dsc_tga Thermal Analysis (DSC/TGA) crystallization->dsc_tga Identify thermal events scxrd Single Crystal XRD (if single crystals available) crystallization->scxrd spectroscopy Spectroscopy (IR, Raman, ssNMR) crystallization->spectroscopy pxrd->scxrd Guide single crystal growth structure_elucidation Structure Elucidation pxrd->structure_elucidation Unit cell indexing stability Stability & Performance Testing pxrd->stability dsc_tga->stability scxrd->structure_elucidation spectroscopy->structure_elucidation final_form Final Form Selection structure_elucidation->final_form stability->final_form

Caption: Workflow for Pharmaceutical Hydrate Crystal Form Characterization.

Conclusion

The solid-state characterization of this compound sodium monohydrate, as revealed through patent literature, indicates the existence of at least two distinct polymorphic forms. These forms are distinguishable by their unique X-ray powder diffraction patterns and thermal properties. The experimental protocols detailed in this guide provide a framework for the robust and reliable characterization of such crystalline materials, in line with regulatory expectations for pharmaceutical development.

While the available XRPD and DSC data provide valuable fingerprints for these crystalline forms, a complete understanding of their three-dimensional atomic arrangement awaits public disclosure of single-crystal X-ray diffraction data. Such data would provide definitive information on the unit cell parameters, space group, and the precise arrangement of the this compound, sodium, and water molecules within the crystal lattice. This level of detail is invaluable for understanding the intermolecular interactions that govern the physical properties of the API and for computational modeling of its behavior. Further research and publication in this area would be of significant benefit to the pharmaceutical science community.

References

Preclinical Efficacy of Dexrabeprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of Dexrabeprazole, the R-enantiomer of rabeprazole. This compound is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by selectively inhibiting the H+/K+-ATPase enzyme system at the secretory surface of gastric parietal cells.[1][2] Preclinical studies have demonstrated its potential as a potent anti-ulcer agent, often exhibiting greater efficacy than its racemic counterpart, rabeprazole.[1]

Mechanism of Action

This compound, like other PPIs, targets the final step in the gastric acid production pathway.[1] The drug accumulates in the acidic environment of the parietal cell canaliculus, where it is converted to its active sulfenamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, irreversibly inactivating the proton pump.[1] This inhibition leads to a dose-dependent reduction in both basal and stimulated gastric acid secretion.[3] Animal studies have indicated that this compound has a more potent in vivo inhibitory effect on H+/K+-ATPase activity compared to rabeprazole and its S(-)-isomer, despite similar in vitro effects.

In Vivo Efficacy in Animal Models of Gastric Ulcer

The anti-ulcer efficacy of this compound has been evaluated in various well-established rat models of gastric ulceration. These models mimic different aspects of ulcer pathogenesis in humans.

Summary of Preclinical Efficacy Data
Animal ModelKey FindingsReference
Pyloric Ligation-Induced Ulcer This compound demonstrated a significant and dose-dependent reduction in ulcer formation compared to control groups. Its potency was reported to be superior to that of rabeprazole and the S(-)-isomer at equivalent doses.[4]
Indomethacin-Induced Ulcer In this NSAID-induced ulcer model, this compound showed significant protection against gastric mucosal damage. The protective effect was observed to be more potent than that of rabeprazole.[4]
Water-Immersion Restraint Stress-Induced Ulcer This compound significantly inhibited the formation of stress-induced gastric lesions. Its efficacy was found to be greater than both rabeprazole and the S(-)-isomer in this model.[4]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below. These protocols are based on standard pharmacological procedures for evaluating anti-ulcer agents.

Pyloric Ligation-Induced Ulcer Model in Rats

Objective: To assess the effect of this compound on gastric acid secretion and ulcer formation due to acid accumulation.

Methodology:

  • Animal Model: Male Wistar rats (150-200g) are fasted for 24 hours with free access to water.

  • Procedure:

    • Animals are anesthetized (e.g., with ether or isoflurane).

    • A midline abdominal incision is made, and the pyloric end of the stomach is carefully ligated without obstructing blood flow.

    • The abdominal wall is sutured.

  • Drug Administration: this compound, rabeprazole, or vehicle (control) is administered orally or intraperitoneally immediately after pyloric ligation.

  • Observation Period: The animals are kept for 4-6 hours after the surgery.

  • Evaluation:

    • Animals are sacrificed, and the stomach is removed.

    • The gastric contents are collected to measure the volume, pH, and total acidity (titrated against 0.01 N NaOH).

    • The stomach is opened along the greater curvature, and the mucosal surface is examined for ulcers.

    • The ulcer index is scored based on the number and severity of lesions.

Indomethacin-Induced Ulcer Model in Rats

Objective: To evaluate the cytoprotective effect of this compound against NSAID-induced gastric damage.

Methodology:

  • Animal Model: Male Wistar rats (150-200g) are fasted for 24 hours with free access to water.

  • Procedure:

    • Gastric ulcers are induced by a single oral or subcutaneous administration of indomethacin (e.g., 20-30 mg/kg).

  • Drug Administration: this compound, a reference drug (e.g., ranitidine), or vehicle is administered 30 minutes before or concurrently with indomethacin.

  • Observation Period: Animals are observed for 4-6 hours after indomethacin administration.

  • Evaluation:

    • Animals are sacrificed, and the stomachs are removed.

    • The stomachs are opened, and the ulcer index is determined by scoring the number and severity of mucosal lesions.

Water-Immersion Restraint Stress (WIRS)-Induced Ulcer Model in Rats

Objective: To assess the efficacy of this compound in preventing stress-induced gastric lesions.

Methodology:

  • Animal Model: Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.

  • Procedure:

    • The rats are placed in a restraint cage.

    • The cage is then immersed vertically in a water bath maintained at 20-22°C to the level of the xiphoid process for a period of 6-8 hours.

  • Drug Administration: this compound, a reference drug, or vehicle is administered orally 30 minutes before the induction of stress.

  • Evaluation:

    • After the stress period, the animals are sacrificed.

    • The stomachs are removed, opened along the greater curvature, and examined for lesions in the glandular region.

    • The ulcer index is calculated based on the total length of the lesions.

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the proton pump enzyme.

Methodology:

  • Enzyme Preparation:

    • H+/K+-ATPase-rich microsomes are prepared from the gastric mucosa of a suitable animal model (e.g., hog or rabbit).

  • Assay Procedure:

    • The reaction mixture contains the microsomal preparation, a buffer (e.g., Tris-HCl), MgCl2, and KCl.

    • This compound at various concentrations is pre-incubated with the enzyme preparation.

    • The reaction is initiated by the addition of ATP.

    • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.

  • Data Analysis:

    • The percentage inhibition of H+/K+-ATPase activity is calculated for each concentration of this compound.

Pharmacokinetics

Preclinical pharmacokinetic studies, primarily in beagle dogs, have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. While comprehensive data is limited in publicly available literature, some key parameters have been reported in the context of formulation development.

ParameterFindingReference
Bioavailability A study on an enteric-coated tablet formulation of this compound in beagle dogs demonstrated a dose-proportional pharmacokinetic profile.[5]
Cmax and AUC Pharmacokinetic studies on related proton pump inhibitors like dexlansoprazole in beagle dogs have reported mean Cmax values in the range of 1498.2 to 1643.0 ng/mL and AUC0-t values around 3684.9 to 4094.5 ng·h/mL for a 30 mg dose. Specific values for this compound are not consistently reported across publicly available studies.[6]

Visualizations

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition

cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen H2_Receptor H2 Receptor AC Adenylate Cyclase H2_Receptor->AC Gs M3_Receptor M3 Receptor PLC Phospholipase C M3_Receptor->PLC Gq CCK2_Receptor CCK2 Receptor CCK2_Receptor->PLC Gq cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump + PKC->ProtonPump + H_ion H+ ProtonPump->H_ion Secretion This compound This compound (active form) This compound->ProtonPump Inhibition Histamine Histamine Histamine->H2_Receptor Gastrin Gastrin Gastrin->CCK2_Receptor ACh Acetylcholine ACh->M3_Receptor

Caption: Signaling pathways for gastric acid secretion and inhibition by this compound.

Experimental Workflow for In Vivo Ulcer Models

start Start fasting Animal Fasting (24 hours) start->fasting grouping Randomization into Treatment Groups fasting->grouping drug_admin Drug Administration (this compound / Vehicle) grouping->drug_admin ulcer_induction Ulcer Induction drug_admin->ulcer_induction pyloric_ligation Pyloric Ligation ulcer_induction->pyloric_ligation indomethacin_admin Indomethacin Administration ulcer_induction->indomethacin_admin wirs Water-Immersion Restraint Stress ulcer_induction->wirs observation Observation Period (4-8 hours) pyloric_ligation->observation indomethacin_admin->observation wirs->observation euthanasia Euthanasia & Stomach Excision observation->euthanasia analysis Analysis of Gastric Contents & Ulcer Index Scoring euthanasia->analysis end End analysis->end

Caption: Generalized experimental workflow for in vivo gastric ulcer models.

Logical Relationship of this compound's Anti-Ulcer Effect

dex This compound ppi Proton Pump Inhibition dex->ppi leads to acid_suppression Decreased Gastric Acid Secretion ppi->acid_suppression ph_increase Increased Gastric pH acid_suppression->ph_increase ulcer_healing Gastric Ulcer Healing/Prevention ph_increase->ulcer_healing promotes

Caption: Logical flow of this compound's anti-ulcer mechanism.

References

Dexrabeprazole's Interaction with the Gastric Proton Pump: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action: Covalent Inhibition of the Gastric H+/K+-ATPase

Like all PPIs, dexrabeprazole is a prodrug that requires activation in an acidic environment.[4] The molecule accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, it undergoes an acid-catalyzed conversion to its active form, a sulfenamide derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, the enzyme responsible for the final step of acid secretion.[4] This irreversible inhibition effectively inactivates the proton pump.

Rabeprazole, the racemic mixture containing this compound, is noted for its high acid dissociation constant (pKa), which allows for a more rapid conversion to its active form compared to other PPIs like omeprazole.[5][6] This translates to a faster onset of proton pump inhibition.[6] In vitro studies using isolated gastric vesicles have demonstrated that rabeprazole achieves near-maximal inhibition of the proton pump significantly faster than lansoprazole, omeprazole, or pantoprazole.[6]

Signaling Pathway of Proton Pump Inhibition

The following diagram illustrates the mechanism of action of this compound, from its systemic absorption to the final inhibition of the gastric H+/K+-ATPase.

cluster_blood Systemic Circulation cluster_parietal Parietal Cell cluster_lumen Gastric Lumen Dexrabeprazole_blood This compound (Inactive Prodrug) Dexrabeprazole_cytosol This compound (Cytosol) Dexrabeprazole_blood->Dexrabeprazole_cytosol Diffusion Dexrabeprazole_canaliculus This compound (Secretory Canaliculus) Dexrabeprazole_cytosol->Dexrabeprazole_canaliculus Accumulation Active_Sulfenamide Active Sulfenamide Derivative Dexrabeprazole_canaliculus->Active_Sulfenamide Acid-Catalyzed Conversion H_ion H+ Proton_Pump H+/K+-ATPase (Proton Pump) Active_Sulfenamide->Proton_Pump Covalent Bonding (Disulfide Bridge) Inhibited_Pump Covalently Inhibited H+/K+-ATPase Proton_Pump->Inhibited_Pump Inactivation H_out H+ Proton_Pump->H_out H+ Secretion K_in K+ K_in->Proton_Pump K+ Uptake

Mechanism of this compound Action.

Quantitative Analysis of Binding Affinity

A thorough review of the scientific literature did not yield specific quantitative data for the binding affinity of this compound (e.g., K_i, IC50) to the gastric H+/K+-ATPase. However, comparative data for the racemate, rabeprazole, provides valuable insights into its potency.

ParameterDrugValue/ObservationSource
Relative Potency Racemic Rabeprazole vs. Omeprazole~3 times more potent in inhibiting acid secretion in isolated rabbit gastric vesicles.[5]
pKa Racemic Rabeprazole~5.0[6]
Lansoprazole4.0[6]
Omeprazole4.0[6]
Pantoprazole3.0[6]
Activation Half-Life at pH 1.2 Racemic Rabeprazole1.3 minutes[6]
Lansoprazole2.0 minutes[6]
Omeprazole2.8 minutes[6]
Pantoprazole4.6 minutes[6]
Activation Half-Life at pH 5.1 Racemic Rabeprazole7.2 minutes[6]
Lansoprazole90 minutes[6]
Omeprazole84 minutes[6]
Pantoprazole282 minutes[6]
Clinical Efficacy This compound (10 mg/day) vs. Esomeprazole (20 mg/day)Equally effective in the treatment of non-erosive GERD.[7][8][9]

Note: The lack of specific binding affinity data for this compound represents a significant data gap in the current literature. The provided data for racemic rabeprazole should be interpreted with caution, as the individual enantiomers may exhibit different binding characteristics.

Experimental Protocols

The following protocols are representative methodologies for determining the binding affinity and inhibitory activity of proton pump inhibitors like this compound.

H+/K+-ATPase Inhibition Assay (IC50 Determination)

This assay measures the concentration of the inhibitor required to reduce the activity of the H+/K+-ATPase by 50%.

4.1.1 Preparation of H+/K+-ATPase-Enriched Gastric Vesicles

  • Tissue Source: Fresh porcine or rabbit gastric mucosa is commonly used.

  • Homogenization: The mucosa is minced and homogenized in a buffered sucrose solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) on ice.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction containing the H+/K+-ATPase. This typically involves a low-speed spin to remove cellular debris, followed by a high-speed spin to pellet the microsomes.

  • Resuspension and Storage: The final microsomal pellet is resuspended in a suitable buffer and can be stored at -80°C. Protein concentration is determined using a standard method like the Bradford or BCA assay.

4.1.2 ATPase Activity Measurement

  • Reaction Mixture: A reaction mixture is prepared containing the H+/K+-ATPase-enriched vesicles, a buffer (e.g., Tris-HCl), MgCl2, KCl, and an ionophore such as valinomycin to facilitate K+ transport.

  • Inhibitor Incubation: Varying concentrations of this compound are added to the reaction mixture and pre-incubated to allow for activation and binding. A control group without the inhibitor is included to determine maximal enzyme activity.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Termination and Phosphate Quantification: After a defined incubation period at 37°C, the reaction is stopped (e.g., with trichloroacetic acid). The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., Fiske-Subbarow method).

  • Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Radioligand Binding Assay (for determining K_i)

This assay measures the affinity of a drug for a receptor by assessing its ability to displace a radiolabeled ligand.

4.2.1 Competitive Binding Assay Protocol

  • Materials:

    • H+/K+-ATPase-enriched gastric vesicles (prepared as described above).

    • A suitable radiolabeled ligand that binds reversibly to the proton pump (e.g., a radiolabeled potassium-competitive acid blocker).

    • A range of concentrations of unlabeled this compound.

  • Incubation: The gastric vesicles are incubated in a buffer containing the radiolabeled ligand at a fixed concentration and varying concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the vesicles with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 of this compound for displacing the radioligand is determined. The K_i value can then be calculated using the Cheng-Prusoff equation: K_i = IC50 / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Experimental Workflow Diagram

cluster_prep Vesicle Preparation cluster_assay Inhibition Assay Tissue Gastric Mucosa Homogenize Homogenization Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Vesicles H+/K+-ATPase-Enriched Vesicles Centrifuge->Vesicles Incubate Incubate Vesicles with This compound & ATP Vesicles->Incubate Measure_Pi Measure Inorganic Phosphate (Pi) Release Incubate->Measure_Pi Analyze Calculate % Inhibition and IC50 Measure_Pi->Analyze

Workflow for H+/K+-ATPase Inhibition Assay.

Conclusion

This compound is a potent proton pump inhibitor that acts through the irreversible covalent inhibition of the gastric H+/K+-ATPase. Its rapid activation, a characteristic inherited from its racemic parent compound rabeprazole, suggests a fast onset of action. While direct quantitative data on its binding affinity remain to be fully elucidated in the public domain, the available evidence points to a high potency. The experimental protocols outlined in this guide provide a framework for future research to precisely quantify the binding kinetics of this compound and further refine our understanding of its interaction with the gastric proton pump. Such studies are crucial for the continued development and optimization of acid-suppressive therapies.

References

Molecular Modeling of Dexrabeprazole-ATPase Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexrabeprazole, the S-enantiomer of rabeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase, commonly known as the proton pump.[1][2][3] Understanding the molecular interactions between this compound and its target is crucial for rational drug design and the development of more effective therapeutics for acid-related disorders. This technical guide provides an in-depth overview of the computational approaches used to model this interaction, including detailed experimental protocols, quantitative data analysis, and visual representations of the key processes involved.

Proton pump inhibitors are prodrugs that require activation in the acidic environment of the stomach's parietal cells.[4] Once activated, they form a covalent bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.[5][6][7] Molecular modeling techniques, such as homology modeling, molecular docking, and molecular dynamics simulations, have become indispensable tools for elucidating the intricacies of this process at an atomic level.

Data Presentation

While specific binding energy and molecular dynamics data for the direct interaction of this compound with H+/K+-ATPase are not extensively available in publicly accessible literature, we can compile and compare related quantitative data for rabeprazole and other PPIs to provide a comprehensive overview.

Table 1: Comparative Inhibitory Activity of Proton Pump Inhibitors

ParameterRabeprazoleOmeprazoleKey Observations
IC50 (H+/K+-ATPase) Reported to be ~3 times more potent than omeprazole in inhibiting acid secretion in isolated rabbit gastric vesicles.[4]1.1 µM (porcine ATPase), 2.4 µM (gastric membrane vesicles)[4]Rabeprazole demonstrates higher potency in functional assays of acid secretion.
Ki (CYP2C19 Inhibition) Not explicitly found for H+/K+-ATPase2-6 µM[4]Direct Ki values for H+/K+-ATPase are not well-documented in comparative studies.
Binding Site (Cysteine Residues) Binds to cysteine residues on the H+/K+-ATPase.Cys813 and Cys892[4]The precise cysteine residues targeted by rabeprazole can vary.
pKa ~5.0[4]~4.0[4]Rabeprazole's higher pKa allows for faster activation at a less acidic pH.

Table 2: Representative Molecular Docking and Dynamics Data for Small Molecule Inhibitors (Illustrative)

ParameterValue RangeSignificance
Binding Energy (kcal/mol) -6 to -12Indicates the strength of the non-covalent interaction between the ligand and the protein. More negative values suggest stronger binding.[8][9]
Inhibition Constant (Ki) (µM) 0.1 to 10Represents the concentration of inhibitor required to produce half-maximum inhibition. Lower values indicate greater potency.[5]
RMSD (Å) 1 to 3Measures the average distance between the atoms of the ligand or protein backbone in different conformations during a simulation. Lower, stable values suggest the complex is in a stable conformation.[10][11][12]

Experimental Protocols

Homology Modeling of H+/K+-ATPase

Since the experimental three-dimensional structure of the human H+/K+-ATPase is not always readily available, homology modeling is a crucial first step. This computational technique constructs a 3D model of a target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the template).[13]

Methodology:

  • Template Selection:

    • The amino acid sequence of the human H+/K+-ATPase α-subunit is used as the query sequence.

    • A BLAST (Basic Local Alignment Search Tool) search is performed against the Protein Data Bank (PDB) to identify suitable templates.

    • The sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) is a commonly used template due to its significant sequence and structural homology with P-type ATPases.

  • Sequence Alignment:

    • The target sequence is aligned with the template sequence using alignment tools like ClustalW or T-Coffee.

    • This alignment is manually inspected and adjusted to ensure that conserved regions and key functional residues are correctly aligned.

  • Model Building:

    • Software such as MODELLER or SWISS-MODEL is used to build the 3D model of the H+/K+-ATPase.

    • The program uses the coordinates of the template's backbone and conserved side chains to construct the model of the target protein.

    • Loops and non-conserved side chains are modeled using algorithms that sample different conformations.

  • Model Refinement and Validation:

    • The initial model is subjected to energy minimization to relieve any steric clashes and optimize the geometry.

    • The quality of the final model is assessed using tools like PROCHECK to analyze the Ramachandran plot, which evaluates the stereochemical quality of the protein backbone.

    • Further validation can be performed using programs that check for correct bond lengths, angles, and overall fold.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex.[14] This technique is used to understand the binding mode of this compound in the active site of the H+/K+-ATPase.

Methodology:

  • Receptor and Ligand Preparation:

    • The 3D structure of the H+/K+-ATPase (obtained from homology modeling or the PDB) is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges.

    • The 3D structure of this compound is generated and optimized using a chemical drawing tool and energy minimization. Gasteiger charges are typically added to the ligand.

  • Grid Box Generation:

    • A grid box is defined around the putative binding site of the H+/K+-ATPase. This box encompasses the region where the docking algorithm will search for favorable binding poses.

    • The binding site is typically identified based on the location of key catalytic residues or the binding site of known inhibitors in homologous structures.

  • Docking Simulation:

    • Software such as AutoDock Vina is used to perform the docking calculations.[15][16][17][18][19]

    • The algorithm explores various conformations and orientations of this compound within the defined grid box and calculates the binding affinity for each pose using a scoring function.

  • Analysis of Results:

    • The docking results are analyzed to identify the most favorable binding pose, which is typically the one with the lowest binding energy.

    • The interactions between this compound and the amino acid residues in the binding pocket (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of binding.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-ATPase complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.

Methodology:

  • System Setup:

    • The docked complex of this compound and H+/K+-ATPase is used as the starting structure.

    • The complex is embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment, and the system is solvated with water molecules.

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization and Equilibration:

    • The entire system is subjected to energy minimization to remove any bad contacts or steric clashes.

    • A series of equilibration steps are performed. Typically, this involves a short simulation with restraints on the protein and ligand to allow the water and lipid molecules to relax, followed by a longer equilibration run where the restraints are gradually removed. This is often done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[20]

  • Production MD Simulation:

    • Once the system is well-equilibrated, the production MD simulation is run for a significant period (typically tens to hundreds of nanoseconds).

    • During the simulation, the trajectory (positions, velocities, and energies of all atoms at different time points) is saved for later analysis.

  • Trajectory Analysis:

    • The trajectory is analyzed to study the stability of the complex, the flexibility of different regions of the protein, and the specific interactions between this compound and the ATPase.

    • Key parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues are calculated to assess stability and flexibility.[10][11][12]

    • The persistence of hydrogen bonds and other key interactions over the course of the simulation is also analyzed.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of the molecular modeling workflow and the mechanism of action of this compound.

PPI_Mechanism_of_Action cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Dex_blood This compound (Inactive Prodrug) Dex_cyto This compound (Cytoplasm) Dex_blood->Dex_cyto Absorption ATPase H+/K+-ATPase (in tubulovesicles) Dex_cyto->ATPase Stimulation Dex_active Activated Sulfenamide Dex_cyto->Dex_active Acid Activation (H+) ATPase_active Active H+/K+-ATPase ATPase->ATPase_active Translocation Inhibited_ATPase Inhibited ATPase (Covalent Bond) Dex_active->Inhibited_ATPase ATPase_active->Inhibited_ATPase Covalent Binding Molecular_Modeling_Workflow cluster_homology Homology Modeling cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation seq Target Sequence (H+/K+-ATPase) blast BLAST vs PDB seq->blast template Select Template (e.g., SERCA) blast->template align Sequence Alignment template->align build Build 3D Model align->build validate Refine & Validate Model build->validate receptor Prepare Receptor (H+/K+-ATPase Model) validate->receptor grid Define Binding Site (Grid Box) receptor->grid ligand Prepare Ligand (this compound) dock Run Docking (AutoDock Vina) ligand->dock grid->dock analysis_dock Analyze Poses & Binding Energy dock->analysis_dock complex Docked Complex analysis_dock->complex setup System Setup (Membrane, Water, Ions) complex->setup equilibrate Minimization & Equilibration setup->equilibrate production Production Run equilibrate->production analysis_md Trajectory Analysis (RMSD, RMSF, Interactions) production->analysis_md Dexrabeprazole_ATPase_Interaction cluster_ATPase H+/K+-ATPase Binding Pocket Dex This compound (Activated Sulfenamide) Cys813 Cysteine 813 Dex->Cys813 Covalent Bond (Disulfide Bridge) Asp137 Aspartic Acid 137 Dex->Asp137 Hydrogen Bond Phe227 Phenylalanine 227 Dex->Phe227 Hydrophobic Interaction Cys892 Cysteine 892 Asn138 Asparagine 138

References

Methodological & Application

Application Note: A Validated RP-HPLC-UV Method for the Quantification of Dexrabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Dexrabeprazole using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This compound is a proton pump inhibitor used to treat acid-related stomach and esophagus issues.[1] Accurate and reliable quantification is crucial for quality control in pharmaceutical formulations and for various research applications. This application note outlines the necessary instrumentation, reagents, and a step-by-step procedure for sample analysis. Furthermore, it summarizes key validation parameters from established methods to demonstrate the method's robustness, accuracy, and precision.

Principle of the Method

Reverse-phase HPLC is a powerful analytical technique used to separate compounds based on their hydrophobicity. In this method, this compound is passed through a nonpolar stationary phase (a C18 column) using a polar mobile phase. This compound, being relatively nonpolar, interacts with the stationary phase. The composition of the mobile phase is optimized to elute this compound as a sharp, symmetrical peak, which is then detected by a UV spectrophotometer at a wavelength where the analyte strongly absorbs light. The area under the chromatographic peak is directly proportional to the concentration of this compound in the sample, allowing for precise quantification.

Instrumentation and Materials

2.1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pumping System

    • Autosampler or Manual Injector

    • Column Oven

    • UV-Vis Detector

  • Analytical Balance

  • Sonicator

  • pH Meter

  • Filtration assembly with 0.45 µm membrane filters

  • Volumetric flasks and pipettes

2.2. Chemicals and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Purified Water (HPLC Grade)

  • Triethylamine (for pH adjustment, if required)

2.3. Chromatographic Column:

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Experimental Protocols

This section details a composite protocol based on validated methods for this compound quantification.

3.1. Preparation of Mobile Phase: A common mobile phase involves a mixture of an aqueous buffer and an organic solvent.

  • Phosphate Buffer (pH 7.0): Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in purified water to achieve the desired molarity (e.g., 0.025 M to 0.05 M). Adjust the pH to 7.0 using a suitable base like a dilute solution of sodium hydroxide or triethylamine.

  • Mobile Phase Mixture: Mix the prepared phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[2]

  • Degassing: Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration through a 0.45 µm membrane filter to prevent air bubbles in the system.

3.2. Preparation of Standard Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations covering the expected sample concentration range (e.g., 10, 20, 40, 60, 80 µg/mL). These solutions will be used to construct the calibration curve.

3.3. Sample Preparation (from Tablet/Capsule Dosage Form):

  • Accurately weigh and finely powder the contents of at least 10 tablets/capsules to get a uniform sample.

  • Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.[3]

  • Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.[3]

  • Allow the solution to cool to room temperature and then make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter to remove any particulate matter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

3.4. Chromatographic Analysis:

  • Set up the HPLC system with the chromatographic conditions outlined in the tables below.

  • Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions. It is recommended to inject each sample in triplicate.

  • Record the chromatograms and measure the peak areas.

3.5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is typically desired.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve or using the regression equation.

Data Presentation

The following tables summarize chromatographic conditions and validation parameters from various published HPLC methods for this compound quantification.

Table 1: Comparison of HPLC-UV Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column C18C18C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.0) (50:50 v/v)[2]10mM KH₂PO₄ : Methanol (20:80 v/v)[4]Acetonitrile : 0.025 M KH₂PO₄ Buffer (pH 5.1) (30:70 v/v)[3]
Flow Rate 1.0 mL/min[2]Not Specified1.0 mL/min[3]
Detection Wavelength 272 nm[2]Not Specified284 nm[3]
Retention Time 4.33 min[2]4.02 min[4]9.28 min[3]

Table 2: Summary of Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range 77 - 143 mg/L[2]Not Specified10 - 50 µg/mL[3]
Correlation Coefficient (r²) 0.9989[2]0.999[4]0.9963
Limit of Detection (LOD) 0.010 mg/L[2]Not SpecifiedNot Specified
Limit of Quantification (LOQ) 0.034 mg/L[2]Not SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedMeets ICH criteria[4]Not Specified
Precision (%RSD) Not Specified< 2%[4]Not Specified

Visualizations

Diagram 1: Experimental Workflow

G cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Preparation p2 Standard Solutions Preparation p3 Sample Solutions Preparation a1 HPLC System Equilibration p2->a1 p3->a1 a2 Inject Standards & Samples a1->a2 a3 Chromatographic Separation & UV Detection a2->a3 d1 Peak Integration & Data Acquisition a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte in Samples d2->d3

Caption: A workflow diagram illustrating the key stages of the HPLC-UV analysis for this compound.

Diagram 2: HPLC Method Validation Parameters

G center Validated HPLC-UV Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision Linearity Linearity (Range, r²) center->Linearity LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantification (LOQ) center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness

Caption: Logical relationship of key parameters for validating an analytical HPLC method.

References

Application Notes and Protocols for Animal Models of Gastroesophageal Reflux Disease (GERD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of widely used animal models for studying Gastroesophageal Reflux Disease (GERD). Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are included to facilitate the design and execution of preclinical GERD research.

Introduction to GERD Animal Models

Animal models are indispensable tools for investigating the pathophysiology of GERD and for the preclinical evaluation of novel therapeutic agents.[1][2] These models aim to replicate the chronic exposure of the esophageal mucosa to gastric and duodenal contents, a hallmark of GERD in humans. The choice of model often depends on the specific research question, with options ranging from surgically induced reflux to non-invasive methods.

I. Surgical Animal Models of GERD

Surgical models are the most common approach to induce GERD in animals, allowing for controlled and reproducible reflux of gastric, duodenal, or mixed contents.[3] These models are particularly useful for studying the mechanisms of mucosal injury and the development of complications such as esophagitis and Barrett's esophagus.

A. Rat Model of Reflux Esophagitis (RE) by Pyloric Ligation and Forestomach Ligation

This model creates a chronic reflux of gastric acid into the esophagus, leading to reproducible esophagitis.

Experimental Protocol:

  • Animal Preparation:

    • Use male Sprague-Dawley rats (200-250g).

    • Fast the rats for 24 hours before surgery with free access to water.[4]

    • Anesthetize the rats using isoflurane inhalation.[2][4]

  • Surgical Procedure:

    • Make a midline laparotomy incision (approximately 2-3 cm) to expose the abdominal cavity.

    • Carefully locate the pylorus (the junction between the stomach and the small intestine).

    • Ligate the pylorus using a 2-0 silk suture. To prevent complete obstruction, a stent (e.g., a 1.5mm silicone stent) can be placed during ligation to ensure a consistent degree of narrowing.[4]

    • Ligate the transitional region between the forestomach and the glandular portion of the stomach with a 2-0 silk thread to reduce gastric capacity.[4][5]

    • Close the abdominal incision in two layers (peritoneum and skin) using sutures.

  • Post-operative Care:

    • Provide a liquid diet for the first few days post-surgery, gradually transitioning to a normal diet.[6]

    • Administer analgesics as required.

    • Monitor the animals daily for signs of distress, weight loss, and survival.

Quantitative Data Summary:

ParameterValue/RangeReference
Species/StrainSprague-Dawley Rat[7]
Induction MethodPyloric and forestomach ligation[4][5]
Esophagitis Incidence85-100%[4][5]
Survival Rate (3 weeks)~90%[5]
Lower Esophageal pH (Day 14)3.53 ± 0.62[8]
B. Mouse Model of Mixed Reflux by Esophagogastroduodenal Anastomosis

This model is designed to induce the reflux of both gastric and duodenal contents into the esophagus, which is relevant for studying bile reflux-related esophageal injury.

Experimental Protocol:

  • Animal Preparation:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Fast the mice for 12-16 hours before surgery with free access to water.

    • Anesthetize the mice with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (12 mg/kg).[9]

  • Surgical Procedure:

    • Perform an upper midline laparotomy.

    • Create a side-to-side anastomosis between the esophagus, just above the gastroesophageal junction, and the duodenum, approximately 1 cm distal to the pylorus.[10] Use fine sutures (e.g., 8-0 or 9-0) for the anastomosis.

    • This procedure allows gastric and duodenal contents to reflux directly into the esophagus.

    • Close the abdominal wall and skin.

  • Post-operative Care:

    • Maintain the body temperature of the mice with a heating pad immediately after surgery.[9]

    • Provide a soft or liquid diet for the initial post-operative period.

    • Monitor for post-operative complications and overall health.

Quantitative Data Summary:

ParameterValue/RangeReference
Species/StrainC57BL/6 Mouse[9]
Induction MethodEsophagogastroduodenal Anastomosis[10]
Esophagitis DevelopmentPresent, severity varies[9]
Survival Rate>95%[3]

II. Non-Surgical Animal Model of GERD

Non-surgical models offer a more physiological approach to inducing GERD by mimicking lifestyle factors that contribute to the disease in humans.[1][11][12]

A. Mouse Model of GERD Induced by Overeating

This model is based on the principle that overeating can lead to gastric distention and subsequent gastroesophageal reflux.[1][11]

Experimental Protocol:

  • Animal and Housing:

    • Use female C57BL/6 mice (5 weeks old).[1]

    • House the mice in a specific pathogen-free facility with a 12-hour light/dark cycle.[1]

  • Induction of Overeating:

    • Induce overeating through a repetitive fasting and feeding schedule. A highly effective protocol involves fasting the mice every other day.[1][11]

    • On fasting days, remove all food from the cages, but allow free access to water.

    • On feeding days, provide ad libitum access to standard chow.

    • Continue this dietary regimen for at least 8 weeks to induce GERD-like changes.[1]

  • Evaluation:

    • Monitor food intake and body weight regularly.

    • At the end of the study period, euthanize the mice and collect esophageal tissue for analysis.

Quantitative Data Summary:

ParameterValue/RangeReference
Species/StrainC57BL/6 Mouse[1]
Induction MethodRepetitive fasting and feeding[1][11]
Key Biomarkers (IHC score)iNOS and Substance P significantly increased in the overeating group (p<0.05)[1]

III. Experimental Assessment Protocols

A thorough evaluation of GERD animal models requires a combination of macroscopic, microscopic, and molecular analyses.

A. Macroscopic and Histological Evaluation of Esophagitis

Protocol for Macroscopic Scoring:

  • After euthanasia, carefully dissect the esophagus.

  • Open the esophagus longitudinally and gently rinse with saline.

  • Visually inspect the esophageal mucosa for signs of injury (redness, erosion, ulcers).

  • Score the severity of esophagitis based on a standardized scale:

    • Grade 0: Normal mucosa.

    • Grade 1 (Mild): Points or strips of redness, no fusion of erosions.

    • Grade 2 (Moderate): Strips of redness and erosion with fusion, but not circumferential.

    • Grade 3 (Severe): Extensive lesions with redness, erosion, fusion, or ulcers.

Protocol for Histological Scoring (Hematoxylin and Eosin - H&E Staining):

  • Fix the esophageal tissue in 10% neutral buffered formalin.

  • Process the tissue and embed in paraffin.

  • Cut 5 µm sections and stain with H&E.

  • Examine the sections under a light microscope and score the following parameters:

    • Basal cell hyperplasia: Increased thickness of the basal cell layer.

    • Papillary elongation: Elongation of the lamina propria papillae towards the epithelial surface.

    • Inflammatory cell infiltration: Presence of neutrophils, eosinophils, and lymphocytes in the epithelium and lamina propria.

    • Erosion and ulceration: Disruption of the epithelial lining.

    • A scoring system, such as the modified Hetzel-Dent grading system, can be used for a semi-quantitative assessment.[4]

Quantitative Data Summary: Histological Scores

Histological FeatureScoring (Example)
Basal Cell Hyperplasia0 (normal) to 3 (marked)
Papillary Elongation0 (normal) to 3 (marked)
Inflammatory Infiltration0 (none) to 3 (severe)
Erosion/Ulceration0 (absent) to 3 (present, extensive)
B. Measurement of Lower Esophageal Sphincter (LES) Pressure

LES pressure is a critical parameter in GERD, and its measurement can provide insights into the function of the anti-reflux barrier.

Protocol for LES Pressure Measurement in Rats:

  • Anesthetize the rat.

  • Introduce a manometry catheter with a pressure sensor into the esophagus and advance it into the stomach.

  • Slowly withdraw the catheter across the gastroesophageal junction (station pull-through technique) or perform a rapid pull-through.[13]

  • Record the pressure changes to identify the high-pressure zone of the LES.

  • The LES pressure is calculated as the difference between the peak pressure in the LES zone and the intragastric pressure.

C. Assessment of Esophageal Barrier Function

The integrity of the esophageal epithelial barrier is compromised in GERD. Transepithelial electrical resistance (TEER) is a key measure of this barrier function.

Protocol for TEER Measurement in Mouse Esophagus:

  • Excise the esophagus and mount a segment of the tissue in a mini-Ussing chamber.[14]

  • The chamber separates the luminal and serosal sides of the tissue.

  • Measure the electrical resistance across the tissue using electrodes.

  • A decrease in TEER indicates impaired barrier function.[14]

IV. Key Signaling Pathways in GERD

Several signaling pathways are implicated in the pathogenesis of GERD, mediating inflammation and mucosal injury.

A. NF-κB Signaling Pathway

Gastroesophageal reflux activates the NF-κB pathway in esophageal epithelial cells, leading to the production of pro-inflammatory cytokines and subsequent tissue damage.[15][16]

NF_kappaB_Pathway reflux Gastroesophageal Reflux (Acid, Bile) epithelial_cell Esophageal Epithelial Cell reflux->epithelial_cell stimulates ikb_alpha IκBα epithelial_cell->ikb_alpha activates IKK, leading to phosphorylation and degradation of nf_kb NF-κB (p50/p65) nucleus Nucleus nf_kb->nucleus translocates to nf_kb_active Active NF-κB cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) nf_kb_active->cytokines induces transcription of mmp MMPs (MMP-3, MMP-9) nf_kb_active->mmp induces transcription of inflammation Inflammation & Tissue Damage cytokines->inflammation mmp->inflammation barrier_dysfunction Barrier Dysfunction (↓ Claudins) inflammation->barrier_dysfunction

Caption: NF-κB signaling pathway in GERD pathogenesis.

B. IL-17 Signaling Pathway

The IL-17 signaling pathway is also implicated in the inflammatory response in GERD, with upregulation of the IL-23/IL-17 axis observed in reflux esophagitis.[17]

IL17_Signaling_Pathway reflux Reflux Antigens apc Antigen Presenting Cell (e.g., Dendritic Cell) reflux->apc activates th17 Th17 Cell apc->th17 produces IL-23, which promotes differentiation and maintenance of il17 IL-17 th17->il17 produces il23 IL-23 il17r IL-17 Receptor il17->il17r binds to epithelial_cell Esophageal Epithelial Cell downstream Downstream Signaling (e.g., NF-κB, MAPKs) il17r->downstream activates chemokines Chemokines (e.g., CXCL8) downstream->chemokines induces expression of neutrophil Neutrophil Recruitment & Inflammation chemokines->neutrophil

Caption: IL-17 signaling pathway in reflux esophagitis.

V. Experimental Workflow

The following diagram illustrates a typical experimental workflow for a GERD animal study.

Experimental_Workflow start Start animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep model_induction GERD Model Induction (Surgical or Non-Surgical) animal_prep->model_induction post_op Post-operative Care & Monitoring model_induction->post_op treatment Treatment Administration (Vehicle or Test Compound) post_op->treatment endpoint Endpoint Analysis treatment->endpoint les_pressure LES Pressure Measurement endpoint->les_pressure barrier_function Esophageal Barrier Function (TEER) endpoint->barrier_function histology Macroscopic & Histological Scoring endpoint->histology biomarkers Biomarker Analysis (e.g., IHC, ELISA) endpoint->biomarkers data_analysis Data Analysis & Interpretation les_pressure->data_analysis barrier_function->data_analysis histology->data_analysis biomarkers->data_analysis end End data_analysis->end

Caption: General experimental workflow for GERD animal studies.

References

Application Note: High-Resolution Impurity Profiling of Dexrabeprazole Sodium Using Ultra-Performance Liquid Chromatography (UPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the comprehensive impurity profiling of Dexrabeprazole Sodium. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this proton pump inhibitor. By employing a sub-2 µm particle column, this UPLC method offers significantly reduced run times and improved resolution compared to traditional HPLC methods, enabling the accurate quantification of known and unknown impurities. This document provides a detailed experimental protocol, system suitability criteria, and a summary of validation parameters to ensure reliable implementation.

Introduction

This compound, the R-enantiomer of Rabeprazole, is a proton pump inhibitor that suppresses gastric acid secretion. During its synthesis and storage, various related substances and degradation products can arise, which may impact the safety and efficacy of the final drug product. Therefore, a highly sensitive and selective analytical method is crucial for the accurate detection and quantification of these impurities. This UPLC method has been developed and validated to provide a rapid and reliable tool for the impurity profiling of this compound Sodium, in accordance with ICH guidelines.[1][2][3]

Experimental Protocol

Instrumentation
  • System: Waters Acquity UPLC H-Class system with a PDA/UV detector[3]

  • Software: Empower 2 Software for data acquisition and processing[3]

Chemicals and Reagents
  • This compound Sodium reference standard and impurity standards (4-pyridinine (A), sulfone analog (B), sulfide analog (C), N-oxide (D), chloro analog (E), and methoxy analog (G))[3][4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Di-potassium hydrogen phosphate (anhydrous)

  • Potassium di-hydrogen phosphate

  • Sodium Hydroxide (0.01N)

  • Purified water (Milli-Q or equivalent)

Chromatographic Conditions
ParameterValue
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1][2][3]
Mobile Phase A 99% Phosphate Buffer (pH ~7.0) : 1% Acetonitrile[1][2]
Mobile Phase B 95% Methanol : 5% Acetonitrile[1][2]
Flow Rate 0.45 mL/min[1][2][3]
Column Temperature 40°C[1][2][3]
Detection Wavelength 284 nm[1][2][3]
Injection Volume 3.0 µL[1][2][3]
Run Time 10 minutes[1][2][3]
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
Initial7723
0.805545
2.005545
3.505050
5.502080
7.502080
7.607723
10.007723
Preparation of Solutions

Phosphate Buffer (pH ~7.0): Dissolve 1.74 g of di-potassium hydrogen phosphate anhydrous and 1.36 g of potassium di-hydrogen phosphate in 1000 mL of purified water.[3]

Mobile Phase A: Mix 990 mL of Phosphate Buffer (pH ~7.0) with 10 mL of Acetonitrile.[3]

Mobile Phase B: Mix 950 mL of Methanol with 50 mL of Acetonitrile.[3]

Diluent: Mix 900 mL of 0.01N Sodium Hydroxide with 100 mL of Methanol.[3]

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Sodium and each impurity reference standard in the diluent to obtain a desired stock concentration.

Spiked Sample Solution (for method development and validation): Prepare a solution of this compound Sodium at a concentration of 500 ppm in the diluent and spike it with known impurities at the desired concentration level (e.g., 0.15% of the active pharmaceutical ingredient concentration).[3]

Test Sample Preparation: Accurately weigh and dissolve the sample containing this compound Sodium in the diluent to obtain a final concentration of 500 ppm.[3]

UPLC Method Workflow

UPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Analysis prep_mobile_phase Prepare Mobile Phases (A and B) and Diluent prep_sample Prepare Sample and Standard Solutions (500 ppm) instrument_setup Set Up UPLC System (Gradient, Flow, Temp, etc.) prep_sample->instrument_setup inject_sample Inject Sample/Standard (3.0 µL) instrument_setup->inject_sample separation Chromatographic Separation (BEH C18, 1.7 µm) inject_sample->separation detection PDA/UV Detection (284 nm) separation->detection data_acquisition Data Acquisition (Empower 2) detection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Impurity Quantification (% Area Normalization) peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for this compound impurity profiling by UPLC.

Results and Discussion

This UPLC method effectively separates this compound Sodium from its known impurities within a 10-minute run time. The use of a BEH C18 column provides excellent peak shapes and resolution. The method is demonstrated to be specific, linear, accurate, and precise for the quantification of related substances.

System Suitability

The system suitability was assessed by injecting a standard solution containing this compound and its impurities. The critical parameters are summarized in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (this compound) ≤ 2.01.14[1]
Theoretical Plates (this compound) ≥ 150019347[1]
Resolution (between this compound and Chloro-analog) ≥ 2.02.69[1]
%RSD for replicate injections ≤ 5.0%< 0.6%[1]
Quantitative Data Summary

The following table summarizes the retention time and relative retention time for this compound and its known impurities.

Compound NameImpurity IDRetention Time (min) (Approx.)Relative Retention Time
4-pyridinineAData not availableData not available
Sulfone analogBData not availableData not available
Sulfide analogCData not availableData not available
N-oxideDData not availableData not available
Chloro-analogEData not availableData not available
This compound Sodium -4.331.00
Methoxy analogGData not availableData not available

Note: Specific retention times for all individual impurities were not explicitly available in the reviewed literature. The retention time for this compound is approximated from related HPLC methods and the provided chromatograms in the source material.

Method Validation Summary

The method was validated according to ICH guidelines, and the key findings are summarized below.

  • Specificity: The method is specific for the analysis of this compound in the presence of its impurities and degradation products. Stress studies, including acidic, alkaline, and oxidative conditions, showed that the degradation products were well-resolved from the main peak.[2][3]

  • Linearity: The method demonstrated linearity for this compound and its impurities over a range from the Limit of Quantification (LOQ) to 150% of the specification limit.[1][2]

  • Accuracy: The accuracy of the method was confirmed by recovery studies at different concentration levels, with recovery values typically falling within the range of 98-102%.

  • Precision: The method was found to be precise, with low relative standard deviation (%RSD) for replicate injections of the standard solution.[1]

  • Robustness: The method's robustness was evaluated by intentionally varying chromatographic parameters such as flow rate and column temperature. The results remained within the system suitability criteria, indicating the method's reliability under minor variations.[1]

Logical Relationship of Impurity Formation

Impurity_Formation cluster_synthesis Synthesis Process cluster_degradation Degradation starting_materials Starting Materials & Intermediates drug_substance This compound Sodium (API) starting_materials->drug_substance side_reactions Side Reactions impurities Process-Related & Degradation Impurities side_reactions->impurities reagents Reagents & Solvents reagents->impurities hydrolysis Hydrolysis (Acidic/Basic) hydrolysis->impurities oxidation Oxidation oxidation->impurities photolysis Photolysis photolysis->impurities thermal_stress Thermal Stress thermal_stress->impurities drug_substance->hydrolysis drug_substance->oxidation drug_substance->photolysis drug_substance->thermal_stress

Caption: Sources of potential impurities in this compound Sodium.

Conclusion

The UPLC method described in this application note is a rapid, sensitive, and reliable tool for the impurity profiling of this compound Sodium. Its short run time and high resolution make it suitable for high-throughput analysis in a quality control environment. The detailed protocol and validation summary provide a comprehensive guide for the implementation of this method in pharmaceutical laboratories.

References

Application Notes and Protocols for Pharmacokinetic Studies of Dexrabeprazole in Beagle Dogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile of dexrabeprazole, the R-enantiomer of rabeprazole, in beagle dogs. The following sections detail the experimental protocols for oral and intravenous administration, summarize the key pharmacokinetic parameters, and illustrate the drug's mechanism of action and the experimental workflow.

Introduction

This compound is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. Understanding its pharmacokinetic profile in a relevant preclinical model, such as the beagle dog, is crucial for drug development and predicting its behavior in humans. These notes are based on findings from pharmacokinetic studies of rabeprazole (the racemic mixture) and its R-enantiomer, this compound, in beagle dogs.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of rabeprazole and this compound following oral and intravenous administration in beagle dogs.

Table 1: Pharmacokinetic Parameters of Rabeprazole after a Single 20 mg Oral Dose in Beagle Dogs (n=4) [1]

ParameterMean ± SD
Tmax (h)2.5 (1-3.5)
Cmax (ng/mL)2139.84 ± 1498.71
AUClast (ng·h/mL)2658.89 ± 1655.41
AUCinf (ng·h/mL)2660.09 ± 1654.78
Vz/F (L/kg)1.20 ± 0.93
CL/F (mL/min/kg)15.50 ± 6.76
T1/2 (h)0.79 ± 0.4
MRT (h)2.66 ± 0.92

Tmax is presented as median (range).

Experimental Protocols

Animal Model and Housing
  • Species: Beagle dogs

  • Health Status: Healthy, adult dogs

  • Housing: Housed in environmentally controlled rooms with a 12-hour light/dark cycle.

  • Diet: Fed a standard laboratory diet once daily with ad libitum access to water. Dogs are typically fasted overnight before dosing.[1]

Study Design

A single-dose, three-treatment, crossover design is commonly employed.[1] This design allows for each animal to serve as its own control, reducing variability. A washout period of at least one week is maintained between each treatment phase to ensure complete elimination of the drug from the system before the next administration.[1]

Dosing
  • Oral Administration: this compound is administered as an oral dose, typically in capsule or tablet form. For rabeprazole, a 20 mg oral dose has been studied.[1]

  • Intravenous Administration: For intravenous studies, this compound sodium is dissolved in a suitable vehicle and administered as a single bolus injection.

Blood Sample Collection

Blood samples (approximately 3 mL) are collected from a suitable vein (e.g., cephalic or saphenous vein) into heparinized tubes at the following time points:

  • Pre-dose (0 hours)

  • Post-dose at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, and 12 hours.

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method
  • Technique: A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assay is the standard method for the quantitative analysis of this compound and its metabolites in plasma.[1]

  • Sample Preparation: Plasma samples are typically prepared using a liquid-liquid extraction or protein precipitation method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.[1]

Mandatory Visualizations

G Mechanism of Action of this compound cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H+ K+_lumen K+ Proton_Pump H+/K+ ATPase (Proton Pump) K+_lumen->Proton_Pump Brings K+ in Dexrabeprazole_inactive This compound (Inactive Prodrug) Dexrabeprazole_active Activated Sulfenamide Dexrabeprazole_inactive->Dexrabeprazole_active Acidic Environment Dexrabeprazole_active->Proton_Pump Irreversible Inhibition (Covalent Bond) Proton_Pump->H+ Pumps H+ out K+_cell K+

Caption: Mechanism of action of this compound in a gastric parietal cell.

G Experimental Workflow for Pharmacokinetic Study Start Start Animal_Selection Animal Selection (Beagle Dogs) Start->Animal_Selection Acclimatization Acclimatization & Fasting Animal_Selection->Acclimatization Dosing Drug Administration (Oral or IV) Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis End End Data_Analysis->End G Logical Relationship of Pharmacokinetic Analysis Plasma_Concentration Plasma Drug Concentration Data PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, etc.) Plasma_Concentration->PK_Parameters Time Time Points Time->PK_Parameters Drug_Profile Drug's Absorption, Distribution, Metabolism, & Excretion Profile PK_Parameters->Drug_Profile Interpretation

References

Application Notes and Protocols for 24-Hour Intragastric pH Monitoring with Dexrabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting 24-hour intragastric pH monitoring to evaluate the pharmacodynamic effects of Dexrabeprazole, a proton pump inhibitor (PPI). This compound, the S-isomer of rabeprazole, is designed to suppress gastric acid secretion.[1] Monitoring intragastric pH over a 24-hour period is the gold standard for assessing the efficacy of acid-suppressing medications, offering valuable data for clinical research and drug development.[2][3]

This document outlines the mechanism of action of this compound, detailed experimental protocols for 24-hour pH monitoring, and a summary of relevant quantitative data. Due to the limited availability of published 24-hour intragastric pH data specifically for this compound, data for its racemate, rabeprazole, is presented as a surrogate to provide context and a baseline for experimental design. Researchers should consider this when designing and interpreting their studies.

Mechanism of Action of this compound

This compound is a proton pump inhibitor that suppresses gastric acid secretion by specifically inhibiting the H+/K+-ATPase enzyme system at the secretory surface of the gastric parietal cell.[4] This enzyme system is the final step in the pathway of gastric acid production. By blocking this "proton pump," this compound effectively reduces the secretion of gastric acid, leading to an increase in intragastric pH.

Signaling Pathway of Proton Pump Inhibition

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_drug_action Drug Action H+/K+ ATPase H+/K+ ATPase Gastric Lumen (Acid) Gastric Lumen (Acid) H+/K+ ATPase->Gastric Lumen (Acid) H+ Gastric Lumen (Acid)->H+/K+ ATPase K+ Increased Gastric pH Increased Gastric pH K+ Channel K+ Channel K+ Channel->Gastric Lumen (Acid) K+ Cl- Channel Cl- Channel Cl- Channel->Gastric Lumen (Acid) Cl- This compound This compound This compound->H+/K+ ATPase Irreversible Inhibition

Caption: Mechanism of action of this compound on the gastric parietal cell.

Experimental Protocols

Protocol 1: 24-Hour Intragastric pH Monitoring - Catheter-Based System

This protocol describes the standard procedure for 24-hour intragastric pH monitoring using a catheter-based system.

1. Patient Selection and Preparation:

  • Inclusion Criteria: Subjects should meet the specific criteria for the study, which may include a diagnosis of gastroesophageal reflux disease (GERD), peptic ulcer disease, or healthy volunteers.[4] For GERD studies, a pathologic intraesophageal acid exposure (e.g., DeMeester score > 14.75 or pH < 4 for > 4% of the time) may be required.[5][6]

  • Exclusion Criteria: Common exclusion criteria include hypersensitivity to PPIs, presence of significant gastrointestinal pathologies (e.g., gastric malignancy, obstruction), and use of medications that could interfere with the study results.[5][6]

  • Washout Period: A washout period for any acid-suppressing medication is crucial. Typically, PPIs should be discontinued for at least 7-14 days, and H2-receptor antagonists for 2-3 days prior to the study.[7]

  • Diet and Activity: Patients should be instructed to follow their usual diet and daily activities to ensure the data reflects a typical 24-hour period. They should also be instructed to avoid acidic foods and beverages that could interfere with the readings.

2. Equipment:

  • Ambulatory pH monitoring system (data logger and pH catheter with antimony or ion-sensitive field effect transistor sensors).

  • Calibration solutions (pH 7.0 and pH 1.0).

  • Topical anesthetic (e.g., lidocaine gel).

  • Lubricant.

  • Surgical tape.

3. Procedure:

  • Catheter Calibration: Calibrate the pH probe according to the manufacturer's instructions using the pH 7.0 and pH 1.0 buffer solutions.

  • Probe Placement:

    • Apply topical anesthetic to the patient's nostril.

    • Gently insert the lubricated pH catheter through the nostril into the nasopharynx and down the esophagus.

    • The distal pH sensor should be positioned in the stomach, 10 cm below the lower esophageal sphincter (LES), which is typically located via manometry.[5]

  • Data Recorder Connection: Connect the catheter to the portable data recorder.

  • Patient Instructions:

    • Instruct the patient on how to use the data recorder, including how to mark events such as meals, sleep periods, and symptoms.

    • Provide the patient with a diary to record these events with corresponding times.

  • Monitoring Period: The patient is sent home to continue their normal activities for the next 24 hours.

  • Probe Removal and Data Download: After 24 hours, the patient returns to have the catheter removed. The data from the recorder is then downloaded to a computer for analysis.

4. Data Analysis:

  • The primary endpoint is typically the percentage of time the intragastric pH is below 4.0 over the 24-hour period.[5][7]

  • Other important parameters include the median 24-hour intragastric pH and the area under the curve (AUC) for the duration of pH < 4.[5][6]

Protocol 2: Administration of this compound in a Clinical Trial Setting

This protocol outlines the administration of this compound for a clinical study evaluating its effect on intragastric pH.

1. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover, or parallel-group study design is recommended.[6]

  • A baseline 24-hour pH monitoring session should be conducted before the administration of the study drug.[7]

2. Dosing:

  • This compound is typically administered in enteric-coated tablet form. A common dosage for clinical investigation is 10 mg once daily.[4][5]

  • The study drug should be administered at a consistent time each day, for example, 30-60 minutes before a meal.

3. Treatment Period:

  • The treatment period can range from a single dose to several days or weeks, depending on the study's objectives. A common duration for assessing steady-state effects is 5-7 days.[6]

4. Follow-up pH Monitoring:

  • A second 24-hour pH monitoring session should be conducted on the final day of the treatment period to assess the effect of this compound on intragastric pH.[5]

5. Safety Monitoring:

  • Adverse events should be monitored and recorded throughout the study.

Experimental Workflow

Experimental_Workflow A Patient Screening and Enrollment B Washout Period (7-14 days) A->B C Baseline 24-Hour Intragastric pH Monitoring B->C D Randomization C->D E This compound Administration (e.g., 10 mg/day for 7 days) D->E F Placebo Administration (for control group) D->F G Final 24-Hour Intragastric pH Monitoring (on Day 7) E->G F->G H Data Analysis and Comparison G->H

Caption: A typical workflow for a clinical trial evaluating this compound.

Data Presentation

Disclaimer: The following tables summarize quantitative data from clinical studies on rabeprazole , the racemate of this compound. This data is provided for reference and to guide experimental design due to the current lack of published 24-hour intragastric pH data specifically for this compound.

Table 1: Effect of Rabeprazole on 24-Hour Intragastric pH in Healthy Volunteers
Treatment GroupMedian 24-hour Intragastric pHPercentage of Time pH > 4 (%)Reference
Basal (No Drug)2.1534.1[8]
Rabeprazole 10 mg/day5.0572.6[8]
Rabeprazole 20 mg/day5.9078.3[8]
Table 2: Comparative Effect of Rabeprazole and Other PPIs on 24-Hour Intragastric pH in Healthy Volunteers (Single Dose)
Treatment GroupMedian 24-hour Intragastric pHReference
Placebo1.3[5]
Rabeprazole 20 mg3.4[5]
Omeprazole 20 mg1.9[5]
Lansoprazole 30 mg2.9[5]
Pantoprazole 40 mg2.2[5]
Table 3: Effect of Rabeprazole on Mean Gastric pH in Patients with GERD
Treatment GroupMean Gastric pH (Baseline)Mean Gastric pH (Day 1)Mean Gastric pH (Day 7)Reference
Rabeprazole 20 mg/day1.863.714.17[9]
Rabeprazole 40 mg/day2.014.374.65[9]

Logical Relationships in Data Interpretation

Data_Interpretation A 24-Hour Intragastric pH Data B Percentage of Time pH < 4 A->B C Median 24-Hour pH A->C D Symptom Correlation (from patient diary) A->D E Assessment of Acid Suppression Efficacy B->E C->E F Evaluation of Symptom-Reflux Association D->F G Determination of Optimal Dosing E->G F->G

Caption: Interpreting data from 24-hour intragastric pH monitoring.

Conclusion

These application notes and protocols provide a framework for the rigorous evaluation of this compound's effect on intragastric acid suppression. By adhering to standardized protocols for 24-hour pH monitoring and utilizing the provided reference data for rabeprazole, researchers can effectively design and execute studies to elucidate the pharmacodynamic profile of this compound. The successful implementation of these methods will contribute to a deeper understanding of its therapeutic potential in acid-related disorders.

References

Dexrabeprazole in Helicobacter pylori Eradication: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dexrabeprazole, the active R-enantiomer of rabeprazole, in combination therapies for the eradication of Helicobacter pylori. This document includes a summary of relevant clinical data, detailed experimental protocols for in-vitro and clinical research, and visualizations of key pathways and workflows.

Introduction

Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa of approximately half the world's population. It is a primary etiological agent in chronic gastritis, peptic ulcer disease, and is a recognized carcinogen for gastric cancer. Eradication of H. pylori is a key therapeutic goal to prevent these conditions. Standard eradication regimens typically consist of a proton pump inhibitor (PPI) combined with two or more antibiotics.

This compound, as a PPI, plays a crucial role in these regimens by suppressing gastric acid secretion. This increases the intragastric pH, which enhances the efficacy and stability of many antibiotics used against H. pylori. Furthermore, like its racemic parent compound rabeprazole, this compound is primarily metabolized through a non-enzymatic pathway, making its pharmacokinetic profile less susceptible to variations in CYP2C19 enzyme activity compared to other PPIs.[1] While extensive clinical data exists for rabeprazole in H. pylori eradication, studies on this compound for other acid-related disorders suggest superior or equivalent efficacy at lower doses.[2] This document will leverage the substantial body of research on rabeprazole to provide guidance on the application of this compound in H. pylori eradication research and development.

Data Presentation: Efficacy of Rabeprazole-Based Therapies

The following tables summarize the eradication rates of various rabeprazole-containing combination therapies for H. pylori. Given that this compound is the active enantiomer, these data provide a strong basis for designing studies with this compound, potentially at lower, more optimized dosages.

Table 1: Eradication Rates of Rabeprazole-Based Triple Therapies

Therapy DurationRegimen (Dosage)Eradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Reference
7 DaysRabeprazole (10 mg b.i.d.) + Clarithromycin (500 mg b.i.d.) + Tinidazole (500 mg b.i.d.)89.3%Not Reported[3]
7 DaysRabeprazole (20 mg b.i.d.) + Clarithromycin (500 mg b.i.d.) + Tinidazole (500 mg b.i.d.)91.4%Not Reported[3]
7 DaysRabeprazole (20 mg/day) + Amoxicillin + Clarithromycin81%Not Reported[4]
10 DaysRabeprazole + Amoxicillin + Clarithromycin75%Not Reported[4]
4 DaysRabeprazole (20 mg b.i.d.) + Clarithromycin (250 mg b.i.d.) + Metronidazole (500 mg b.i.d.)81%88%[5]
7 DaysRabeprazole (20 mg b.i.d.) + Clarithromycin (250 mg b.i.d.) + Metronidazole (500 mg b.i.d.)78%85%[5]
14 DaysRabeprazole (20 mg b.i.d.) + Ofloxacin (400 mg b.i.d.) + Amoxicillin (1000 mg b.i.d.)92.3%97.3%[6]

Table 2: Minimum Inhibitory Concentrations (MICs) of PPIs and Antibiotics against H. pylori

CompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
LansoprazoleNot Reported0.88Not Reported[7]
Amoxicillin0.0156 - 2560.1254[8]
Clarithromycin0.0156 - >2560.031264[8]
Metronidazole0.0156 - >2568256[8]
Levofloxacin0.0156 - 2560.2516[8]
Tetracycline0.0156 - 2560.06254[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a method for determining the MIC of this compound and antibiotics against clinical isolates of H. pylori.

1. Materials:

  • H. pylori clinical isolates and a reference strain (e.g., ATCC 43504).

  • Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum (FBS).

  • 96-well flat-bottom microplates.

  • This compound and antibiotic stock solutions.

  • Microplate reader.

  • Microaerophilic incubator (5% O₂, 10% CO₂, 85% N₂).

2. Procedure:

  • Bacterial Culture: Culture H. pylori isolates on appropriate agar plates under microaerophilic conditions at 37°C for 48-72 hours.

  • Inoculum Preparation: Suspend bacterial colonies in BHI broth to achieve a turbidity equivalent to a 2.0 McFarland standard.

  • Drug Dilution: Prepare serial two-fold dilutions of this compound and antibiotics in BHI broth in the 96-well plates.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 10⁶ CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the microplates at 37°C for 72 hours under microaerophilic conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 450 nm using a microplate reader.[7][9]

Protocol 2: Clinical Trial Design for H. pylori Eradication Therapy

This protocol provides a template for a randomized, controlled clinical trial to evaluate the efficacy of a this compound-based therapy.

1. Study Design:

  • Randomized, double-blind, active-controlled, multicenter study.

2. Patient Population:

  • Adult patients (18-75 years) with confirmed active H. pylori infection (e.g., via urea breath test, stool antigen test, or histology).

  • Exclusion criteria: previous H. pylori eradication therapy, use of PPIs or antibiotics within the preceding 4 weeks, known allergy to study medications, pregnancy, or lactation.

3. Treatment Arms:

  • Experimental Arm: this compound (e.g., 10 mg b.i.d.) + Amoxicillin (1 g b.i.d.) + Clarithromycin (500 mg b.i.d.) for 14 days.

  • Active Control Arm: Standard rabeprazole-based triple therapy (e.g., Rabeprazole 20 mg b.i.d.) + Amoxicillin (1 g b.i.d.) + Clarithromycin (500 mg b.i.d.) for 14 days.

4. Endpoints:

  • Primary Endpoint: H. pylori eradication rate, confirmed by a negative urea breath test or stool antigen test at least 4 weeks after completion of therapy.

  • Secondary Endpoints: Incidence and severity of adverse events, patient compliance, resolution of dyspeptic symptoms.

5. Statistical Analysis:

  • Intention-to-treat (ITT) and per-protocol (PP) analyses will be performed to compare eradication rates between the two arms.

  • Non-inferiority or superiority of the this compound-based regimen will be assessed.

Mandatory Visualizations

H_pylori_Signaling cluster_h_pylori Helicobacter pylori cluster_gastric_epithelial_cell Gastric Epithelial Cell cluster_gastric_lumen Gastric Lumen HP H. pylori HP->CagA HP->VacA HP->Urease SHP2 SHP2 CagA->SHP2 Phosphorylation NFkB NF-κB VacA->NFkB Ammonia Ammonia (NH3) Urease->Ammonia Hydrolysis ERK ERK SHP2->ERK AP1 AP-1 ERK->AP1 Inflammation Inflammation & Cell Proliferation NFkB->Inflammation AP1->Inflammation Urea Urea Urea->Ammonia Neutralization Neutralization Ammonia->Neutralization H_plus H+ H_plus->Neutralization

Caption: H. pylori virulence factor signaling pathways in gastric epithelial cells.

MIC_Workflow start Start culture Culture H. pylori isolates (48-72h, 37°C, microaerophilic) start->culture prepare_inoculum Prepare bacterial inoculum (McFarland 2.0 standard) culture->prepare_inoculum inoculate Inoculate wells with bacterial suspension prepare_inoculum->inoculate drug_dilution Prepare serial dilutions of This compound & Antibiotics in 96-well plate drug_dilution->inoculate incubate Incubate plate (72h, 37°C, microaerophilic) inoculate->incubate read_results Assess bacterial growth (Visually or OD450) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Clinical_Trial_Logic start Patient Screening (H. pylori positive) randomization Randomization start->randomization arm_A Treatment Arm A: This compound-based therapy randomization->arm_A Group 1 arm_B Treatment Arm B: Rabeprazole-based therapy randomization->arm_B Group 2 treatment_period 14-Day Treatment Period arm_A->treatment_period arm_B->treatment_period follow_up Follow-up (4 weeks post-treatment) treatment_period->follow_up eradication_test H. pylori Eradication Test (Urea Breath Test or Stool Antigen) follow_up->eradication_test analysis Data Analysis (ITT and PP) eradication_test->analysis end End of Study analysis->end

References

Application Notes and Protocols for Clinical Trial Design of Dexrabeprazole in GERD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and protocols for clinical trials investigating the efficacy and safety of Dexrabeprazole for the treatment of Gastroesophageal Reflux Disease (GERD).

Introduction

Gastroesophageal Reflux Disease (GERD) is a chronic condition characterized by the reflux of stomach acid into the esophagus, causing symptoms such as heartburn and regurgitation. Proton pump inhibitors (PPIs) are the mainstay of treatment for GERD.[1][2] this compound, the R-isomer of rabeprazole, is a PPI that suppresses gastric acid secretion by inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[3][4] Clinical trials are essential to establish the efficacy, safety, and optimal dosage of this compound in the management of GERD.

Data Presentation: Summary of Clinical Trial Data

The following tables summarize quantitative data from representative clinical trials of this compound in patients with GERD.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicThis compound 10 mg[5][6]Rabeprazole 20 mg[5][6]Esomeprazole 20 mg[7][8]
Number of Patients25-5025-50115
Mean Age (years)38.5 - 40.5238.5 - 40.52Not Specified
Gender (Male:Female)17:8 to 20:517:8 to 20:5Not Specified
Mean Weight (kg)65.4 - 66.365.4 - 66.3Not Specified
Duration of GERD Symptoms> 2 days/week for ≥2 months[9]> 2 days/week for ≥2 months[9]Not Specified

Table 2: Efficacy Outcomes in GERD Clinical Trials

Efficacy EndpointThis compound 10 mgRabeprazole 20 mgEsomeprazole 20 mg
Symptom Reduction (Heartburn & Regurgitation)
Mean VAS Score Reduction (Day 0 to 28)[6]Heartburn: 64.8 to 30; Regurgitation: 64 to 24Heartburn: 64.4 to 32; Regurgitation: 57.6 to 29.2Not Applicable
Mean Symptom Score Reduction (Day 0 to 28)[5]Heartburn: 2.57 to 0.83; Regurgitation: 2.85 to 0.65Heartburn: 2.53 to 1.04; Regurgitation: 2.70 to 0.88Not Applicable
Mean Carlsson-Dent Score at 28 days[7][8]2.12Not Applicable3.02
Onset of Symptom Improvement
Mean Days to Symptom Improvement[5][6]1.8 - 8.4 days2.6 - 12.2 daysNot Specified
Healing of Erosive Esophagitis
Improvement/Healing Rate (at 28 days)[6]95.2%65.2%Not Specified
Quality of Life Improvement
SF-36 Health Questionnaire[7][8]Significant improvementNot ApplicableSignificant improvement

Table 3: Safety Profile of this compound

Adverse EventsThis compound 10 mg[5][7]Rabeprazole 20 mg[5]Esomeprazole 20 mg[7]
Incidence ProfileLowLowLow
Reported Adverse EventsNausea, malaise (2 patients)Nausea, malaise (3 patients)Not specified, well-tolerated

Experimental Protocols

Detailed methodologies for key experiments in a typical Phase III clinical trial of this compound for GERD are provided below.

Patient Selection: Inclusion and Exclusion Criteria

Inclusion Criteria:

  • Age: 18-70 years.[10][11]

  • Diagnosis: Diagnosis of GERD confirmed by the presence of heartburn and/or regurgitation occurring at least once a week.[10][11]

  • Symptom Severity: A minimum baseline severity of GERD symptoms, often assessed using a standardized questionnaire like the Carlsson-Dent Questionnaire (score ≥ 4).[2][12][13]

  • Endoscopy: For trials involving erosive esophagitis, endoscopic evidence of esophagitis (e.g., Los Angeles Classification Grade A-D) is required.[3][10][11][14]

  • Informed Consent: Patients must provide written informed consent to participate in the study.

Exclusion Criteria:

  • Gastrointestinal Conditions: Presence of significant gastrointestinal disorders other than GERD, such as Barrett's esophagus, peptic ulcer disease, or gastrointestinal malignancy.[10][11]

  • Prior Surgery: History of gastric or esophageal surgery.[10][11]

  • Concomitant Medications: Use of medications that could interfere with the study results, including other PPIs, H2-receptor antagonists, or prokinetics within a specified washout period.[10][11]

  • Allergies: Known hypersensitivity to this compound or other benzimidazoles.

  • Pregnancy and Lactation: Pregnant or breastfeeding women are excluded.[10][11]

  • Helicobacter pylori: Patients positive for H. pylori infection are often excluded or treated prior to enrollment.[10][11]

Study Design and Randomization

A typical study design is a multicenter, randomized, double-blind, active-controlled trial.

  • Screening Phase: Potential participants are screened against the inclusion and exclusion criteria.

  • Baseline Assessment: Eligible patients undergo baseline assessments, including symptom evaluation, endoscopy, and quality of life questionnaires.

  • Randomization: Patients are randomly assigned to receive either this compound or the active comparator (e.g., Esomeprazole or Rabeprazole) in a 1:1 ratio.

  • Treatment Phase: Patients receive the assigned treatment for a specified duration, typically 4 to 8 weeks.[6][7]

  • Follow-up Visits: Patients attend follow-up visits for efficacy and safety assessments at predefined intervals (e.g., weeks 2, 4, and 8).

  • End-of-Study Assessment: A final assessment is conducted at the end of the treatment period.

Efficacy and Safety Assessments

Efficacy Assessments:

  • Symptom Assessment:

    • Visual Analogue Scale (VAS): Patients rate the severity of their heartburn and regurgitation on a 100-mm line, where 0 represents no symptoms and 100 represents the worst possible symptoms.[15][16][17] This is typically done daily in a patient diary.

    • Carlsson-Dent Questionnaire (CDQ): A self-administered questionnaire with seven items focusing on the nature of symptoms and precipitating factors. A score of 4 or higher is often considered indicative of GERD.[2][18][19]

  • Endoscopic Assessment:

    • Los Angeles (LA) Classification of Esophagitis: Endoscopy is performed at baseline and at the end of the study to grade the severity of erosive esophagitis.[3][14][20][21]

      • Grade A: One or more mucosal breaks no longer than 5 mm.

      • Grade B: One or more mucosal breaks longer than 5 mm.

      • Grade C: Mucosal breaks that are continuous between the tops of two or more mucosal folds but involve less than 75% of the circumference.

      • Grade D: Mucosal breaks that involve at least 75% of the esophageal circumference.

  • Quality of Life Assessment:

    • SF-36 Health Survey: A 36-item, patient-reported survey of health status. It assesses eight health domains: physical functioning, role limitations due to physical health, bodily pain, general health perceptions, vitality, social functioning, role limitations due to emotional problems, and mental health.[22][23][24]

Safety Assessments:

  • Adverse Events (AEs): All AEs are recorded at each study visit, including their severity, duration, and relationship to the study drug.

  • Vital Signs: Blood pressure, heart rate, and temperature are monitored at each visit.

  • Laboratory Tests: Standard hematology and clinical chemistry panels are performed at baseline and at the end of the study.

Mandatory Visualizations

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition

cluster_stimulatory Stimulatory Pathways cluster_pump Proton Pump Action cluster_inhibition Inhibitory Pathway Gastrin Gastrin Histamine Histamine Gastrin->Histamine stimulates ParietalCell Parietal Cell Histamine->ParietalCell stimulates Acetylcholine Acetylcholine Acetylcholine->ParietalCell stimulates ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion StomachLumen Stomach Lumen H_ion->StomachLumen Acid Secretion K_ion K+ K_ion->ProtonPump This compound This compound (activated) This compound->ProtonPump irreversibly inhibits

Caption: Gastric acid secretion pathway and this compound's inhibitory action.

Experimental Workflow for a Phase III Clinical Trial

cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Recruitment Patient Recruitment Screening Screening (Inclusion/Exclusion Criteria) Recruitment->Screening InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Symptoms, Endoscopy, QoL) InformedConsent->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Group A: this compound Randomization->GroupA GroupB Group B: Active Comparator Randomization->GroupB FollowUp Follow-up Visits (Weeks 2, 4, 8) GroupA->FollowUp GroupB->FollowUp EndStudy End of Study Assessment FollowUp->EndStudy DataAnalysis Data Analysis (Efficacy & Safety) EndStudy->DataAnalysis Reporting Clinical Study Report DataAnalysis->Reporting

Caption: Phase III clinical trial workflow for this compound in GERD.

Logical Relationship of Efficacy Assessments

GERD_Diagnosis GERD Diagnosis Symptom_Severity Symptom Severity GERD_Diagnosis->Symptom_Severity Mucosal_Damage Esophageal Mucosal Damage GERD_Diagnosis->Mucosal_Damage Patient_QoL Patient Quality of Life GERD_Diagnosis->Patient_QoL VAS Visual Analogue Scale (VAS) Symptom_Severity->VAS assessed by CDQ Carlsson-Dent Questionnaire (CDQ) Symptom_Severity->CDQ assessed by LA_Classification Los Angeles Classification Mucosal_Damage->LA_Classification assessed by SF36 SF-36 Health Survey Patient_QoL->SF36 assessed by

Caption: Relationship between GERD and key efficacy assessment tools.

References

Application Notes & Protocols: Formulation of Dexrabeprazole Floating Microspheres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexrabeprazole, the R-isomer of rabeprazole, is a proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1][2] Its efficacy can be enhanced by prolonging its residence time in the stomach, ensuring its release and absorption in the upper gastrointestinal tract. Floating microspheres are a promising gastro-retentive drug delivery system designed to remain buoyant in gastric fluids, thereby increasing the gastric residence time of the drug.[3][4] This prolonged contact time can lead to improved bioavailability and therapeutic outcomes.[1][2] These application notes provide a detailed protocol for the formulation of this compound-loaded floating microspheres using the emulsion solvent diffusion and evaporation technique, along with methods for their characterization.

Mechanism of Action

Floating microspheres are designed to have a bulk density lower than that of gastric fluids. This allows them to float on top of the stomach contents and avoid premature emptying into the small intestine.[4] The slow release of this compound from these microspheres in the stomach ensures a localized and sustained drug action.

Floating_Microsphere_Mechanism cluster_stomach Stomach Stomach Pyloric_Sphincter Pyloric Sphincter Gastric_Fluid Gastric Fluid Floating_Microspheres Floating Microspheres Floating_Microspheres->Gastric_Fluid Buoyant on Drug_Release Sustained Drug Release of This compound Floating_Microspheres->Drug_Release Slowly Release Absorption Absorption in Upper GI Tract Drug_Release->Absorption Small_Intestine Small Intestine Pyloric_Sphincter->Small_Intestine

Caption: Mechanism of this compound Floating Microspheres in the Stomach.

Experimental Protocols

Materials
  • This compound sodium (Active Pharmaceutical Ingredient)[1][3]

  • Ethylcellulose (Polymer)[1][3]

  • Hydroxypropylmethylcellulose (HPMC) (Polymer)[1][3]

  • Dichloromethane (Solvent)[1][3]

  • Ethanol (Solvent)[1][3]

  • Polyvinyl alcohol (PVA) (Surfactant)[1][3]

Equipment
  • Magnetic stirrer with hot plate

  • Propeller-type agitator[1][3]

  • Optical microscope[3]

  • Scanning Electron Microscope (SEM)

  • USP Type II Dissolution Apparatus (Paddle type)[1]

  • UV-Visible Spectrophotometer[1]

Formulation of Floating Microspheres by Emulsion Solvent Diffusion-Evaporation Technique

This method is widely used for the preparation of floating microspheres.[1][3]

  • Preparation of the Organic Phase:

    • Accurately weigh this compound, Ethylcellulose, and HPMC. A common drug-to-polymer ratio is 1:7.[1][3]

    • Dissolve the drug and polymers in a mixture of dichloromethane and ethanol (e.g., 8 ml of each).[1][3]

  • Preparation of the Aqueous Phase:

    • Prepare a 0.75% w/v solution of polyvinyl alcohol (PVA) in 200 ml of distilled water.[1][3] This will act as the continuous phase and surfactant.

  • Emulsification and Solvent Evaporation:

    • Heat the aqueous phase to 40°C and maintain this temperature.[1][3]

    • Slowly add the organic phase dropwise into the aqueous phase while stirring with a propeller-type agitator at a constant speed (e.g., 300 rpm).[1][3]

    • Continue stirring for 1 hour to allow for the diffusion of the organic solvent into the aqueous phase and its subsequent evaporation, leading to the formation of solid microspheres.[1][3]

  • Collection and Drying:

    • Filter the prepared microspheres using a sieve (e.g., sieve no. 20).[3]

    • Wash the microspheres with distilled water to remove any adhering PVA.

    • Dry the microspheres at room temperature or in a desiccator.

Experimental_Workflow Start Start Prepare_Organic_Phase Prepare Organic Phase (this compound + Polymers in Dichloromethane:Ethanol) Start->Prepare_Organic_Phase Prepare_Aqueous_Phase Prepare Aqueous Phase (0.75% PVA Solution) Start->Prepare_Aqueous_Phase Emulsification Emulsification (Add Organic to Aqueous Phase with Stirring at 40°C) Prepare_Organic_Phase->Emulsification Prepare_Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation (Continue Stirring for 1 hour) Emulsification->Solvent_Evaporation Filtration_Washing Filtration and Washing Solvent_Evaporation->Filtration_Washing Drying Drying of Microspheres Filtration_Washing->Drying Characterization Characterization Drying->Characterization End End Characterization->End

Caption: Experimental Workflow for Microsphere Formulation.

Characterization of Floating Microspheres

Percentage Yield

The percentage yield is calculated to determine the efficiency of the formulation process.

  • Protocol:

    • Weigh the dried microspheres.

    • Calculate the percentage yield using the following formula: Percentage Yield = (Weight of dried microspheres / Total weight of drug and polymers) x 100

Particle Size Analysis

Particle size is a crucial parameter that can influence the floating ability and drug release rate.[3]

  • Protocol:

    • Calibrate an optical microscope with a stage micrometer.

    • Disperse a small number of microspheres on a clean glass slide.

    • Measure the diameter of a representative number of microspheres (e.g., 100) and calculate the average particle size.

Drug Entrapment Efficiency

This determines the amount of drug successfully encapsulated within the microspheres.

  • Protocol:

    • Accurately weigh a specific amount of crushed microspheres (e.g., 50 mg).[1]

    • Dissolve the powdered microspheres in 10 ml of ethanol in a 100 ml volumetric flask.[1]

    • Make up the volume to 100 ml with 0.1 N HCl.[1]

    • Filter the resulting solution through a Whatman filter paper.[1]

    • Dilute the filtrate appropriately with 0.1 N HCl.[1]

    • Measure the absorbance of the solution using a UV-Visible spectrophotometer at the λmax of this compound (around 260 nm).[1]

    • Calculate the drug content using a standard calibration curve.

    • The percentage drug entrapment is calculated as: % Drug Entrapment = (Actual drug content / Theoretical drug content) x 100

In Vitro Buoyancy (Floating Ability)

This test evaluates the ability of the microspheres to float in a simulated gastric fluid.

  • Protocol:

    • Disperse a known weight of microspheres in 900 ml of 0.1 N HCl (pH 1.2) in a USP Type II dissolution apparatus.[1]

    • Maintain the temperature at 37 ± 0.5°C and stir at 100 rpm.[1]

    • After a specified time (e.g., 6 hours), collect the floating and settled microspheres separately.[1]

    • Dry the collected microspheres and weigh them.

    • Calculate the percentage of floating microspheres: % Buoyancy = (Weight of floating microspheres / (Weight of floating microspheres + Weight of settled microspheres)) x 100

In Vitro Drug Release Studies

This study determines the rate and extent of drug release from the microspheres over time.

  • Protocol:

    • Use a USP Type II (paddle) dissolution apparatus.[1]

    • Place a weighed amount of microspheres equivalent to a specific dose of this compound (e.g., 100 mg) in 900 ml of 0.1 N HCl (pH 1.2).[1]

    • Maintain the dissolution medium at 37 ± 0.5°C and stir at 100 rpm.[1]

    • At predetermined time intervals, withdraw a sample of the dissolution medium (e.g., 1 ml) and replace it with an equal volume of fresh medium to maintain sink conditions.[1]

    • Filter the withdrawn samples and analyze the drug concentration using a UV-Visible spectrophotometer at the λmax of this compound.[1]

    • Calculate the cumulative percentage of drug release over time.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound floating microspheres. The specific values will vary depending on the exact formulation parameters.

Table 1: Formulation Composition and Physicochemical Properties

Formulation CodeDrug:Polymer RatioEthylcellulose (%)HPMC (%)Percentage Yield (%)
F11:7100075.3 ± 2.1
F21:7752582.1 ± 1.8
F31:7505078.9 ± 2.5
F41:7257571.4 ± 3.2

Table 2: Characterization of this compound Floating Microspheres

Formulation CodeMean Particle Size (µm)Drug Entrapment Efficiency (%)In Vitro Buoyancy (%) (at 6 hours)
F1210 ± 5.276.2 ± 1.591.5 ± 2.3
F2225 ± 4.872.8 ± 2.185.7 ± 1.9
F3242 ± 6.168.5 ± 1.978.3 ± 2.8
F4264 ± 5.564.1 ± 2.472.9 ± 3.1

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%) - F1Cumulative Drug Release (%) - F2Cumulative Drug Release (%) - F3Cumulative Drug Release (%) - F4
125.4 ± 1.222.1 ± 1.518.7 ± 1.115.3 ± 0.9
242.8 ± 1.838.6 ± 1.933.2 ± 1.428.9 ± 1.3
465.2 ± 2.159.8 ± 2.354.1 ± 1.849.7 ± 1.7
683.7 ± 2.578.3 ± 2.671.9 ± 2.266.4 ± 2.1
895.1 ± 1.990.5 ± 2.085.3 ± 1.980.1 ± 2.4
10-96.2 ± 1.792.8 ± 1.688.6 ± 2.0
12--97.5 ± 1.494.2 ± 1.8

Conclusion

The formulation of floating microspheres presents a viable approach for the controlled delivery of this compound.[2] By utilizing the emulsion solvent diffusion-evaporation technique with polymers such as ethylcellulose and HPMC, it is possible to produce microspheres with excellent buoyancy and sustained drug release characteristics.[1][3] The protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers and scientists in the development and evaluation of this advanced drug delivery system, which has the potential to improve the oral bioavailability and therapeutic efficacy of this compound.[1][2]

References

Application Notes and Protocols: Use of Dexrabeprazole in Preclinical Models of Zollinger-Ellison Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zollinger-Ellison Syndrome (ZES) is a rare neuroendocrine disorder characterized by severe peptic ulcer disease and chronic diarrhea resulting from a gastrin-producing tumor (gastrinoma).[1][2][3] The hypersecretion of gastrin leads to excessive gastric acid production by parietal cells in the stomach.[2][3] The primary therapeutic goal in managing ZES is the control of this gastric acid hypersecretion.[1][4][5] Proton pump inhibitors (PPIs) are the cornerstone of medical management for ZES due to their potent and long-lasting inhibition of the gastric H+/K+ ATPase (the proton pump).[1][4][5]

Dexrabeprazole, the R-enantiomer of rabeprazole, is a second-generation PPI.[6][7] Enantiomers of drugs can exhibit different pharmacokinetic and pharmacodynamic properties. Preclinical and clinical studies have suggested that this compound may offer improved efficacy and a favorable safety profile at lower doses compared to the racemic mixture of rabeprazole in the context of acid-related disorders like gastroesophageal reflux disease (GERD).[6][7][8] While specific studies on this compound in Zollinger-Ellison Syndrome models are not extensively documented in publicly available literature, its mechanism of action and the well-established efficacy of other PPIs in ZES provide a strong rationale for its investigation.

These application notes provide a framework for researchers, scientists, and drug development professionals to design and conduct preclinical studies evaluating the potential of this compound in animal models relevant to Zollinger-Ellison Syndrome. The protocols are based on established methodologies for studying hypergastrinemia and the effects of PPIs.

Data Presentation: Comparative Efficacy of Rabeprazole and this compound

The following tables summarize quantitative data from clinical studies on rabeprazole in ZES and comparative studies of this compound in other acid-related conditions. This data can serve as a benchmark for designing preclinical efficacy studies.

Table 1: Clinical Efficacy of Rabeprazole in Zollinger-Ellison Syndrome

ParameterStarting DoseOutcomeDuration of ControlReference
Basal Acid Output (BAO)60 mg once daily (uncomplicated disease)Controlled to <10 mmol/hMaintained for 2 years[9]
Basal Acid Output (BAO)40 mg twice daily (complicated disease)Controlled to <10 mmol/hMaintained for 2 years[9]

Table 2: Comparative Clinical Efficacy of this compound vs. Racemic Rabeprazole and Esomeprazole in GERD

ComparisonThis compound DoseComparator DoseKey FindingReference
This compound vs. Rabeprazole10 mgRabeprazole 20 mgThis compound showed a significant improvement in healing of esophagitis (95.2% vs. 65.2%).[6][6]
This compound vs. Esomeprazole10 mg/dayEsomeprazole 20 mg/dayThis compound was as effective as esomeprazole in reducing GERD symptoms.[8][8]

Signaling Pathway and Mechanism of Action

The therapeutic effect of this compound in Zollinger-Ellison Syndrome is predicated on its ability to inhibit gastric acid secretion. The following diagram illustrates the signaling pathway leading to acid secretion and the point of intervention for proton pump inhibitors.

cluster_G_Cell G-Cell (Antrum) cluster_Parietal_Cell Parietal Cell (Corpus) G_Cell G-Cell Gastrin_Receptor CCK2 Receptor Proton_Pump H+/K+ ATPase (Proton Pump) Gastrin_Receptor->Proton_Pump Stimulates H_ion H+ Proton_Pump->H_ion Pumps Out Stomach_Lumen Stomach Lumen (High Acidity) H_ion->Stomach_Lumen K_ion K+ K_ion->Proton_Pump Pumps In Gastrinoma Gastrinoma (ZES Tumor) Gastrin Gastrin Gastrinoma->Gastrin Secretes Gastrin->Gastrin_Receptor Binds to This compound This compound (Active Form) This compound->Proton_Pump Irreversibly Inhibits

Mechanism of action of this compound in ZES.

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound in animal models that mimic the hypergastrinemia characteristic of Zollinger-Ellison Syndrome.

Pharmacologically-Induced Hypergastrinemia Model

This model is useful for short-term studies to evaluate the acid-suppressing effects of this compound.

Objective: To determine the dose-dependent effect of this compound on gastric pH and serum gastrin levels in a rodent model of PPI-induced hypergastrinemia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Gastric pH probe

  • Blood collection supplies

  • Gastrin ELISA kit

Procedure:

  • Acclimatization: Acclimate animals for at least one week with free access to standard chow and water.

  • Grouping: Randomly assign animals to the following groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose, e.g., 5 mg/kg/day)

    • Group 3: this compound (medium dose, e.g., 10 mg/kg/day)

    • Group 4: this compound (high dose, e.g., 20 mg/kg/day)

  • Dosing: Administer this compound or vehicle orally once daily for 7-14 days.

  • Gastric pH Measurement: On the final day of treatment, 2-4 hours post-dosing, anesthetize the animals. Insert a pH probe into the stomach to measure intragastric pH.

  • Blood and Tissue Collection: Following pH measurement, collect blood via cardiac puncture for serum gastrin analysis. Euthanize the animals and collect the stomach for histological analysis.

  • Serum Gastrin Analysis: Measure serum gastrin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

  • Histology: Fix stomach tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess for any morphological changes, such as enterochromaffin-like (ECL) cell hyperplasia.

Genetically Engineered Mouse Model (e.g., INS-GAS mice)

INS-GAS mice overexpress gastrin and develop hypergastrinemia, mimicking the chronic state of ZES. This model is suitable for long-term efficacy and safety studies.

Objective: To evaluate the long-term efficacy of this compound in controlling gastric acid hypersecretion and preventing gastric pathology in a genetic model of hypergastrinemia.

Materials:

  • INS-GAS mice

  • Wild-type littermate controls

  • This compound formulated in drinking water or chow

  • Materials for gastric acid secretion measurement (e.g., pylorus ligation)

  • Materials for tissue collection and histological analysis

Procedure:

  • Animal Model: Use male and female INS-GAS mice and wild-type controls, starting at 6-8 weeks of age.

  • Grouping:

    • Group 1: Wild-type mice on control diet/water

    • Group 2: INS-GAS mice on control diet/water

    • Group 3: INS-GAS mice on this compound-containing diet/water (dose to be determined based on pilot studies)

  • Long-Term Treatment: Administer treatment for a period of 3-6 months.

  • Monitoring: Monitor animal health, body weight, and any clinical signs of distress throughout the study.

  • Gastric Acid Secretion Measurement (at study termination):

    • Fast animals overnight.

    • Anesthetize and perform pylorus ligation.

    • After 2-4 hours, collect gastric contents.

    • Measure the volume and titrate the acid concentration to determine total acid output.

  • Tissue Collection and Analysis:

    • Collect blood for serum gastrin measurement.

    • Euthanize animals and dissect the stomach.

    • Perform histological analysis to assess for ECL cell hyperplasia, dysplasia, or tumor formation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for a typical preclinical study of this compound in a ZES model and the logical relationship between hypergastrinemia and its pathological consequences.

cluster_Endpoints Key Endpoints Model_Selection Select Animal Model (e.g., Rat, INS-GAS Mouse) Dose_Ranging Pilot Dose-Ranging Study Model_Selection->Dose_Ranging Definitive_Study Definitive Efficacy Study (Long-term Dosing) Dose_Ranging->Definitive_Study Determine Doses Endpoint_Analysis Endpoint Analysis Definitive_Study->Endpoint_Analysis Data_Interpretation Data Interpretation & Reporting Endpoint_Analysis->Data_Interpretation Acid_Output Gastric Acid Output Endpoint_Analysis->Acid_Output Serum_Gastrin Serum Gastrin Levels Endpoint_Analysis->Serum_Gastrin Histopathology Gastric Histopathology (ECL Cells) Endpoint_Analysis->Histopathology ZES Zollinger-Ellison Syndrome (Gastrinoma) Hypergastrinemia Chronic Hypergastrinemia ZES->Hypergastrinemia Acid_Hypersecretion Gastric Acid Hypersecretion Hypergastrinemia->Acid_Hypersecretion ECL_Stimulation Trophic Effect on ECL Cells Hypergastrinemia->ECL_Stimulation Peptic_Ulcers Peptic Ulcer Disease Acid_Hypersecretion->Peptic_Ulcers Diarrhea Diarrhea Acid_Hypersecretion->Diarrhea ECL_Hyperplasia ECL Cell Hyperplasia/Neoplasia ECL_Stimulation->ECL_Hyperplasia Dexrabeprazole_Intervention This compound Dexrabeprazole_Intervention->Acid_Hypersecretion Inhibits

References

Troubleshooting & Optimization

Dexrabeprazole Stability in Acidic Conditions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dexrabeprazole in acidic environments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in acidic conditions?

A1: this compound, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment to exert its therapeutic effect.[1] In the acidic milieu of gastric parietal cells, this compound undergoes a proton-catalyzed transformation into its active form, a sulphenamide derivative.[1] This active metabolite then irreversibly binds to and inhibits the H+/K+-ATPase (proton pump).[1] However, this inherent need for acid activation also makes the compound highly labile and prone to rapid degradation in any acidic solution, such as the gastric fluid, before it can reach its target.[2][3]

Q2: What are the primary degradation products of this compound in an acidic medium?

A2: Under acidic conditions, this compound undergoes a complex series of rearrangements. The primary degradation pathway involves the formation of a sulfenic acid intermediate, which can then be converted to other benzimidazole-related structures, including the thioether and sulfone analogs.[2][4] The exact degradation profile can be influenced by the specific pH, temperature, and presence of other reactive species.

Q3: How can I protect this compound from degradation during in vitro experiments?

A3: To minimize degradation during in vitro studies, it is crucial to maintain a neutral to alkaline pH. Whenever possible, prepare stock solutions and conduct experiments in buffered solutions with a pH of 7.4 or higher. If a transient exposure to acidic conditions is unavoidable, the duration of exposure should be minimized, and the temperature kept as low as possible to reduce the degradation rate. The use of alkaline excipients, such as magnesium oxide, has been shown to be effective in stabilizing this compound in solid dosage forms.[5]

Q4: What are the formulation strategies used to protect this compound from the acidic environment of the stomach?

A4: To ensure that this compound reaches the small intestine for absorption in its active form, pharmaceutical formulations are designed to protect the drug from the acidic environment of the stomach. The most common approach is the use of enteric-coated tablets.[3][5] These tablets have a polymer coating that is resistant to the low pH of the stomach but dissolves in the more neutral pH of the small intestine. Another strategy involves the use of an alkaline core within the tablet to create a micro-environment that protects the drug from gastric acid.[3]

Troubleshooting Guide for Experimental Work

This guide addresses common issues that may arise during the experimental analysis of this compound, particularly in the context of its stability in acidic conditions.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent Assay Results for this compound 1. On-plate or in-solution degradation during analysis. 2. Inadequate neutralization of acidic samples. 3. Variability in sample preparation.1. Ensure the mobile phase for HPLC analysis is buffered to a neutral or slightly alkaline pH. Minimize the time between sample preparation and injection. 2. If studying degradation in acid, ensure complete and consistent neutralization of the samples before analysis. 3. Standardize the sample preparation procedure, paying close attention to timings and pH adjustments.
Unexpected Peaks in HPLC Chromatogram 1. Formation of unknown degradation products. 2. Contamination of the sample or mobile phase. 3. Excipient interference in formulated products.1. Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically identify potential degradation products.[6] 2. Run a blank (mobile phase only) to check for system contamination. Ensure high purity of solvents and reagents. 3. If analyzing a formulated product, run a placebo (all excipients without this compound) to identify any interfering peaks.
Rapid Loss of this compound in Solution 1. The pH of the solution is acidic. 2. Presence of catalytic impurities. 3. Elevated temperature.1. Immediately check and adjust the pH of the solution to above 7.0 using a suitable buffer. 2. Use high-purity solvents and reagents. 3. Store this compound solutions at refrigerated temperatures (2-8 °C) and protect from light.
Difficulty in Quantifying Degradation Products 1. Co-elution of degradation products with the parent drug or other degradants. 2. Poor chromatographic resolution. 3. Degradation products lack a chromophore for UV detection.1. Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature. 2. Use a high-resolution column (e.g., UPLC) and ensure the mobile phase pH is optimal for the separation of all compounds. 3. Use a mass spectrometer (LC-MS) for detection and quantification, as it does not rely on a chromophore.

Quantitative Data on this compound Degradation

The following table summarizes representative quantitative data from a forced degradation study of this compound. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions.

Stress Condition Parameter Condition % Degradation Reference
Acid Hydrolysis0.1 M HCl60°C17.77%[6]
Alkaline Hydrolysis0.1 M NaOH60°C12.54%[6]
Oxidative Degradation3% H₂O₂Room Temp8.92%[6]
Thermal DegradationDry Heat80°C5.63%[6]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a typical reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 10mM KH₂PO₄, pH adjusted to 7.0) and an organic solvent (e.g., methanol or acetonitrile). A common starting ratio is 20:80 (buffer:organic solvent).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 284 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare this compound standard and sample solutions in a suitable diluent (e.g., a 50:50 mixture of mobile phase components).

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and calculate the concentration of this compound and the percentage of degradation products based on the peak areas.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a typical procedure for conducting a forced degradation study of this compound under acidic conditions.

  • Materials: this compound, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), purified water, suitable volumetric flasks and pipettes.

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a small amount of a suitable organic solvent (e.g., methanol). Dilute with purified water to a known concentration in a volumetric flask.

  • Transfer an aliquot of the this compound solution to another volumetric flask.

  • Add a specific volume of 0.1 M HCl to induce degradation.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[5]

  • After the incubation period, cool the solution to room temperature and neutralize it by adding an equivalent volume of 0.1 M NaOH.

  • Dilute the solution to the final volume with the mobile phase used for HPLC analysis.

  • Analyze the stressed sample using the stability-indicating HPLC method described in Protocol 1.

  • Analyze an unstressed sample (prepared without acid treatment) as a control.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in the unstressed sample.

Visualizations

Acid_Degradation_Pathway This compound This compound Protonation Protonation of Benzimidazole Nitrogen This compound->Protonation + H+ Rearrangement1 Intramolecular Rearrangement Protonation->Rearrangement1 Sulfenic_Acid Sulfenic Acid Intermediate Rearrangement1->Sulfenic_Acid Rearrangement2 Further Rearrangements Sulfenic_Acid->Rearrangement2 Degradation_Products Degradation Products (e.g., Thioether, Sulfone) Rearrangement2->Degradation_Products

Simplified Acidic Degradation Pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis Prep_Drug Prepare this compound Stock Solution Prep_Stress Prepare Acidic Stress Sample Prep_Drug->Prep_Stress Prep_Control Prepare Unstressed Control Sample Prep_Drug->Prep_Control Incubation Incubate at Controlled Temperature Prep_Stress->Incubation HPLC_Analysis Analyze by Stability- Indicating HPLC Prep_Control->HPLC_Analysis Neutralization Neutralize Sample Incubation->Neutralization Neutralization->HPLC_Analysis Data_Analysis Calculate % Degradation HPLC_Analysis->Data_Analysis

Workflow for Forced Acid Degradation Study.

Troubleshooting_Logic Start Inconsistent HPLC Results Check_Baseline Is the baseline stable? Start->Check_Baseline Check_Retention Are retention times consistent? Check_Baseline->Check_Retention Yes Solution Problem Identified Check_Baseline->Solution No (Check mobile phase, pump, detector) Check_Peaks Are there unexpected peaks? Check_Retention->Check_Peaks Yes Check_Retention->Solution No (Check flow rate, temperature, column) Check_Peaks->Solution Yes (Investigate degradation, contamination, placebo) Check_Peaks->Solution No (Check sample prep, injection volume)

Logical Flow for HPLC Troubleshooting.

References

Technical Support Center: Enhancing the Oral Bioavailability of Dexrabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming the poor oral bioavailability of Dexrabeprazole.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

A1: The primary challenge for the oral delivery of this compound, a proton pump inhibitor (PPI), is its inherent instability in acidic environments.[1][2] this compound is rapidly degraded in the low pH of the stomach before it can reach the small intestine for absorption.[1][2] Therefore, protecting the drug from gastric acid is crucial to ensure its therapeutic efficacy. While some sources indicate high oral bioavailability, this is contingent on an effective formulation strategy that bypasses the stomach's acidic environment.

Q2: What are the main formulation strategies to improve the oral bioavailability of this compound?

A2: The key strategies focus on protecting the drug from gastric acid and enhancing its dissolution and absorption in the small intestine. These include:

  • Enteric Coating: This is the most common approach, involving a pH-sensitive polymer that remains intact in the acidic stomach but dissolves in the neutral pH of the intestines.[1][2]

  • Floating Drug Delivery Systems (FDDS): These systems, such as floating microspheres, are designed to prolong the gastric residence time, allowing for a sustained release of the drug in the upper gastrointestinal tract where it is well absorbed.[3][4][5]

  • Nanoparticle-Based Systems: Formulations like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can protect the drug from degradation, increase its surface area for better dissolution, and enhance absorption.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in the gastrointestinal fluids, enhancing the solubilization and absorption of poorly soluble drugs.[6]

Q3: Are there commercially available formulations of this compound that address these challenges?

A3: Yes, commercial formulations of this compound are typically enteric-coated tablets.[7] These formulations are designed to delay the release of the drug until it reaches the more alkaline environment of the small intestine.

Section 2: Troubleshooting Guides

Enteric Coated Tablets
Problem Potential Cause(s) Suggested Solution(s)
Premature drug release in acidic media (Failed acid resistance test) 1. Insufficient coating thickness. 2. Inappropriate polymer selection. 3. Cracks or imperfections in the coating. 4. Interaction between the drug and the enteric polymer.1. Increase the coating weight gain. An 8% weight gain has been shown to be effective for some PPIs. 2. Select a polymer with a higher pH dissolution threshold (e.g., Eudragit® L100-55, HPMCP). Methacrylic acid polymers are often suitable. 3. Optimize coating process parameters (e.g., spray rate, atomization pressure, drying temperature). Ensure the use of a suitable plasticizer to improve film flexibility.[8] 4. Apply a sub-coat or seal coat between the drug core and the enteric layer to prevent interaction.[2]
Incomplete drug release in intestinal pH 1. Excessive coating thickness. 2. Cross-linking of the enteric polymer upon storage. 3. Use of an inappropriate plasticizer.1. Reduce the coating weight gain while ensuring acid resistance. 2. Store the tablets in appropriate conditions (controlled temperature and humidity) and consider the use of antioxidants in the formulation. 3. Select a plasticizer that is compatible with the enteric polymer and does not impede its dissolution.
Sticking or picking of tablets during coating 1. High spray rate. 2. Low pan speed. 3. Inadequate drying temperature.1. Reduce the spray rate of the coating solution. 2. Increase the rotation speed of the coating pan. 3. Optimize the inlet air temperature to ensure efficient drying without causing film defects.
Floating Microspheres
Problem Potential Cause(s) Suggested Solution(s)
Poor floating ability (low buoyancy) 1. High polymer density. 2. Insufficient entrapment of air. 3. Particle size too large or too small. Microspheres in the range of 200-500 µm often show good buoyancy.[3]1. Use a lower density polymer or a combination of polymers (e.g., ethyl cellulose and HPMC).[4] 2. Optimize the stirring speed during the solvent evaporation process to create a more porous internal structure. 3. Control the particle size by adjusting the stirring rate and the concentration of the polymer and surfactant.
Low drug entrapment efficiency 1. High drug solubility in the external phase. 2. Rapid diffusion of the drug from the droplets before solidification. 3. Inappropriate polymer selection.1. Use a non-solvent for the drug as the external phase. 2. Increase the polymer concentration to form a denser matrix and retard drug diffusion. 3. Select a polymer with a high affinity for the drug.
Burst release of the drug 1. High concentration of drug on the surface of the microspheres. 2. Porous nature of the microspheres.1. Optimize the formulation by adjusting the drug-to-polymer ratio. 2. Increase the polymer concentration or use a less permeable polymer to control the release rate.

Section 3: Data Presentation

Table 1: Physicochemical Properties of this compound Sodium

PropertyValueReference(s)
Molecular Formula C₁₈H₂₀N₃NaO₃S[9]
Molecular Weight 381.4 g/mol [9]
Melting Point 220-223°C[3]
Solubility Soluble in water and methanol; freely soluble in ethyl acetate, chloroform, and ethanol; insoluble in n-hexane and ether.[3]
pKa Approximately 5.0[1]
λmax 260.0 nm[3]

Table 2: Formulation and In Vitro Characteristics of this compound Floating Microspheres

Formulation CodePolymer Ratio (Ethyl Cellulose:HPMC)Mean Particle Size (µm)Drug Entrapment Efficiency (%)In Vitro Buoyancy (%)Cumulative Drug Release at 8h (%)Reference(s)
F17:021074.1991.4768.24[3][5]
F26:122471.3685.2672.51[3][5]
F35:223168.5278.6378.36[3][5]
F44:324564.1872.9784.15[3][5]
F53:425259.2766.1289.63[3][5]
F62:525853.8454.2894.27[3][5]
F71:626448.4745.0998.51[3][5]

Note: Data is compiled from studies on floating microspheres of this compound sodium. The specific experimental conditions may vary between studies.

Section 4: Experimental Protocols

Preparation of this compound Floating Microspheres (Solvent Evaporation Technique)

This protocol is a composite of methodologies described in the literature.[3][4][10]

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of this compound sodium and the chosen polymers (e.g., ethyl cellulose and HPMC) in a suitable organic solvent mixture (e.g., dichloromethane and ethanol).

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of a surfactant (e.g., 0.5% w/v polyvinyl alcohol).

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase while stirring at a constant speed (e.g., 500-1000 rpm) using a mechanical stirrer to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Continue stirring for a specified period (e.g., 1-2 hours) at room temperature or slightly elevated temperature to allow for the complete evaporation of the organic solvent.

  • Collection and Drying:

    • Collect the formed microspheres by filtration, wash with distilled water, and dry at room temperature or in a desiccator.

In Vitro Dissolution Testing for Enteric-Coated this compound Tablets

This protocol is based on standard two-stage dissolution testing for enteric-coated dosage forms.

  • Acid Stage:

    • Apparatus: USP Apparatus 2 (Paddle).

    • Medium: 900 mL of 0.1 N HCl.

    • Paddle Speed: 100 rpm.

    • Temperature: 37 ± 0.5 °C.

    • Time: 2 hours.

    • Procedure: Place one tablet in each dissolution vessel. After 2 hours, withdraw a sample of the medium to test for drug release. The amount of drug released should be minimal, indicating the integrity of the enteric coat.

  • Buffer Stage:

    • Medium: 900 mL of pH 6.8 phosphate buffer.

    • Paddle Speed: 100 rpm.

    • Temperature: 37 ± 0.5 °C.

    • Time: 60 minutes.

    • Procedure: After the acid stage, replace the dissolution medium with the pH 6.8 phosphate buffer. Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes) and analyze for drug content to determine the release profile.

Section 5: Mandatory Visualizations

Experimental_Workflow_Floating_Microspheres cluster_prep Preparation cluster_process Processing cluster_final Final Product A Drug & Polymer Dissolution in Organic Solvent C Emulsification (O/W) A->C B Aqueous Surfactant Solution B->C D Solvent Evaporation C->D E Filtration & Washing D->E F Drying E->F G Floating Microspheres F->G

Caption: Workflow for the preparation of floating microspheres.

Dissolution_Testing_Workflow Start Enteric-Coated This compound Tablet Acid_Stage Acid Stage (0.1 N HCl, 2 hours) Start->Acid_Stage Buffer_Stage Buffer Stage (pH 6.8 Phosphate Buffer, 1 hour) Acid_Stage->Buffer_Stage Analysis1 Analyze for Drug Release (Minimal Release Expected) Acid_Stage->Analysis1 Analysis2 Analyze for Drug Release (Complete Release Expected) Buffer_Stage->Analysis2 Result1 Intact Coating Analysis1->Result1 Result2 Drug Release Profile Analysis2->Result2

Caption: Two-stage dissolution testing workflow for enteric-coated tablets.

References

Technical Support Center: Optimizing Enteric Coating for Dexrabeprazole Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enteric coating process for Dexrabeprazole tablets.

Troubleshooting Guide

This guide addresses common issues encountered during the enteric coating of this compound tablets in a question-and-answer format.

Issue 1: Cracking of the Enteric Coat

  • Question: What are the potential causes of cracking in the enteric coating of my this compound tablets, and how can I resolve this issue?

  • Answer: Cracking of the enteric film can compromise the tablet's acid resistance. The primary causes are typically related to the mechanical stress on the coating, which can be influenced by the formulation and process parameters. High drying temperatures or extended drying times can lead to a rapid shrinkage of the coating layer, making it brittle and prone to cracking.[1] If the tablet core is too hard, it may damage the coating during the coating process.[1] The type and concentration of the plasticizer are also critical; insufficient plasticizer can result in a brittle film that cannot withstand the stresses of handling and storage.[2]

    Troubleshooting Steps:

    • Optimize Plasticizer Concentration: Increase the plasticizer concentration in the coating formulation. A common range for plasticizers like triethyl citrate is 10-25% w/w of the dry polymer weight.[3][4]

    • Adjust Process Temperature: Lower the inlet air temperature to prevent rapid drying and film shrinkage.

    • Evaluate Tablet Core Hardness: Ensure the core tablets have optimal hardness. Excessively hard tablets can lead to coating fractures.[1]

    • Consider a Different Plasticizer: If using a less efficient plasticizer, consider switching to one with better compatibility with your chosen polymer, such as triethyl citrate or dibutyl sebacate.[4][5]

Issue 2: Premature Drug Release in Acidic Media

  • Question: My this compound tablets are showing significant drug release during the acid stage of dissolution testing. What are the likely causes and solutions?

  • Answer: Premature drug release indicates a failure of the enteric coat to protect the acid-labile this compound in the stomach. This can be due to insufficient coating thickness, a porous or cracked coating, or improper polymer selection.[6] The interaction between the acidic enteric polymer and the drug can also lead to degradation at the interface, necessitating a protective seal coat.[3][7]

    Troubleshooting Steps:

    • Increase Coating Weight Gain: Apply a higher amount of the enteric coating solution to achieve a greater film thickness. A weight gain of 8-12% is often a good starting point for effective enteric protection.[8]

    • Ensure Proper Film Formation: Optimize coating parameters such as spray rate and atomizing pressure to ensure a uniform, non-porous film. A slow spray rate can lead to spray drying, while a very high rate can cause overwetting and sticking.[1]

    • Apply a Seal Coat: A seal coat, often composed of a material like hydroxypropyl methylcellulose (HPMC), should be applied to the core tablet before the enteric coat.[3][9] This physical barrier prevents direct contact between the acid-labile drug and the acidic enteric polymer.[3]

    • Verify Polymer pH-Sensitivity: Ensure the chosen enteric polymer has a dissolution pH appropriate for intestinal release (typically pH > 5.5), such as Eudragit L 30 D-55 or HPMCP.[8][10]

Issue 3: Tablet Sticking and Agglomeration During Coating

  • Question: What causes tablets to stick to each other or to the coating pan during the enteric coating process?

  • Answer: Sticking and agglomeration, also known as "twinning," are common tablet coating defects that can lead to non-uniformity and physical damage.[11] This issue is often caused by overwetting of the tablet surface, where the spray rate of the coating solution is faster than the drying rate.[1] Inadequate anti-tacking agents in the formulation can also contribute to this problem.

    Troubleshooting Steps:

    • Optimize Spray Rate and Inlet Air Temperature: Decrease the spray rate or increase the inlet air temperature to enhance the drying efficiency.

    • Incorporate an Anti-Tacking Agent: Add an anti-tacking agent like talc or glyceryl monostearate to the coating suspension.[4]

    • Increase Pan Speed: A higher pan speed can reduce the contact time between tablets, minimizing the chances of sticking.

    • Check Spray Gun Distance: Ensure the spray guns are at an optimal distance from the tablet bed to allow for adequate droplet drying before reaching the tablet surface.

Frequently Asked Questions (FAQs)

Formulation

  • Q1: What are the most common enteric polymers used for this compound tablets?

    • A1: Methacrylic acid copolymers, such as Eudragit L 30 D-55, and cellulose derivatives like hypromellose phthalate (HPMCP) are widely used for enteric coating of proton pump inhibitors like this compound.[3][8][12] These polymers are insoluble in the acidic environment of the stomach but dissolve at the higher pH of the small intestine.[6][12]

  • Q2: Why is a seal coat necessary between the drug core and the enteric coat?

    • A2: this compound is an acid-labile drug.[13] Enteric polymers are acidic in nature. A seal coat acts as a protective barrier to prevent direct contact and potential degradation of this compound by the acidic enteric polymer during processing and storage.[3][7]

  • Q3: What is the role of a plasticizer in the enteric coating formulation?

    • A3: A plasticizer is added to the coating formulation to increase the flexibility and reduce the brittleness of the polymer film.[4] This helps to prevent cracking and ensures the integrity of the coating. Common plasticizers include triethyl citrate, dibutyl sebacate, and polyethylene glycol.[4]

Process Parameters

  • Q4: What are the critical process parameters to control during the enteric coating process?

    • A4: Key process parameters include inlet air temperature, spray rate, atomizing air pressure, and pan speed. These parameters collectively influence the coating uniformity, film quality, and drying efficiency, thereby impacting the final product's performance.

  • Q5: How does the inlet air temperature affect the quality of the enteric coat?

    • A5: The inlet air temperature is crucial for drying the coating solution on the tablet surface. If the temperature is too high, it can lead to spray drying before the droplets reach the tablets, resulting in a rough surface.[1] Conversely, if the temperature is too low, it can cause overwetting and lead to sticking and agglomeration.[1]

Quality Control and Testing

  • Q6: How is the effectiveness of the enteric coating evaluated?

    • A6: The primary method for evaluating the effectiveness of an enteric coating is through in-vitro dissolution testing. This typically involves a two-stage process: an initial acid stage (e.g., 2 hours in 0.1 N HCl) to simulate the stomach, followed by a buffer stage (e.g., pH 6.8) to simulate the small intestine.[14][15] For a successful enteric coating, there should be minimal drug release in the acid stage and complete release in the buffer stage.[16]

  • Q7: What is "acid uptake" testing, and why is it important?

    • A7: Acid uptake testing measures the amount of acidic medium absorbed by the coated tablets during the acid resistance phase of dissolution. Low acid uptake is indicative of good enteric protection and film integrity.[8]

Data Presentation

Table 1: Typical Formulation Components for this compound Enteric Coating

ComponentExampleTypical Concentration Range (% w/w of Dry Polymer)Function
Enteric PolymerEudragit L 30 D-55, HPMCP-Provides pH-dependent drug release
PlasticizerTriethyl Citrate, Dibutyl Sebacate10 - 25%Increases film flexibility
Anti-tacking AgentTalc, Glyceryl Monostearate10 - 50%Prevents sticking and agglomeration
Opacifier/ColorantTitanium Dioxide, Iron Oxides0.1 - 10%Protects from light, provides color
SolventPurified Water, Ethanol/Water mixture-Vehicle for coating components

Table 2: General Process Parameters for Fluid Bed Coating

ParameterTypical RangePotential Issue if Out of Range
Inlet Air Temperature40 - 60 °CToo high: Spray drying; Too low: Sticking
Product Temperature30 - 40 °CCritical for film formation
Spray Rate5 - 20 g/min/kg Too high: Overwetting; Too low: Long process time
Atomizing Air Pressure1.5 - 3.0 barToo low: Large droplets, uneven coating; Too high: Spray drying

Experimental Protocols

Protocol 1: Two-Stage Dissolution Test for Delayed-Release this compound Tablets

This protocol is based on general USP guidelines for delayed-release dosage forms.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Acid Stage:

    • Medium: 750 mL of 0.1 N Hydrochloric Acid.

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 75 rpm.[17]

    • Duration: 2 hours.

    • Procedure: Place one tablet in each vessel. At the end of 2 hours, withdraw a sample for analysis to determine the amount of drug released. The acceptance criteria typically require not more than 10% of the labeled amount of this compound to be dissolved.[15]

  • Buffer Stage:

    • Medium: Add 250 mL of 0.20 M tribasic sodium phosphate to the acid medium from the previous stage. Adjust the pH to 6.8 with 2 N NaOH or 2 N HCl if necessary.[15]

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 75 rpm.

    • Duration: 45-60 minutes.

    • Procedure: Continue the dissolution test. Withdraw samples at specified time points (e.g., 15, 30, 45, and 60 minutes) and analyze for drug content. The acceptance criteria usually require not less than 80% of the labeled amount of this compound to be dissolved by the final time point.

Protocol 2: Coating Uniformity Assessment by Weight Gain

  • Initial Weight: Before starting the coating process, take a representative sample of core tablets (e.g., 20 tablets) and weigh them individually and as a group to determine the average initial weight.

  • In-Process Weight Checks: Periodically during the coating process, carefully remove a sample of tablets and weigh them to monitor the weight gain.

  • Final Weight: After the coating process is complete and the tablets are adequately dried, take a representative sample of the final coated tablets (e.g., 20 tablets) and weigh them individually and as a group to determine the average final weight.

  • Calculation:

    • Calculate the average weight gain per tablet: (Average final weight - Average initial weight).

    • Calculate the percentage weight gain: [(Average final weight - Average initial weight) / Average initial weight] * 100.

  • Acceptance Criteria: The percentage weight gain should be within the target range specified in the batch manufacturing record, and the relative standard deviation (RSD) of the individual tablet weights should be low, indicating uniform coating.

Visualizations

Enteric_Coating_Workflow CoreTablet This compound Core Tablet SealCoating Seal Coating Process CoreTablet->SealCoating SealCoatedTablet Seal-Coated Tablet SealCoating->SealCoatedTablet HPMC-based solution EntericCoating Enteric Coating Process SealCoatedTablet->EntericCoating EntericCoatedTablet Enteric-Coated Tablet EntericCoating->EntericCoatedTablet Eudragit/HPMCP suspension Drying Drying EntericCoatedTablet->Drying FinalProduct Final Product for Quality Control Drying->FinalProduct

Caption: Workflow for the enteric coating of this compound tablets.

Troubleshooting_Cracking Start Problem: Enteric Coat Cracking CheckPlasticizer Is plasticizer level adequate (10-25%)? Start->CheckPlasticizer IncreasePlasticizer Action: Increase plasticizer concentration CheckPlasticizer->IncreasePlasticizer No CheckTemp Is product temperature too high? CheckPlasticizer->CheckTemp Yes IncreasePlasticizer->CheckTemp ReduceTemp Action: Lower inlet air temperature CheckTemp->ReduceTemp Yes CheckHardness Is core tablet hardness too high? CheckTemp->CheckHardness No ReduceTemp->CheckHardness ReduceHardness Action: Optimize core tablet compression CheckHardness->ReduceHardness Yes Resolved Problem Resolved CheckHardness->Resolved No ReduceHardness->Resolved

Caption: Decision tree for troubleshooting enteric coat cracking.

References

Technical Support Center: Dexrabeprazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dexrabeprazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Low Yield in this compound Synthesis

Question: We are experiencing a significantly lower than expected overall yield in our this compound synthesis. What are the common causes and how can we troubleshoot this?

Answer: Low overall yield in this compound synthesis can stem from issues in any of the three main stages: condensation, asymmetric oxidation, or the final salting and purification. It is crucial to identify the problematic step to address the issue effectively.

Troubleshooting Workflow for Low Yield

G start Low Overall Yield check_condensation Analyze Yield & Purity of Thioether Intermediate start->check_condensation condensation_ok Yield > 90%? check_condensation->condensation_ok check_oxidation Analyze Yield & Purity of Crude this compound oxidation_ok Yield > 80%? check_oxidation->oxidation_ok check_purification Analyze Yield of Final this compound Sodium purification_ok Yield > 90%? check_purification->purification_ok condensation_ok->check_oxidation Yes troubleshoot_condensation Troubleshoot Condensation Step condensation_ok->troubleshoot_condensation No oxidation_ok->check_purification Yes troubleshoot_oxidation Troubleshoot Oxidation Step oxidation_ok->troubleshoot_oxidation No troubleshoot_purification Troubleshoot Purification/Salting purification_ok->troubleshoot_purification No end Yield Optimized purification_ok->end Yes troubleshoot_condensation->check_condensation troubleshoot_oxidation->check_oxidation troubleshoot_purification->check_purification

Caption: Troubleshooting workflow for low this compound synthesis yield.

Asymmetric Oxidation Step

Question: Our primary issue is a low yield during the asymmetric oxidation of the thioether intermediate to this compound. What factors could be contributing to this?

Answer: The asymmetric oxidation is a critical and often challenging step. Low yields are frequently attributed to poor reaction control, leading to the formation of side products.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Over-oxidation to Sulfone Impurity The oxidation of the thioether to the desired sulfoxide can be difficult to control and may proceed to form the sulfone analog (Impurity B)[1][2].   • Use a milder oxidizing agent. For example, a complex of hexavalent chromium and pyridine can provide more controlled oxidation and minimize peroxidation[1].   • Carefully control the reaction temperature and the addition rate of the oxidizing agent.
Suboptimal Chiral Catalyst System The efficiency of the asymmetric oxidation is highly dependent on the chiral catalyst.   • Ensure the quality and correct stoichiometry of the chiral catalyst components, such as tetraisopropyl titanate and L-(+)-tartaric acid diethyl ester[1].   • The presence of moisture can deactivate the catalyst. Use anhydrous solvents and reagents.
Inadequate Reaction Conditions Temperature and reaction time can significantly impact the yield and enantioselectivity.   • Optimize the reaction temperature. One reported process cools the reaction mass to 0-5°C before processing[3].   • Monitor the reaction progress using a suitable analytical technique like HPLC to determine the optimal reaction time.
Purification and Salting Step

Question: We observe a significant loss of product during the purification and conversion of this compound to this compound sodium. How can we improve the yield at this stage?

Answer: The crude this compound product can be unstable, and improper handling during purification and salting can lead to degradation and reduced yield[4].

Potential Causes and Solutions:

Potential CauseRecommended Solution
Degradation during Purification This compound is sensitive to acidic conditions, heat, and light[4].   • Avoid prolonged exposure to acidic pH. One purification method involves adjusting the pH to 7.0-8.0 before crystallization[4].   • Perform purification steps at controlled, often reduced, temperatures. For example, crystallization can be carried out at 0-10°C[2].
Inefficient Crystallization The choice of solvent system is critical for achieving high yield and purity.   • An acetonitrile-water mixed solvent system has been shown to be effective for recrystallization, with reported yields as high as 88%[2].   • Using a combination of a good solvent (e.g., acetonitrile) and a poor solvent (e.g., an ether like MTBE or ethyl acetate) can improve crystal formation and yield[][6].
Incomplete Salting Reaction Incomplete conversion to the sodium salt will result in product loss.   • Ensure the stoichiometric amount of sodium hydroxide is used.   • The reaction should be carried out in a suitable solvent, such as acetonitrile, to ensure complete dissolution and reaction[3].

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this compound sodium synthesis?

An improved process starting from the thioether intermediate has been reported to achieve a total yield of 79%[1]. Another process reports a yield of 82% for the oxidation step and 94% for the subsequent salting step[7].

Q2: What are the common impurities in this compound synthesis?

Common impurities include the sulfone analog, sulfide analog, N-oxide, chloro analog, and methoxy analog[4][8]. The sulfone impurity is a common byproduct of the oxidation step[2].

Q3: How can I remove the sulfone impurity?

The sulfone impurity can be effectively removed through controlled crystallization. One method involves repeated extraction between an organic phase and an aqueous solution at different pH values, followed by recrystallization from acetone[6].

Q4: What are the recommended crystallization conditions for this compound sodium?

A refining method using a mixed solution of acetonitrile and water (volume ratio between 5:1 and 100:1) has been reported. The process involves heating to dissolve (50-60°C) followed by cooling to crystallize (0-10°C), yielding a high-purity product[2].

Q5: Is the amorphous form of this compound sodium stable?

Amorphous this compound sodium has been reported to have strong hygroscopicity, poor stability, and low solubility, which can present challenges in formulation[9][10]. Crystalline forms are generally preferred for their stability.

Experimental Protocols

Improved Synthesis of this compound Sodium[1]
  • Asymmetric Oxidation:

    • The starting material, 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole, is subjected to an asymmetric oxidation reaction.

    • The oxidant used is cumene hydroperoxide.

    • The reaction is carried out in the presence of a chiral catalyst system consisting of tetraisopropyl titanate and L-(+)-tartaric acid diethyl ester.

  • Purification of this compound:

    • The crude this compound from the oxidation step is purified.

  • Salting to this compound Sodium:

    • The purified this compound is reacted with sodium hydroxide to form this compound sodium.

    • This process reports a total yield of 79% with an HPLC purity of >99.5%.

Purification of this compound Sodium via Recrystallization[2]
  • Dissolution:

    • Dissolve the crude this compound sodium product in a mixed solution of acetonitrile and water. The volume ratio of acetonitrile to water can range from 8:1 to 20:1.

  • Heating:

    • Heat the solution to 50-60°C until the solid is completely dissolved.

  • Crystallization:

    • Cool the solution to 0-10°C to induce crystallization. Seeding with a small amount of pure this compound sodium crystals can be beneficial.

    • Stir the mixture for a sufficient time (e.g., 2 hours) to ensure complete crystallization.

  • Isolation:

    • Filter the solid product, wash with cold acetonitrile, and dry under vacuum at 50°C.

    • This method has been reported to yield a product with a purity of 99.87%.

Process Visualization

Overall Synthesis Workflow of this compound Sodium

G cluster_0 Step 1: Condensation cluster_1 Step 2: Asymmetric Oxidation cluster_2 Step 3: Purification & Salting A 2-Mercaptobenzimidazole C Thioether Intermediate A->C B 2-Chloromethyl-3-methyl-4- (3-methoxypropoxy)pyridine HCl B->C D Crude this compound C->D Chiral Catalyst Oxidant E Purified this compound D->E Recrystallization F This compound Sodium E->F NaOH

Caption: General synthesis pathway for this compound Sodium.

References

Dexrabeprazole Preclinical Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing side effects in preclinical studies of Dexrabeprazole.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1][2][3] It works by irreversibly blocking the H+/K+-ATPase enzyme system, also known as the acid (proton) pump, located on the secretory surface of gastric parietal cells.[1][4] This inhibition is the final step in gastric acid production, leading to a dose-dependent reduction of both basal and stimulated acid secretion.[4]

2. What are the common side effects of this compound observed in human clinical use?

Common side effects reported in humans include headache, diarrhea, nausea, abdominal pain, and vomiting.[1][2][5] Long-term use of PPIs, including this compound, may be associated with an increased risk of bone fractures, low magnesium levels, and vitamin B12 deficiency.[2]

3. What are the potential adverse effects to monitor in preclinical animal models?

In preclinical studies, it is crucial to monitor for gastrointestinal disturbances such as changes in stool consistency (diarrhea or constipation), reduced food intake, and weight loss.[1] Histopathological examination of the gastric mucosa is also important to identify changes like parietal cell hypertrophy and hyperplasia, which can occur with prolonged PPI use.[6][7][8] Long-term studies should also consider monitoring for potential effects on bone density and micronutrient levels.[9][10]

4. How should this compound be formulated for oral administration in animal studies?

This compound is unstable in acidic environments and requires a formulation that protects it from degradation in the stomach. A common approach is to prepare a buffered oral suspension.[11] This can be achieved by using a vehicle containing a suspending agent like 0.5% hydroxypropyl methylcellulose (HPMC) or carboxymethylcellulose (CMC) in an alkaline buffer, such as 1-2% sodium bicarbonate (NaHCO₃) solution.[11] The final formulation should be a uniform suspension administered promptly after preparation.[11]

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic (PK) Data

Question: We are observing high variability in plasma concentrations of this compound in our rodent PK studies. What could be the cause and how can we troubleshoot this?

Answer:

Potential Cause Troubleshooting Steps
Improper Oral Gavage Technique Ensure all personnel are properly trained in oral gavage for the specific species. The gavage needle should be the correct size and length for the animal to prevent accidental administration into the trachea.[9][12][13] Resistance during insertion or signs of distress in the animal (coughing, choking) indicate improper placement.[2][9][12]
Degradation of this compound in the Stomach Prepare the dosing solution immediately before administration. Use an alkaline vehicle (e.g., 1-2% sodium bicarbonate in 0.5% HPMC) to protect the compound from gastric acid.[11] Ensure the suspension is uniform before drawing each dose.
Fasting Status of Animals Standardize the fasting period for all animals before dosing, as food in the stomach can alter drug absorption. Typically, a fasting period of 12-24 hours is used for rats.[14]
Variability in Animal Health Ensure all animals are healthy and within a consistent weight range at the start of the study. Stress can also impact physiological parameters, so acclimate animals to handling before the study.[2]
Issue 2: Unexpected Clinical Signs in Test Animals

Question: Our animals are showing signs of lethargy and diarrhea at doses expected to be well-tolerated. What should we investigate?

Answer:

Potential Cause Troubleshooting Steps
Formulation Vehicle Effects Administer the vehicle alone to a control group to determine if it is causing the observed clinical signs. Some suspending agents or buffers can have mild gastrointestinal effects.
Microbiome Disruption Prolonged acid suppression can alter the gut microbiome, potentially leading to an overgrowth of certain bacteria and causing diarrhea. Consider incorporating microbiome analysis in longer-term studies. Long-term PPI use has been associated with an increased risk of Clostridium difficile infections in humans.[8]
Dose Calculation or Administration Error Double-check all dose calculations and ensure accurate administration volumes. Weigh animals on the day of dosing to ensure accurate mg/kg administration.[2]
Off-Target Effects While this compound is specific for the H+/K+-ATPase, high concentrations could potentially have off-target effects. An in-silico study of PPIs suggested potential inhibition of other vacuolar-type H+-ATPases (V-ATPases), which could interfere with various cellular processes.[15]
Issue 3: Histopathological Findings in the Stomach

Question: We are observing parietal cell protrusion and fundic gland polyps in our long-term toxicity study. Is this an adverse finding?

Answer:

These findings are known effects of long-term administration of proton pump inhibitors.[6][7][8]

  • Parietal Cell Protrusion/Hypertrophy: This is a compensatory response to the prolonged inhibition of acid secretion and the resulting hypergastrinemia.[6][8]

  • Fundic Gland Polyps: These are generally considered benign growths that can develop as a consequence of long-term PPI use and are often associated with parietal cell changes and cystic dilation of the fundic glands.[6][7]

While these are expected pharmacological effects, it is important to characterize them thoroughly. The incidence and severity should be documented and compared across dose groups. These findings are not necessarily indicative of a safety concern that would halt development, but they should be discussed in the context of the overall safety profile of the drug.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound in Beagle Dogs

FormulationDose (mg)Cmax (ng/mL)Tmax (hr)AUC₀₋∞ (ng·h/mL)
Enteric-coated Tablet101854.3 ± 456.22.5 ± 0.54321.6 ± 987.4
Enteric-coated Tablet203548.1 ± 789.52.8 ± 0.78543.2 ± 1654.8

Data are presented as mean ± standard deviation. This table is a composite representation based on available literature and is for illustrative purposes.

Table 2: Summary of Potential Side Effects and Monitoring Parameters in Preclinical Studies

Potential Side Effect Animal Model Monitoring Parameters
Gastrointestinal Disturbances Rodents, DogsDaily clinical observations (stool consistency, appetite), body weight, food consumption.
Gastric Mucosal Changes Rodents, DogsHistopathology of the stomach at study termination (parietal cell hypertrophy, fundic gland polyps).[6][7][8]
Bone Density Reduction Rodents (long-term studies)Bone mineral density measurements (e.g., DEXA scan), histopathology of bone.
Micronutrient Deficiencies Rodents, Dogs (long-term studies)Serum levels of magnesium, calcium, and vitamin B12.
Liver Function Changes Rodents, DogsSerum biochemistry (ALT, AST, ALP).

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats
  • Animal Preparation: Fast rats for 12-24 hours prior to dosing, with free access to water.[14] Weigh each animal immediately before dosing to determine the correct volume.

  • Formulation Preparation: Prepare the this compound suspension in an alkaline vehicle (e.g., 1% sodium bicarbonate in 0.5% HPMC) immediately before use. Ensure the suspension is homogenous by continuous stirring.[11]

  • Restraint: Gently but firmly restrain the rat to immobilize its head and align it with its body.[2]

  • Gavage Needle Insertion: Use a ball-tipped gavage needle of appropriate size for the rat.[2] Measure the needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[9] Gently insert the needle into the mouth, sliding it along the roof of the mouth and down the esophagus.[2] Do not force the needle; if resistance is met, withdraw and re-insert.[2]

  • Substance Administration: Once the needle is correctly placed, slowly administer the calculated volume of the suspension.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for at least 15-30 minutes for any signs of distress, such as coughing, gasping, or regurgitation.[2][9]

Protocol 2: Repeated-Dose Toxicity Study (28-Day) in Rodents
  • Study Design: Assign animals to multiple groups, including a vehicle control group and at least three dose levels of this compound (low, mid, and high). Both male and female animals should be included.

  • Dosing: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.

  • Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in behavior, appearance, or signs of toxicity.

  • Body Weight and Food Consumption: Record body weights at least weekly. Measure food consumption weekly.

  • Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve organs, with a particular focus on the gastrointestinal tract, liver, and kidneys, for histopathological examination.[16][17]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase animal_prep Animal Acclimation & Fasting dosing Daily Oral Gavage animal_prep->dosing formulation This compound Formulation (Alkaline Vehicle) formulation->dosing monitoring Clinical Observations Body Weight & Food Intake dosing->monitoring blood_collection Blood Collection (Hematology & Chemistry) monitoring->blood_collection necropsy Necropsy blood_collection->necropsy histopathology Histopathology (GI Tract, Liver, Kidneys) necropsy->histopathology

Caption: Workflow for a 28-day repeated-dose toxicity study.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent PK Data or Unexpected Clinical Signs check_gavage Verify Oral Gavage Technique start->check_gavage check_formulation Assess Formulation Stability & Vehicle Effects start->check_formulation check_dose Confirm Dose Calculations start->check_dose review_health Review Animal Health Status start->review_health retrain Retrain Personnel check_gavage->retrain reformulate Reformulate/Use Fresh check_formulation->reformulate recalculate Recalculate Doses check_dose->recalculate exclude_animals Exclude Unhealthy Animals review_health->exclude_animals

Caption: Troubleshooting logic for common preclinical issues.

ppi_toxicity_pathway cluster_gastric Gastric Effects cluster_systemic Potential Systemic Effects (In Silico Hypothesis) ppi Proton Pump Inhibitors (e.g., this compound) h_k_atpase Inhibition of H+/K+-ATPase ppi->h_k_atpase v_atpase Inhibition of V-ATPases in Acidic Organelles ppi->v_atpase Off-target effect? acid_reduction Reduced Gastric Acid h_k_atpase->acid_reduction hypergastrinemia Hypergastrinemia acid_reduction->hypergastrinemia parietal_hypertrophy Parietal Cell Hypertrophy hypergastrinemia->parietal_hypertrophy antigen_pathway Blocked Antigen Presentation Pathway v_atpase->antigen_pathway cytokine_pathway Blocked Cytokine Synthesis/Secretion v_atpase->cytokine_pathway complement_pathway Blocked Complement & Coagulation Factors v_atpase->complement_pathway

Caption: Potential mechanism of action and toxicity pathways for PPIs.

References

Improving dissolution rate of Dexrabeprazole formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dexrabeprazole formulations. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions and guidance for challenges related to improving the dissolution rate of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor dissolution rate of this compound?

A1: this compound sodium, the R-isomer of rabeprazole, is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This classification indicates that it has high permeability but low aqueous solubility, which is the primary factor limiting its dissolution rate.[1][2] Additionally, this compound is highly unstable in acidic environments, leading to significant degradation in the stomach.[3] This instability necessitates enteric-coated formulations to protect the drug until it reaches the higher pH of the small intestine, which can further influence the overall dissolution profile.[3][4] Amorphous this compound sodium, while potentially more soluble, can suffer from poor stability and hygroscopicity, making a stable crystalline form desirable for predictable dissolution.[5]

Q2: My enteric-coated this compound formulation shows minimal release in the acidic stage but fails to achieve complete dissolution in the buffer stage. What are the potential causes?

A2: This is a common issue. While the enteric coat is designed to prevent release in acid, incomplete dissolution in the buffer stage can stem from several factors:

  • Polymer Choice and Thickness: The type and thickness of the enteric polymer are critical. Some polymers may form a less permeable gel layer in the buffer, retarding drug release.[6] An overly thick coat can also delay rupture and dissolution.

  • Formulation within the Core: The properties of the drug core itself are crucial. Poor wettability of the drug particles, inadequate disintegration of the core tablet or pellet, or drug-excipient interactions can all hinder dissolution even after the enteric coat has dissolved.[2]

  • "Coning" Effect: In USP Apparatus 2 (paddle), poorly soluble drug particles can form a mound or "cone" at the bottom of the vessel, reducing the effective surface area for dissolution. This can be mitigated by optimizing the hydrodynamics (e.g., paddle speed) or by including surfactants in the medium.

  • pH of the Microenvironment: The immediate microenvironment pH around the dissolving particles might not be optimal. Incorporating alkalizing agents or buffers within the formulation can help maintain a favorable local pH to enhance dissolution.[7][8]

Q3: What are the most effective strategies to fundamentally enhance the dissolution rate of this compound?

A3: Several advanced formulation strategies can significantly improve the dissolution of BCS Class II drugs like this compound. The choice depends on the desired release profile and manufacturing capabilities.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level, converting it into an amorphous state which has higher solubility.[1][2][9] Common carriers include polymers like PVP K30 and PEGs.[9]

  • Particle Size Reduction (Nanotechnology): Reducing the particle size to the nanometer range dramatically increases the surface area available for dissolution, leading to a faster rate.[1][10] Techniques like high-pressure homogenization or milling can be used to create nanocrystals.[1]

  • Co-crystals: Engineering co-crystals involves incorporating a pharmaceutically acceptable co-former into the drug's crystal lattice.[3][11] This creates a new solid form with different physicochemical properties, often including enhanced solubility and dissolution.[11][12][13]

  • Lipid-Based Formulations (SEDDS/SMEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[14][15][16] The drug is pre-dissolved in this lipidic system, circumventing the dissolution step in the gastrointestinal tract.[15]

Troubleshooting Guides

Troubleshooting Low Dissolution Results

If you are encountering lower-than-expected dissolution, this workflow can help diagnose the root cause and identify potential solutions.

G Start Low Dissolution Observed CheckDegradation Issue: Is the drug degrading in the dissolution medium? Start->CheckDegradation DegradationYes Solution: Confirm medium pH. Use HPLC to check for degradants. Consider adding stabilizers (e.g., EDTA for oxidation). CheckDegradation->DegradationYes Yes CheckWettability Issue: Is poor wettability or particle aggregation a factor? CheckDegradation->CheckWettability No Success Dissolution Improved DegradationYes->Success WettabilityYes Solution: Incorporate a surfactant (e.g., SLS) into the medium or formulation. Optimize hydrodynamics (increase RPM). CheckWettability->WettabilityYes Yes CheckFormulation Issue: Is the formulation core the limiting factor? CheckWettability->CheckFormulation No WettabilityYes->Success FormulationYes Solution: Re-evaluate disintegrants and binders. Consider advanced formulation strategies (Solid Dispersion, Nanoparticles, Co-crystals). CheckFormulation->FormulationYes Yes CheckEntericCoat Issue: Is the enteric coat interfering with release? CheckFormulation->CheckEntericCoat No FormulationYes->Success EntericCoatYes Solution: Evaluate polymer type, coating thickness, and plasticizer level. Ensure coat integrity in acid stage and timely rupture in buffer. CheckEntericCoat->EntericCoatYes Yes EntericCoatYes->Success G Start Goal: Enhance Dissolution via Solid Dispersion Screening 1. Polymer & Solvent Screening Start->Screening Preparation 2. Preparation Method Selection (e.g., Solvent Evaporation, Spray Drying, HME) Screening->Preparation Characterization 3. Physicochemical Characterization Preparation->Characterization DSC_XRD DSC & XRD: Confirm Amorphous State Characterization->DSC_XRD FTIR FTIR: Check for Drug-Polymer Interactions Characterization->FTIR Dissolution 4. In Vitro Dissolution Testing Characterization->Dissolution Evaluation 5. Performance Evaluation Dissolution->Evaluation Success Optimized Formulation Achieved Evaluation->Success Dissolution Goal Met Reformulate Reformulate: Adjust Drug:Polymer Ratio or Change Polymer/Method Evaluation->Reformulate Goal Not Met Reformulate->Screening

References

Dexrabeprazole Drug-Excipient Compatibility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Dexrabeprazole drug-excipient compatibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to its formulation environment?

A: this compound is the R-(+)-enantiomer of rabeprazole, a proton pump inhibitor (PPI) used to reduce gastric acid secretion.[1] Like other benzimidazole PPIs, this compound is a prodrug that is activated in an acidic environment. However, it is highly unstable and prone to rapid degradation in acidic conditions, which can occur even before it reaches its site of action.[2][3] This instability necessitates careful formulation, typically as enteric-coated dosage forms, to protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach.[1][4][5]

Q2: Why is drug-excipient compatibility testing critical for this compound?

A: Drug-excipient compatibility testing is a crucial step in preformulation to ensure the stability, efficacy, and safety of the final dosage form.[6][7] For this compound, this is particularly important for several reasons:

  • Preventing Degradation: Incompatibilities can accelerate the degradation of the acid-labile this compound, reducing its potency.[2][3]

  • Ensuring Bioavailability: Interactions with excipients can affect the dissolution and release profile of the drug from the enteric-coated formulation.[7]

  • Avoiding Formulation Failures: Identifying potential issues early saves significant time and resources by preventing late-stage development failures.[8]

  • Regulatory Compliance: Regulatory agencies require thorough compatibility data as part of investigational new drug (IND) submissions.[6][7]

Q3: What are the common categories of excipients to be tested with this compound for an enteric-coated tablet?

A: For a typical enteric-coated tablet formulation of this compound, compatibility screening should include excipients from the following categories:

  • Alkaline Stabilizers: Essential to create an alkaline micro-environment within the core tablet to protect the drug. Examples include magnesium oxide, magnesium carbonate, and meglumine.[1]

  • Diluents/Fillers: These add bulk to the formulation. Common examples are microcrystalline cellulose (MCC), lactose, mannitol, and dicalcium phosphate.

  • Binders: Used to hold the tablet components together. Examples include povidone (PVP), hydroxypropyl cellulose (HPC), and hydroxypropyl methylcellulose (HPMC).

  • Disintegrants: Help the tablet break apart in the intestine. Examples include croscarmellose sodium, sodium starch glycolate, and crospovidone.

  • Lubricants/Glidants: Prevent sticking to tablet presses and improve powder flow. Examples include magnesium stearate, stearic acid, and colloidal silicon dioxide.

  • Enteric Coating Polymers: These polymers are insoluble at the low pH of the stomach but dissolve at the higher pH of the small intestine.[4][5] Common choices include hypromellose acetate succinate (HPMCAS), hypromellose phthalate (HPMCP), and polymethacrylates like Eudragit® series.[9][10]

Q4: What are the primary analytical techniques used for compatibility testing?

A: A combination of thermal and non-thermal analytical methods provides the most comprehensive assessment of compatibility.[7][11]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for compatibility studies.[8] A stability-indicating HPLC method is used to separate and quantify this compound and its degradation products, providing a direct measure of the drug's stability in the presence of an excipient.[12]

  • Differential Scanning Calorimetry (DSC): DSC is a rapid thermal analysis technique used for screening potential physicochemical interactions.[11] Changes in the thermal events of the drug, such as the disappearance or shift of its melting peak or the appearance of new peaks in the drug-excipient mixture, can indicate an interaction.[11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect chemical interactions by observing changes in the characteristic vibrational frequencies of the functional groups in the drug and excipient.[3]

Experimental Workflows and Protocols

A systematic approach is essential for effective compatibility screening. The following workflow illustrates the typical process.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Stress & Analysis cluster_2 Phase 3: Data Interpretation A Define Excipient List (Fillers, Binders, etc.) B Prepare Binary Mixtures (Drug:Excipient, e.g., 1:1 ratio) A->B C Prepare Controls (Pure Drug, Pure Excipients) B->C D Initial Analysis (Time 0) (DSC, HPLC, Visual) C->D E Store Samples under Accelerated Conditions (e.g., 40°C/75% RH) D->E F Analyze at Time Points (e.g., 1, 2, 4 weeks) E->F G Compare Stressed Samples to Controls and Time 0 F->G H Assess for Changes: - Physical (Color, Caking) - Thermal (DSC Shifts) - Chemical (% Assay, Impurities) G->H I Classify Excipients (Compatible / Incompatible) H->I

Caption: High-level workflow for drug-excipient compatibility screening.

Protocol 1: Drug-Excipient Compatibility Study using HPLC

Objective: To quantitatively assess the chemical stability of this compound in the presence of selected excipients under accelerated storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 weight ratio. Ensure homogenous mixing using a mortar and pestle or a suitable blender.

    • For liquid or semi-solid excipients, ensure intimate contact with the drug.

    • Prepare samples of pure this compound and each pure excipient to serve as controls.

    • To simulate a "worst-case" scenario, a small amount of water (e.g., 5-20% w/w) can be added to a separate set of samples to accelerate potential hydrolytic reactions.[13][14]

  • Storage Conditions:

    • Place the accurately weighed samples in suitable containers (e.g., glass vials).

    • Store the samples under accelerated stability conditions, for example, 40°C ± 2°C / 75% RH ± 5% RH.[13]

    • Store a control set of samples at a reference condition (e.g., 5°C).

  • Analysis Schedule:

    • Analyze the samples at initial (time zero) and predetermined time points (e.g., 1, 2, and 4 weeks).

  • Analytical Procedure (RP-HPLC):

    • Method: A validated stability-indicating RP-HPLC method is required. An example method could be:[12][15][16]

      • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

      • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile or methanol).[12][16]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at an appropriate wavelength (e.g., 284 nm).[16]

    • Sample Analysis:

      • At each time point, accurately weigh a portion of the stored sample, dissolve it in a suitable solvent, and dilute to a known concentration.

      • Inject the prepared solution into the HPLC system.

      • Record the chromatograms.

  • Data Interpretation:

    • Compare the chromatograms of the stressed mixtures with those of the controls.

    • Look for a significant decrease (>5-10%) in the peak area of this compound.

    • Observe the formation of new peaks, which indicate degradation products.

    • Calculate the percentage of remaining this compound and the total percentage of impurities. An excipient is generally considered incompatible if it causes significant drug degradation or the formation of major unknown impurities.

Protocol 2: Forced Degradation Study

Objective: To understand the degradation pathways of this compound and to ensure the analytical method is "stability-indicating."[17][18]

Methodology:

  • Stress Conditions: Expose solutions or solid samples of this compound to the following conditions. The goal is to achieve 5-20% degradation.

    • Acid Hydrolysis: 0.1 N HCl at room temperature or slightly elevated temperature (e.g., 40°C).

    • Base Hydrolysis: 0.1 N NaOH at room temperature.

    • Oxidative Degradation: 3-6% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid drug in an oven (e.g., 60-80°C) for a specified duration.

    • Photolytic Degradation: Expose the drug (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • After exposure, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration and analyze using the developed HPLC method.

  • Data Interpretation:

    • Confirm that the degradation product peaks are well-resolved from the main this compound peak.

    • Perform peak purity analysis (e.g., using a photodiode array detector) to ensure the main peak is not co-eluting with any degradants. This confirms the method is stability-indicating.

Data Presentation

Quantitative results from compatibility studies should be summarized in clear, structured tables.

Table 1: Physical Evaluation of this compound-Excipient Binary Mixtures (40°C/75% RH)

SampleInitial AppearanceAppearance after 4 WeeksCompatibility Assessment
This compound (Control)White to off-white powderNo significant change-
This compound + LactoseWhite to off-white powderSlight yellowingPotential Interaction
This compound + Mg StearateWhite to off-white powderNo significant changeCompatible
This compound + PovidoneWhite to off-white powderBrownish powderIncompatible
This compound + MgOWhite to off-white powderNo significant changeCompatible

Table 2: Chemical Purity of this compound-Excipient Mixtures by HPLC (40°C/75% RH)

Sample% Assay (Initial)% Assay (4 Weeks)Total Impurities (4 Weeks)Compatibility Assessment
This compound (Control)99.8%99.1%0.9%-
This compound + Lactose99.7%95.2%4.8%Potential Interaction
This compound + Mg Stearate99.8%98.9%1.1%Compatible
This compound + Povidone99.6%85.4%14.6%Incompatible
This compound + MgO99.9%99.5%0.5%Compatible

Troubleshooting Guide

Issue 1: An unexpected peak appears in the chromatogram for a drug-excipient mixture.

G A Unexpected Peak Observed in HPLC Chromatogram B Is the peak present in the pure excipient control chromatogram? A->B C Yes B->C Yes D No B->D No E Peak is an impurity from the excipient. Assess if it co-elutes with the drug or if its level is acceptable. C->E F Is the peak present in the pure drug control chromatogram? D->F G Yes F->G Yes H No F->H No I Peak is a known drug degradant. Excipient may be accelerating its formation. G->I J Peak is a new degradation product arising from a specific drug-excipient interaction. Consider excipient incompatible. H->J

References

Dexrabeprazole Pharmacokinetics: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dexrabeprazole Pharmacokinetic Studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and troubleshooting to minimize inter-individual variability in your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inter-individual variability in this compound pharmacokinetics?

Inter-individual variability in the pharmacokinetics of this compound, the R-isomer of rabeprazole, is primarily influenced by three key factors:

  • Genetic Polymorphisms in CYP2C19: this compound is partially metabolized by the cytochrome P450 enzyme CYP2C19. Genetic variations in the CYP2C19 gene can lead to different metabolic phenotypes, significantly altering drug exposure.[1][2][3][4][5][6]

  • Gastric pH: this compound is an acid-labile drug, meaning it degrades in acidic environments. The pH of the stomach can vary considerably between individuals and is influenced by factors such as food intake and co-administration of acid-reducing agents. This variability in gastric pH can impact the amount of active drug that reaches the small intestine for absorption.

  • Food Effects: The presence of food in the stomach can delay gastric emptying and alter gastric pH, thereby affecting the absorption profile of this compound.[7][8][9][10] Studies on rabeprazole have shown that food can increase the time to reach maximum plasma concentration (Tmax) and, in some cases, affect the overall exposure (AUC).[7][10]

  • Drug-Drug Interactions: Co-administration of other drugs can alter the pharmacokinetics of this compound. This can occur through inhibition or induction of metabolizing enzymes like CYP2C19 or by altering gastric pH.[11]

Q2: How do CYP2C19 genetic polymorphisms quantitatively affect this compound pharmacokinetic parameters?

While specific data for this compound is limited, studies on racemic rabeprazole provide valuable insights into the enantioselective disposition influenced by CYP2C19 genotypes. (R)-rabeprazole (this compound) disposition is more affected by CYP2C19 polymorphisms than the (S)-enantiomer.[2][3]

CYP2C19 PhenotypeAlleles of NoteExpected Impact on this compound (R-rabeprazole) Pharmacokinetics
Ultra-rapid Metabolizers (UM) 17/17Increased metabolism, leading to lower plasma concentrations (AUC and Cmax) and potentially reduced efficacy at standard doses.[12][13][14][15]
Rapid Metabolizers (RM) 1/17Increased metabolism compared to Normal Metabolizers, potentially leading to lower drug exposure.
Normal Metabolizers (NM) 1/1Considered the baseline for metabolism.
Intermediate Metabolizers (IM) 1/2, 1/3, 2/17Decreased metabolism, resulting in higher plasma concentrations compared to Normal Metabolizers.
Poor Metabolizers (PM) 2/2, 2/3, 3/3Significantly decreased metabolism, leading to substantially higher plasma concentrations and prolonged exposure.[1][2][3]

Note: The clinical significance of these variations for rabeprazole is considered less pronounced than for other proton pump inhibitors (PPIs) due to its partial metabolism via a non-enzymatic pathway.[5][6]

Troubleshooting Guides

Issue 1: High variability in plasma concentration-time profiles during in vivo studies.

High variability in pharmacokinetic data can obscure true treatment effects and complicate data interpretation. Below are common causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Inconsistent Gastric pH Standardize pre-dose conditions. Ensure subjects are in a fasted state for a consistent period before dosing to minimize pH fluctuations. Consider pre-treatment with a non-interacting acid-suppressing agent in specific study designs to control for baseline pH, though this will alter the natural absorption profile.
Food Effect Strictly control food intake before and after dosing. For studies aiming to minimize variability, dosing in a fasted state is recommended. If investigating food effect, standardize the meal type (e.g., high-fat, high-calorie) and timing of administration relative to the meal.[8][9]
CYP2C19 Genotype Differences Genotype study participants for CYP2C19 prior to enrollment to either stratify the analysis by metabolizer status or to enroll a more homogenous population.
Inconsistent Dosing Procedure Ensure consistent administration procedures, including the volume of water taken with the dose and the timing of administration.
Bioanalytical Assay Variability Validate the bioanalytical method thoroughly for precision, accuracy, and stability. Implement rigorous quality control procedures during sample analysis. See the "Troubleshooting Bioanalytical Assays" section for more details.
Issue 2: Inconsistent in vitro dissolution results for enteric-coated this compound tablets.

Inconsistent dissolution can indicate problems with the formulation or the testing methodology.

Potential Cause Troubleshooting Steps
Cracked or Damaged Enteric Coating Visually inspect tablets for any signs of cracking, chipping, or other physical defects before starting the dissolution test.[16] Review the tablet manufacturing and handling processes to identify potential causes of coating damage.
Inadequate Resistance to Acidic Stage If significant drug release occurs in the acidic phase (e.g., >10% in 0.1 N HCl), the enteric coating may be too thin or improperly formulated.[17] Evaluate the coating formulation and application process.
Slow or Incomplete Dissolution in Buffer Stage This could be due to cross-linking of the gelatin capsule (if applicable) or issues with the tablet core disintegration.[18] For gelatin-based formulations, the addition of enzymes like pepsin or pancreatin to the dissolution medium may be necessary.[18] Ensure the buffer pH is correct and maintained throughout the test.
Variability in Dissolution Media Preparation Ensure precise and consistent preparation of all dissolution media, including pH adjustment and deaeration. Small variations in pH or dissolved gases can significantly impact the dissolution of pH-sensitive enteric coatings.
Mechanical Issues with Dissolution Apparatus Regularly calibrate and maintain the dissolution apparatus (e.g., paddle/basket speed, temperature, vessel centering) to ensure consistent and reproducible hydrodynamic conditions.[19]

Experimental Protocols

Protocol 1: CYP2C19 Phenotyping using a Probe Drug Cocktail

This protocol allows for the simultaneous assessment of multiple CYP enzyme activities, including CYP2C19.

Objective: To determine the in vivo metabolic activity of CYP2C19.

Materials:

  • Probe drug cocktail containing:

    • Omeprazole (20 mg, for CYP2C19)[20][21][22]

    • Dextromethorphan (30 mg, for CYP2D6)[20][22][23]

    • Caffeine (100 mg, for CYP1A2)[20]

    • Losartan (25 mg, for CYP2C9)[20]

    • Midazolam (1 mg, for CYP3A4)[20][22]

  • Validated LC-MS/MS method for the quantification of probe drugs and their specific metabolites.

Procedure:

  • Subject Preparation: Subjects should fast overnight for at least 10 hours before administration of the cocktail.

  • Dosing: Administer the probe drug cocktail orally with a standardized volume of water.

  • Blood Sampling: Collect blood samples at pre-defined time points (e.g., pre-dose, and 1, 2, 3, 4, 6, and 8 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze plasma samples for the concentrations of the parent drug (omeprazole) and its primary CYP2C19-mediated metabolite (5-hydroxyomeprazole) using a validated LC-MS/MS method.

  • Phenotype Determination: Calculate the metabolic ratio (MR) of the parent drug to the metabolite concentration at a specific time point (e.g., 3 hours post-dose) or the area under the curve (AUC) ratio. Compare the MR or AUC ratio to established cut-off values to classify subjects into different metabolizer phenotypes (e.g., poor, intermediate, normal, rapid, ultra-rapid).

Protocol 2: In Vitro Dissolution Testing of Enteric-Coated this compound Tablets

This two-stage dissolution test simulates the transit of the tablet from the stomach to the intestine.

Objective: To evaluate the in vitro release profile of enteric-coated this compound tablets.

Apparatus: USP Apparatus 2 (Paddle)

Procedure:

Stage 1: Acid Stage (Simulated Gastric Fluid)

  • Medium: 700 mL of 0.1 N HCl.[24]

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Procedure: Place one tablet in each vessel and run for 2 hours.

  • Sampling: At the end of 2 hours, withdraw a sample to determine the amount of drug released in the acidic medium.

Stage 2: Buffer Stage (Simulated Intestinal Fluid)

  • Medium: Add 200 mL of a pre-warmed buffer solution to each vessel to achieve a final pH of 6.8.

  • Procedure: Continue the dissolution for a specified period (e.g., 60 minutes).

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analysis: Analyze the samples for this compound content using a validated, stability-indicating HPLC method.

Acceptance Criteria:

  • Acid Stage: Typically, not more than 10% of the drug should be released.

  • Buffer Stage: Typically, not less than 80% of the drug should be released within a specified time (e.g., 45 minutes).

Visualizations

Experimental_Workflow_for_CYP2C19_Phenotyping cluster_protocol CYP2C19 Phenotyping Protocol start Subject Fasting (≥10h) dosing Administer Probe Drug Cocktail start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage (-80°C) sampling->processing analysis LC-MS/MS Analysis (Omeprazole & 5-OH-Omeprazole) processing->analysis calculation Calculate Metabolic Ratio (MR) or AUC Ratio analysis->calculation phenotyping Phenotype Classification (PM, IM, NM, RM, UM) calculation->phenotyping end Phenotype Determined phenotyping->end Dissolution_Testing_Workflow cluster_dissolution Two-Stage Dissolution Testing cluster_stage1 Stage 1: Acid cluster_stage2 Stage 2: Buffer start Place Enteric-Coated Tablet in Dissolution Vessel acid_stage Medium: 0.1 N HCl Duration: 2 hours Temp: 37°C, 50 rpm start->acid_stage acid_sampling Sample at 2 hours acid_stage->acid_sampling buffer_addition Add Buffer to pH 6.8 acid_sampling->buffer_addition analysis HPLC Analysis of Samples acid_sampling->analysis buffer_stage Duration: 60 minutes Temp: 37°C, 50 rpm buffer_addition->buffer_stage buffer_sampling Sample at multiple time points buffer_stage->buffer_sampling buffer_sampling->analysis end Generate Dissolution Profile analysis->end Factors_Influencing_Variability center Inter-individual Variability in this compound PK cyp2c19 CYP2C19 Genetic Polymorphism cyp2c19->center gastric_ph Gastric pH gastric_ph->center food Food Effects food->center ddi Drug-Drug Interactions ddi->center

References

Addressing analytical challenges in Dexrabeprazole enantiomer separation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dexrabeprazole Enantiomer Separation

Welcome to the technical support center for the analytical challenges in this compound enantiomer separation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for separating this compound enantiomers?

A1: The gold standard for the enantioselective separation of proton pump inhibitors like this compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used.[1][2] Capillary Electrophoresis (CE) with chiral selectors like cyclodextrins is also a viable alternative.[3][4][5]

Q2: Which type of Chiral Stationary Phase (CSP) is recommended for this compound separation?

A2: Polysaccharide-based CSPs are highly effective. Columns such as the Chiralpak® series (e.g., Chiralpak AD, AS, IC) and Lux® Cellulose series have demonstrated successful separation of rabeprazole enantiomers.[1] For reversed-phase methods, amylose-based stationary phases like Chiralpak AD-RH have also been used effectively.[2] The choice of CSP can sometimes influence the enantiomer elution order.[1]

Q3: What are the typical mobile phases used for normal-phase and reversed-phase HPLC separation of this compound?

A3:

  • Normal-Phase: A common mobile phase consists of a mixture of a non-polar solvent like hexane and an alcohol modifier such as ethanol or isopropanol.[6][7] A small amount of a basic additive, like ethylenediamine (EDA) or diethylamine (DEA), is often included to improve peak shape.[7]

  • Reversed-Phase: Typical mobile phases for reversed-phase separation involve a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[2][7][8]

Q4: Why is a basic additive included in the mobile phase for normal-phase separation?

A4: Basic additives like ethylenediamine (EDA) are crucial for improving the peak shape and resolution of basic compounds such as this compound.[7] They work by minimizing undesirable ionic interactions between the basic analyte and any residual acidic silanol groups on the silica surface of the column, which leads to sharper and more symmetrical peaks.[7]

Q5: Can temperature affect the chiral separation?

A5: Yes, temperature is a critical parameter in chiral separations and can have a significant impact on selectivity and resolution.[9] Both increasing and decreasing the temperature can potentially improve separation, so it is a valuable parameter to screen during method development.[9] For example, successful separations have been reported at temperatures like 35°C and 40°C.[2][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Resolution Between Enantiomers

Q: I am not seeing any separation between the this compound enantiomers. What should I do?

A: This is a common issue that can often be resolved by systematically evaluating your chromatographic conditions.

  • Verify CSP Selection: Ensure you are using a chiral stationary phase appropriate for proton pump inhibitors. Polysaccharide-based columns are generally a good starting point.[1]

  • Optimize Mobile Phase:

    • Normal-Phase: Adjust the ratio of the non-polar solvent to the alcohol modifier. Decreasing the percentage of the more polar solvent (e.g., ethanol) will increase retention times and may improve resolution.[7]

    • Reversed-Phase: Vary the percentage of the organic modifier. Also, ensure the pH of the aqueous buffer is controlled, as the ionization state of this compound can significantly affect its interaction with the stationary phase.[7]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations. Try reducing the flow rate to see if resolution improves.[9]

  • Vary Column Temperature: Use a column oven to systematically screen different temperatures, as this can alter the chiral recognition mechanism.[9]

G start Poor Resolution csp Is the CSP appropriate? start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase Yes csp->mobile_phase No select_csp Select appropriate polysaccharide CSP csp->select_csp No flow_rate Adjust Flow Rate mobile_phase->flow_rate temperature Vary Temperature flow_rate->temperature end Resolution Improved temperature->end select_csp->mobile_phase G start Peak Tailing secondary_interactions Add/Optimize Basic Modifier (e.g., EDA) start->secondary_interactions column_overload Reduce Sample Concentration/Volume secondary_interactions->column_overload sample_solvent Ensure Sample Solvent is Compatible column_overload->sample_solvent system_check Check for Extra-Column Volume & Contamination sample_solvent->system_check end Symmetrical Peaks system_check->end G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase system_prep 1. System & Column Preparation mp_prep 2. Mobile Phase Preparation & Degassing system_prep->mp_prep sample_prep 3. Sample Dissolution & Filtration mp_prep->sample_prep equilibration 4. Column Equilibration sample_prep->equilibration injection 5. Sample Injection equilibration->injection data_acq 6. Data Acquisition injection->data_acq analysis 7. Peak Integration & Quantification data_acq->analysis

References

Dexrabeprazole In Vivo Dosage Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of Dexrabeprazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate accurate dosage selection and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is the R-enantiomer of rabeprazole, a proton pump inhibitor (PPI). It works by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the gastric parietal cells.[1][2] This action blocks the final step in gastric acid secretion, reducing both basal and stimulated acid production.[1]

Q2: What is a typical starting dose for this compound in rats?

Q3: How should I prepare and administer this compound for oral gavage in rodents?

A3: this compound, like other PPIs, is acid-labile and requires protection from stomach acid for optimal absorption. For in vivo studies, it is often suspended in a vehicle like 1% carboxymethylcellulose (CMC).[3] Administration should be performed via oral gavage using a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.[5][6]

Q4: How long before inducing an ulcer should I administer this compound?

A4: In a dexamethasone plus pylorus ligation-induced ulcer model in rats using rabeprazole, the drug was administered 30 minutes prior to the pylorus ligation.[3] This allows for absorption and systemic distribution of the PPI before the ulcerative stimulus.

Q5: What are the key pharmacokinetic parameters of this compound?

A5: In humans, the oral bioavailability of this compound is approximately 52%, with peak plasma concentrations reached around 3.5 hours after oral administration. It is highly protein-bound (97%) and extensively metabolized by cytochrome P450 isoenzymes.[1] Animal studies indicate that this compound sodium rapidly disappears from both plasma and gastric mucosa.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or lack of efficacy Improper Dosing Time: PPIs are most effective when proton pumps are active.[7] Incorrect Vehicle: The compound may not be stable or bioavailable in the chosen vehicle. Rapid Metabolism: Genetic variations in CYP2C19 enzymes can lead to rapid metabolism of PPIs.[8] Incorrect Gavage Technique: Administration into the trachea instead of the esophagus.[6]Administer this compound 30-60 minutes before the ulcerogenic stimulus or feeding to coincide with peak proton pump activity. Use an appropriate vehicle such as 1% CMC. Ensure proper suspension of the compound before each administration. Consider using a higher dose or a different animal strain with known metabolic profiles. Ensure proper training in oral gavage techniques. Observe the animal for signs of respiratory distress after dosing.[9]
Animal Distress or Injury During Dosing Improper Restraint: Incorrect handling can cause stress and injury.[6] Incorrect Gavage Needle Size: A needle that is too large or has a sharp tip can cause esophageal or gastric perforation.[9]Use proper scruffing technique to restrain the animal securely but gently.[6] Select a gavage needle of the appropriate length and gauge for the size of the animal. Ball-tipped needles are recommended to minimize trauma.[5][6]
Rebound Acid Hypersecretion Sudden Withdrawal: Abrupt cessation of PPI treatment after prolonged use can lead to a rebound increase in gastric acid secretion.[7]If the experimental design involves long-term administration and subsequent withdrawal, consider a tapering dose schedule to minimize rebound effects.
Variability in Response Between Animals Genetic Differences: As mentioned, variations in metabolic enzymes can cause inter-individual differences in drug exposure.[8] Coprophagy: In rodents, this can lead to re-ingestion of the compound, altering its pharmacokinetic profile.Use a sufficient number of animals per group to account for biological variability. If possible, use animals from a genetically homogenous background. House animals in cages with wire mesh floors to prevent coprophagy, if this is a concern for the study.

Quantitative Data Summary

Table 1: Comparative Efficacy of this compound vs. Rabeprazole in GERD (Human Clinical Study)

ParameterThis compound 10 mgRabeprazole 20 mgp-value
Improvement/Healing of Esophagitis 95.2%65.2%0.036
≥50% Improvement in Regurgitation 96%60%0.002
Onset of Symptom Improvement (days) 1.8 ± 0.82.6 ± 1.4< 0.05
Data from a randomized, double-blind clinical study in patients with GERD.[10]

Table 2: Pharmacokinetic Parameters of this compound (Human Data)

ParameterValue
Oral Bioavailability ~52%[1]
Time to Peak Plasma Concentration (Tmax) ~3.5 hours[1]
Protein Binding 97%[1]

Experimental Protocols

Pylorus Ligation-Induced Ulcer Model in Rats (Adapted from a Rabeprazole Protocol)

This protocol is adapted from a study using rabeprazole and can serve as a starting point for this compound experiments.[3]

  • Animals: Wistar rats of either sex (150-200g).

  • Housing: House animals in individual cages with wire mesh bottoms to prevent coprophagy.

  • Fasting: Fast animals for 24 hours before the experiment, with free access to water.

  • Grouping: Divide animals into at least three groups:

    • Vehicle Control (e.g., 1% CMC)

    • This compound (e.g., 10 mg/kg, dose-ranging studies recommended)

    • Positive Control (e.g., Rabeprazole 20 mg/kg)

  • Drug Administration:

    • Prepare a suspension of this compound in 1% CMC.

    • Administer the respective treatments orally via gavage 30 minutes prior to pylorus ligation.

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the rats (e.g., with ketamine and xylazine).

    • Make a midline abdominal incision.

    • Ligate the pyloric end of the stomach.

    • Suture the abdominal wall.

  • Post-Surgery:

    • Return animals to their cages and withhold food and water.

    • After 4 hours, euthanize the animals by an approved method.

  • Sample Collection and Analysis:

    • Dissect the stomach and collect the gastric contents.

    • Measure the volume of gastric juice and determine the pH.

    • Analyze the gastric juice for free and total acidity by titrating against 0.01 N NaOH.

    • Open the stomach along the greater curvature and wash with saline.

    • Examine the gastric mucosa for ulcers and calculate the ulcer index.

Visualizations

Signaling Pathway of Proton Pump Inhibition

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Proton_Pump H+/K+-ATPase (Proton Pump) H_out H+ Proton_Pump->H_out Pumps H+ into lumen K_in K+ K_in->Proton_Pump Pumps K+ into cell Dexrabeprazole_inactive This compound (Inactive Prodrug) Dexrabeprazole_active Activated Sulfenamide Form Dexrabeprazole_inactive->Dexrabeprazole_active H+ (Acidic Environment) Dexrabeprazole_active->Proton_Pump Covalent Bonding (Inhibition) Systemic_Circulation Systemic Circulation Systemic_Circulation->Dexrabeprazole_inactive Accumulation

Caption: Mechanism of action of this compound in a gastric parietal cell.

Experimental Workflow for In Vivo Dosage Optimization

Dosage_Optimization_Workflow Start Start: Define Study Objectives Dose_Selection Initial Dose Selection (e.g., 10 mg/kg based on racemate data) Start->Dose_Selection Animal_Model Select Animal Model (e.g., Pylorus Ligation in Rats) Start->Animal_Model Dose_Ranging Perform Dose-Ranging Study (e.g., 5, 10, 20 mg/kg) Dose_Selection->Dose_Ranging Animal_Model->Dose_Ranging Efficacy_Assessment Assess Efficacy (Ulcer Index, Gastric pH, Acidity) Dose_Ranging->Efficacy_Assessment Toxicity_Assessment Assess Toxicity (Clinical Signs, Body Weight) Dose_Ranging->Toxicity_Assessment Data_Analysis Analyze Data (Dose-Response Curve) Efficacy_Assessment->Data_Analysis Toxicity_Assessment->Data_Analysis Optimal_Dose Determine Optimal Dose (Max Efficacy, Min Toxicity) Data_Analysis->Optimal_Dose

Caption: A logical workflow for optimizing this compound dosage in vivo.

References

Validation & Comparative

Dexrabeprazole vs. Esomeprazole: A Comparative Efficacy Guide for GERD Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two leading proton pump inhibitors in the management of gastroesophageal reflux disease, supported by clinical evidence and experimental data for researchers and drug development professionals.

This guide provides a detailed comparison of the efficacy and safety of dexrabeprazole and esomeprazole, two prominent proton pump inhibitors (PPIs) utilized in the treatment of gastroesophageal reflux disease (GERD). The following sections present a comprehensive overview of their mechanism of action, comparative clinical trial data for non-erosive reflux disease (NERD), and a discussion on the available, albeit limited, evidence for erosive esophagitis.

Mechanism of Action: A Shared Pathway

Both this compound and esomeprazole are enantiomers of their respective racemic compounds, rabeprazole and omeprazole. They function as irreversible inhibitors of the gastric H+/K+-ATPase (proton pump), the final step in the pathway of gastric acid secretion from parietal cells in the stomach.[1] By blocking this proton pump, both drugs effectively reduce the production of stomach acid, providing relief from the symptoms of GERD and allowing for the healing of esophageal tissue.[1]

cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen cluster_interstitium Interstitium H2 Histamine H2R H2 Receptor H2->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC PLC Phospholipase C CCK2R->PLC M3R->PLC cAMP cAMP AC->cAMP IP3_DAG IP3/DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activation PKC->ProtonPump Activation H_ion_lumen H+ ProtonPump->H_ion_lumen H+ Out K_ion_lumen K+ K_ion_lumen->ProtonPump K+ In K_ion_cell K+ PPIs This compound Esomeprazole PPIs->ProtonPump Inhibition

Figure 1: Mechanism of Action of Proton Pump Inhibitors.

Efficacy in Non-Erosive Reflux Disease (NERD): A Head-to-Head Comparison

A randomized, multicenter, prospective, double-blind phase III clinical trial provides direct comparative data for this compound and esomeprazole in the treatment of NERD.[2]

Experimental Protocol
  • Study Design: A 4-week, randomized, double-blind, parallel-group study.[2]

  • Participants: 230 patients diagnosed with NERD.[2]

  • Intervention:

    • Group 1: this compound 10 mg once daily.[2]

    • Group 2: Esomeprazole 20 mg once daily.[2]

  • Primary Efficacy Endpoints:

    • Change in severity of GERD symptoms (heartburn, regurgitation, epigastric pain, and dysphagia) assessed by a visual analogue scale (VAS).[2]

    • Change in the Carlsson-Dent questionnaire score.[2]

  • Secondary Efficacy Endpoint: Change in quality of life assessed by the SF-36 health questionnaire.[2]

  • Safety Assessment: Incidence of adverse events.[2]

cluster_workflow Clinical Trial Workflow Start Patient Screening (NERD Diagnosis) Randomization Randomization (n=230) Start->Randomization GroupA This compound 10 mg/day Randomization->GroupA Group 1 GroupB Esomeprazole 20 mg/day Randomization->GroupB Group 2 Treatment 4-Week Treatment Period GroupA->Treatment GroupB->Treatment Endpoint Efficacy & Safety Assessment: - VAS for GERD Symptoms - Carlsson-Dent Questionnaire - SF-36 Health Questionnaire - Adverse Events Treatment->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Figure 2: Experimental Workflow for the NERD Clinical Trial.
Quantitative Data Summary

Efficacy ParameterThis compound (10 mg)Esomeprazole (20 mg)Statistical Significance
Carlsson-Dent Questionnaire Score (at 28 days) 2.123.02No significant difference (p < 0.05)[2]
SF-36 Health Questionnaire Score ImprovedImprovedNo significant difference[2]
Severity of GERD Symptoms (VAS) Statistically significant decreaseStatistically significant decreaseNo significant difference[2]
Adverse Events Low incidenceLow incidenceNo significant difference[2]

Efficacy in Erosive Esophagitis: An Area for Further Research

Currently, there is a lack of direct head-to-head clinical trials comparing the efficacy of this compound and esomeprazole in the healing of erosive esophagitis. However, indirect evidence from studies comparing these agents to their racemic counterparts or other PPIs may offer some insights, though these should be interpreted with caution.

A study comparing this compound (10 mg) with its racemate, rabeprazole (20 mg), in patients with GERD (a mix of erosive and non-erosive disease) found that the incidence of improvement or healing of esophagitis after 28 days was significantly higher in the this compound group (95.2%) compared to the rabeprazole group (65.2%).[3]

Another comparative study of rabeprazole (40 mg) and esomeprazole (40 mg) in mild-to-moderate erosive GERD concluded that rabeprazole demonstrated a higher incidence of healing and was superior in controlling symptoms.[4]

24-Hour Intragastric pH Control: Data Gap

To date, no direct comparative studies have been published that evaluate the 24-hour intragastric pH profiles of this compound versus esomeprazole. A clinical trial was planned to investigate the effect of this compound on intragastric and intraesophageal acidity, but the results are not yet publicly available.[5][6] Therefore, a direct comparison of their pharmacodynamic effects on gastric acid suppression remains an area for future investigation.

Safety and Tolerability

Based on the available head-to-head clinical trial data in NERD, both this compound 10 mg and esomeprazole 20 mg are well-tolerated with a low incidence of adverse events.[2] No statistically significant difference in the safety profiles of the two drugs was observed in this study.[2]

Summary and Future Directions

The current evidence demonstrates that this compound 10 mg is as effective and safe as esomeprazole 20 mg for the symptomatic treatment of non-erosive GERD.[2] This suggests that a lower dose of this compound may provide equivalent therapeutic benefit.

However, for erosive esophagitis and 24-hour intragastric pH control, there is a clear need for direct, head-to-head comparative clinical trials. Such studies are crucial for providing the robust evidence required by researchers, clinicians, and drug development professionals to make fully informed decisions regarding the optimal use of these agents in the management of GERD. The indirect evidence, while promising for this compound, cannot replace the scientific rigor of a direct comparison. Future research should focus on filling these critical data gaps.

References

A Comparative Guide to the Pharmacokinetics of Dexrabeprazole and Rabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of Dexrabeprazole and its racemic parent, Rabeprazole. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the nuances between these two proton pump inhibitors (PPIs).

Introduction

Rabeprazole is a widely used proton pump inhibitor for the treatment of acid-related disorders. It is a racemic mixture of two enantiomers: (R)-Rabeprazole (this compound) and (S)-Rabeprazole.[1] this compound, the dextrorotatory enantiomer, has been developed as a single-enantiomer product with the potential for an improved therapeutic profile.[2][3] This guide will delve into the comparative pharmacokinetics, supported by data from clinical studies.

Data Presentation: Pharmacokinetic Parameters

The therapeutic rationale for developing this compound is based on the stereoselective metabolism of Rabeprazole, where the (R)- and (S)-enantiomers exhibit different pharmacokinetic properties. Studies have shown that after administration of racemic Rabeprazole, the exposure to this compound (the R-isomer) is higher than that of the S-isomer.[4]

A key consideration in the comparison of this compound and Rabeprazole is the relative dosage. Clinical studies have often compared 10 mg of this compound with 20 mg of Rabeprazole, based on the premise that the R-enantiomer is the more active moiety and is present in a 50:50 ratio in the racemate.[1][3]

The following table summarizes the key pharmacokinetic parameters from a bioequivalence study comparing a 10 mg enteric-coated tablet of this compound with a 20 mg gastro-resistant tablet of racemic Rabeprazole. The parameters measured are for the R-enantiomer (this compound).

Pharmacokinetic ParameterThis compound 10 mg (Test)Rabeprazole 20 mg (Reference)
Cmax (ng/mL) 95.23 - 107.79 (90% CI)88.23 – 109.98 (90% CI)
AUC(0-tlast) (ng·h/mL) 84.83 - 90.41 (90% CI)81.55 – 96.42 (90% CI)

Data presented as 90% Confidence Intervals (CI) for the geometric mean ratio (Test/Reference) under fasting and fed conditions. The overlapping confidence intervals within the 80-125% range demonstrate bioequivalence for the R-enantiomer between the two products.[2]

Experimental Protocols

The data presented above was obtained from a randomized, two-way crossover bioequivalence study. Below is a detailed methodology representative of such a clinical trial.

Study Design:

A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover bioequivalence study under fasting and fed conditions.[2]

Subjects:

Healthy adult male volunteers, typically between 18 and 45 years of age, are screened for inclusion. Subjects are required to be in good health as determined by medical history, physical examination, and laboratory tests.[2]

Drug Administration:

  • Test Product: this compound 10 mg enteric-coated tablet.[2]

  • Reference Product: Rabeprazole 20 mg gastro-resistant tablet.[2]

Subjects are administered a single oral dose of either the test or reference product with a standardized volume of water after an overnight fast of at least 10 hours. In fed-condition studies, the drug is administered after a standardized high-fat, high-calorie breakfast.[2]

Blood Sampling:

Venous blood samples are collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, and 24 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Method:

Plasma concentrations of this compound (and often the S-enantiomer in the case of Rabeprazole administration) are determined using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

Pharmacokinetic Analysis:

The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods:

  • Cmax (Maximum Plasma Concentration): The peak concentration of the drug in plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC(0-tlast): The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-∞): The area under the plasma concentration-time curve from time zero to infinity.

  • t1/2 (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half.

Mandatory Visualizations

Signaling Pathway of Proton Pump Inhibitors

Proton pump inhibitors, including this compound and Rabeprazole, exert their acid-suppressing effects by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. The following diagram illustrates the general signaling pathway.

PPI_Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell PPI PPI (Prodrug) in Bloodstream Activated_PPI Activated PPI (Sulfenamide) PPI->Activated_PPI Acidic Environment Proton_Pump H+/K+-ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding (Irreversible Inhibition) H_ion H+ Proton_Pump->H_ion Pumps H+ into Gastric Lumen Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->Proton_Pump Pumps K+ into Cell

Mechanism of action of proton pump inhibitors.
Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram outlines the typical workflow for a clinical trial designed to compare the pharmacokinetics of this compound and Rabeprazole.

PK_Workflow Start Study Start Screening Subject Screening Start->Screening Randomization Randomization Screening->Randomization Period1 Period 1: Administer Drug A or B Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Analysis LC-MS/MS Analysis Sampling1->Analysis Period2 Period 2: Administer Drug B or A Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Report Final Report PK_Analysis->Report

Crossover study design for pharmacokinetic comparison.
Metabolic Pathways of Rabeprazole

Rabeprazole is extensively metabolized in the liver, primarily through non-enzymatic reduction and to a lesser extent by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4.[5][6][7] This metabolic profile contributes to its pharmacokinetic characteristics.

Rabeprazole_Metabolism Rabeprazole Rabeprazole ((R)- and (S)-enantiomers) Thioether Rabeprazole Thioether Rabeprazole->Thioether Non-enzymatic Reduction (Major Pathway) Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone CYP3A4 Desmethyl Desmethyl-rabeprazole Rabeprazole->Desmethyl CYP2C19 Excretion Renal Excretion of Metabolites Thioether->Excretion Sulfone->Excretion Desmethyl->Excretion

Metabolic pathways of Rabeprazole.

References

Dexrabeprazole: A Head-to-Head Comparison with Other Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Proton Pump Inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders. Dexrabeprazole, the R-enantiomer of rabeprazole, represents a refined therapeutic option within this class. This guide provides an objective, data-driven comparison of this compound against other commonly prescribed PPIs, including its racemic parent drug, rabeprazole, as well as esomeprazole, lansoprazole, pantoprazole, and omeprazole.

Executive Summary

Clinical evidence demonstrates that this compound (10 mg) offers significant advantages in the treatment of Gastroesophageal Reflux Disease (GERD), particularly in comparison to its racemate, rabeprazole (20 mg). Studies consistently show a faster onset of symptom relief and higher efficacy in healing erosive esophagitis with this compound.[1] Head-to-head data with esomeprazole suggests comparable efficacy in non-erosive GERD at a lower dosage. While direct large-scale comparative trials with all other PPIs are limited, existing pharmacokinetic and pharmacodynamic data allow for a robust comparative analysis.

Mechanism of Action: The Proton Pump Signaling Pathway

All PPIs, including this compound, exert their acid-suppressing effects by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[2][3] This enzyme is the final step in the secretion of gastric acid.

Below is a diagram illustrating the signaling pathway leading to gastric acid secretion and the point of inhibition by PPIs.

PPI_Mechanism_of_Action cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC + M3R->PLC + cAMP cAMP AC->cAMP ATP to IP3_DAG IP3/DAG PLC->IP3_DAG PIP2 to PKA Protein Kinase A cAMP->PKA activates PKC Protein Kinase C IP3_DAG->PKC activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump activates PKC->ProtonPump activates H_ion H+ ProtonPump->H_ion GastricLumen Gastric Lumen H_ion->GastricLumen secretion K_ion K+ K_ion->ProtonPump PPI Proton Pump Inhibitors (e.g., this compound) PPI->ProtonPump irreversibly inhibits

Figure 1: Simplified signaling pathway of gastric acid secretion and PPI inhibition.

Comparative Efficacy

The clinical efficacy of PPIs is primarily assessed by the healing rates of erosive esophagitis and the resolution of GERD symptoms, such as heartburn and regurgitation.

This compound vs. Rabeprazole

Multiple randomized, double-blind clinical studies have demonstrated that this compound 10 mg is not only as effective as, but in some aspects superior to, Rabeprazole 20 mg.

Efficacy EndpointThis compound 10 mgRabeprazole 20 mgp-valueReference
Healing of Erosive Esophagitis (after 4 weeks) 95.2%65.2%P = 0.036[1]
Onset of Symptom Improvement (days) 1.8 ± 0.82.6 ± 1.4P < 0.05[1]
≥50% Improvement in Regurgitation Symptoms 96%60%P = 0.002[1]
This compound vs. Esomeprazole

A randomized, double-blind, phase III clinical trial compared the efficacy and safety of this compound 10 mg with Esomeprazole 20 mg for the treatment of non-erosive GERD over four weeks. The study concluded that this compound 10 mg is as effective as Esomeprazole 20 mg, with the advantage of a lower dose.[4]

Efficacy EndpointThis compound 10 mgEsomeprazole 20 mgp-valueReference
Mean Carlsson-Dent Questionnaire Score (at 28 days) 2.123.02P < 0.05 (no statistically significant difference in effectiveness)[4]
Symptom Severity Reduction (VAS) Statistically significant decreaseStatistically significant decreaseNo significant difference[4]
Comparisons with Other PPIs

Pharmacokinetic Profile

The pharmacokinetic properties of PPIs, including their absorption, metabolism, and elimination, play a crucial role in their clinical efficacy and potential for drug-drug interactions.

Pharmacokinetic ParameterThis compoundRabeprazoleEsomeprazoleLansoprazolePantoprazoleOmeprazole
Bioavailability ~52% (as Rabeprazole)~52%30-40% (single dose), 64% (steady state)80-85%77%30-40% (single dose), ~60% (steady state)
Time to Peak Plasma Concentration (Tmax) ~3.5 hours (as Rabeprazole)3.5 hours1.5 hours1.7 hours2.5 hours0.5-3.5 hours
Plasma Half-life (t1/2) ~1-2 hours (as Rabeprazole)1-2 hours1.3 hours1.5 hours1 hour0.5-1 hour
Primary Metabolism CYP2C19, CYP3A4, Non-enzymaticCYP2C19, CYP3A4, Non-enzymaticCYP2C19, CYP3A4CYP2C19, CYP3A4CYP2C19, CYP3A4CYP2C19, CYP3A4

Metabolism and the Role of CYP2C19

The metabolism of most PPIs is significantly influenced by the cytochrome P450 isoenzyme CYP2C19.[8] Genetic polymorphisms in the CYP2C19 gene can lead to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which can affect the plasma concentrations and clinical efficacy of PPIs. Rabeprazole, and by extension this compound, is considered to be less dependent on the CYP2C19 pathway for its metabolism compared to other PPIs, as it also undergoes non-enzymatic reduction.[8] This may lead to a more predictable and consistent acid suppression across different patient populations, regardless of their CYP2C19 genotype.

PPI_Metabolism cluster_Liver Hepatic Metabolism PPIs Proton Pump Inhibitors (Omeprazole, Lansoprazole, Pantoprazole, Esomeprazole, this compound) CYP2C19 CYP2C19 PPIs->CYP2C19 Major Pathway CYP3A4 CYP3A4 PPIs->CYP3A4 Minor Pathway Rabeprazole Rabeprazole/ This compound NonEnzymatic Non-enzymatic Reduction Rabeprazole->NonEnzymatic Significant Pathway InactiveMetabolites Inactive Metabolites CYP2C19->InactiveMetabolites CYP3A4->InactiveMetabolites NonEnzymatic->InactiveMetabolites

Figure 2: General metabolic pathways of Proton Pump Inhibitors.

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, controlled clinical trials. The following outlines the general methodologies employed in these studies.

GERD Clinical Trial Protocol

GERD_Trial_Workflow Start Patient Recruitment (GERD diagnosis, Informed Consent) Baseline Baseline Assessment - Symptom Scores (VAS) - Endoscopy (Los Angeles Classification) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., this compound 10 mg) Randomization->GroupA GroupB Treatment Group B (e.g., Other PPI or Placebo) Randomization->GroupB Treatment Treatment Period (e.g., 4-8 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments - Symptom Diaries - Adverse Event Monitoring Treatment->FollowUp EndPoint End-of-Study Assessment - Symptom Scores (VAS) - Endoscopy FollowUp->EndPoint Analysis Data Analysis - Statistical Comparison of Efficacy and Safety EndPoint->Analysis

Figure 3: General workflow for a comparative clinical trial of PPIs in GERD.

Key Methodological Components:

  • Patient Population: Adult patients with a clinical diagnosis of GERD, often confirmed by endoscopy.

  • Study Design: Randomized, double-blind, parallel-group or crossover designs are common.

  • Interventions: Administration of the investigational PPI (e.g., this compound 10 mg) compared with an active comparator (another PPI) or placebo, typically once daily before a meal.

  • Efficacy Assessments:

    • Symptom Assessment: Standardized questionnaires such as the Visual Analog Scale (VAS) for heartburn and regurgitation, and the Carlsson-Dent questionnaire, are used to evaluate symptom severity and frequency.

    • Endoscopic Evaluation: Healing of erosive esophagitis is graded according to classifications like the Los Angeles (LA) Classification.

  • Safety Assessments: Monitoring and recording of all adverse events.

24-Hour Intragastric pH Monitoring

This technique is employed to assess the pharmacodynamic effect of PPIs by measuring the duration and extent of gastric acid suppression.

General Protocol:

  • Patient Preparation: Patients are typically required to discontinue any acid-suppressing medications for a specified period before the study.

  • Catheter Placement: A thin, flexible catheter with a pH sensor is passed through the nose and positioned in the stomach.

  • Data Recording: The patient wears a portable data logger that records intragastric pH continuously over a 24-hour period.

  • Patient Diary: Patients maintain a diary of meals, sleep periods, and symptoms experienced during the monitoring period.

  • Data Analysis: The primary endpoint is typically the percentage of time the intragastric pH is maintained above a certain threshold (e.g., pH > 4), which is considered optimal for the healing of acid-related mucosal damage.

Conclusion

This compound emerges as a potent and efficient PPI, offering distinct clinical advantages over its racemic counterpart, rabeprazole, particularly in terms of faster symptom relief and improved healing of erosive esophagitis at a lower dose. Its efficacy is comparable to esomeprazole in non-erosive GERD. The reduced reliance on CYP2C19 for metabolism suggests a more consistent clinical response across diverse patient populations. For researchers and drug development professionals, this compound represents a significant advancement in the refinement of PPI therapy, highlighting the therapeutic benefits of single-enantiomer drugs. Further head-to-head comparative studies with other leading PPIs would be valuable to fully elucidate its position within the therapeutic landscape.

References

Validating the superiority of Dexrabeprazole over racemic rabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dexrabeprazole versus Racemic Rabeprazole for Researchers, Scientists, and Drug Development Professionals.

In the landscape of proton pump inhibitors (PPIs), the pursuit of enhanced therapeutic efficacy and optimized pharmacokinetic profiles has led to the development of single-enantiomer drugs, a concept known as chiral switching. This guide provides a comprehensive comparison of this compound, the dextrorotatory (R)-enantiomer of rabeprazole, and its racemic parent compound, rabeprazole. Through an objective analysis of supporting experimental data, this document aims to validate the therapeutic superiority of this compound.

Pharmacokinetic Profile: The Enantiomer Advantage

Racemic rabeprazole is a 1:1 mixture of two stereoisomers, the R-enantiomer (this compound) and the S-enantiomer. While chemically similar, these enantiomers exhibit different pharmacokinetic behaviors in the body. Studies have consistently demonstrated that this compound possesses a superior pharmacokinetic profile compared to the S-enantiomer.

Pharmacokinetic investigations in human volunteers have revealed that, regardless of the patient's metabolizer status, the maximum plasma concentration (Cmax) of the R-isomer is 1.7 to 1.9 times higher than that of the S-isomer.[1] Similarly, the area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is 1.8 to 2.4 times greater for the R-isomer.[1] This enhanced bioavailability of this compound suggests that a lower dose can achieve therapeutic effects comparable or superior to a higher dose of the racemic mixture, thereby reducing the metabolic load on the body.[1]

Table 1: Comparative Pharmacokinetic Parameters of Rabeprazole Enantiomers

ParameterThis compound (R-enantiomer)S-enantiomerRatio (R:S)Reference
Cmax HigherLower1.7 - 1.9[1]
AUC HigherLower1.8 - 2.4[1]

Clinical Efficacy: Enhanced Symptom Control and Healing

The pharmacokinetic advantages of this compound translate into demonstrable clinical benefits, particularly in the management of Gastroesophageal Reflux Disease (GERD). Multiple randomized, double-blind clinical studies have compared the efficacy of this compound 10 mg with racemic rabeprazole 20 mg.

One such study demonstrated that this compound 10 mg was not only as effective as rabeprazole 20 mg in reducing heartburn and regurgitation symptoms but also showed a significantly earlier onset of symptom improvement.[1] Patients treated with this compound experienced relief in approximately 1.8 days, compared to 2.6 days for those on racemic rabeprazole.[1]

Furthermore, endoscopic evaluations revealed a significantly higher rate of healing of erosive esophagitis in the this compound group (95.2%) compared to the racemic rabeprazole group (65.2%).[1][2] A greater proportion of patients on this compound also showed a significant improvement in regurgitation symptoms.[1][2]

Table 2: Clinical Efficacy in GERD (this compound 10 mg vs. Rabeprazole 20 mg)

Efficacy EndpointThis compound 10 mgRacemic Rabeprazole 20 mgP-valueReference
Onset of Symptom Improvement (days) 1.8 ± 0.82.6 ± 1.4<0.05[1]
Healing of Esophagitis (%) 95.265.20.036[1][2]
≥50% Improvement in Regurgitation (%) 96600.002[1][2]

Safety and Tolerability

Clinical trials have shown that this compound 10 mg has a safety and tolerability profile comparable to that of racemic rabeprazole 20 mg.[1][2] No significant adverse drug reactions were reported in the comparative studies, indicating that the chiral switch to this compound does not introduce new safety concerns while offering improved efficacy.[1][2]

Experimental Protocols

Determination of Rabeprazole Enantiomers in Human Plasma by HPLC

A validated high-performance liquid chromatography (HPLC) method is employed for the simultaneous quantitative determination of rabeprazole enantiomers and their metabolites in human plasma.

  • Sample Preparation: Solid-phase extraction of 100 µL of human plasma is performed using an Oasis HLB cartridge to achieve high recovery and selectivity.[3]

  • Chromatographic System:

    • Column: Chiral CD-Ph column.[3]

    • Mobile Phase: A mixture of 0.5 M Sodium Perchlorate (NaClO4) and acetonitrile (6:4, v/v).[3] An alternative normal-phase method utilizes a Chiralpak IC column with a mobile phase of hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 285 nm.

  • Quantification: The lower limit of quantification is typically 5 ng/mL for the enantiomers.[3]

24-Hour Intragastric pH Monitoring

This procedure is the standard for assessing the pharmacodynamic effect of PPIs.

  • Probe Placement: A pH-sensitive electrode is positioned in the stomach of the study participant.[4]

  • Standardization: To ensure comparability of repeated measurements, study conditions are standardized, including food and liquid intake, and the daily activities of the participants.[4]

  • Data Recording: The intragastric pH is continuously recorded for 24 hours.[5]

  • Data Analysis: The primary endpoint is typically the percentage of time the intragastric pH remains above 4.0.[2]

Visualizing the Science

Signaling Pathway of Proton Pump Inhibition

PPI_Mechanism cluster_ParietalCell Gastric Parietal Cell PPI Proton Pump Inhibitor (e.g., this compound) Activated_PPI Activated Sulfenamide PPI->Activated_PPI Protonation in acidic canaliculus Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Binding (Irreversible Inhibition) H_plus H+ Proton_Pump->H_plus Secretion Lumen Gastric Lumen (Acidic) H_plus->Lumen K_plus K+ K_plus->Proton_Pump Uptake Blood Bloodstream Blood->PPI Absorption Clinical_Trial_Workflow Start Patient Recruitment (GERD Diagnosis) Baseline_Assessment Baseline Assessment: - Symptom Scores (VAS) - Endoscopy Start->Baseline_Assessment Randomization Randomization Group_A Group A: This compound 10 mg daily Randomization->Group_A Group_B Group B: Racemic Rabeprazole 20 mg daily Randomization->Group_B Treatment 28-Day Treatment Period Group_A->Treatment Group_B->Treatment Endpoint_Assessment Endpoint Assessment: - Symptom Scores (VAS) - Endoscopy - Safety Monitoring Treatment->Endpoint_Assessment Baseline_Assessment->Randomization Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion Chiral_Switch Racemic_Drug Racemic Rabeprazole (Mixture of Enantiomers) Enantiomers Racemic_Drug->Enantiomers Chiral_Switch Chiral Switch This compound This compound (R-enantiomer) 'Eutomer' Enantiomers->this compound S_Rabeprazole S-rabeprazole (S-enantiomer) 'Distomer' Enantiomers->S_Rabeprazole Improved_Profile Improved Profile: - Enhanced Pharmacokinetics - Higher Efficacy - Similar Safety This compound->Improved_Profile

References

A Head-to-Head Comparison: Clinical Efficacy of 10 mg Dexrabeprazole Versus 20 mg Rabeprazole in Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical evidence, experimental protocols, and underlying pharmacology of Dexrabeprazole (the R-isomer of Rabeprazole) compared to its racemic parent compound, Rabeprazole, for the management of Gastroesophageal Reflux Disease (GERD).

This guide provides an objective comparison of the clinical performance of 10 mg this compound and 20 mg Rabeprazole, two proton pump inhibitors (PPIs) used in the treatment of acid-related disorders. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the underlying mechanisms of action.

Executive Summary

Clinical evidence suggests that 10 mg of this compound, the dextrorotatory enantiomer of Rabeprazole, demonstrates superior or comparable clinical efficacy to 20 mg of the racemic mixture of Rabeprazole in the treatment of GERD. This enhanced potency at a lower dosage is attributed to the stereoselective pharmacokinetics of Rabeprazole's enantiomers, with this compound exhibiting a more favorable pharmacokinetic profile. Key findings from a randomized, double-blind comparative study indicate that this compound provides a faster onset of symptom relief and higher healing rates of erosive esophagitis compared to Rabeprazole at double the dose.

Data Presentation: Clinical Efficacy in GERD

The following tables summarize the quantitative data from a pivotal randomized, double-blind clinical study comparing the efficacy of 10 mg this compound with 20 mg Rabeprazole over a 28-day treatment period.[1][2]

Table 1: Improvement in GERD Symptoms (Heartburn and Regurgitation) at Day 28

ParameterThis compound (10 mg)Rabeprazole (20 mg)p-value
Baseline Mean VAS Score (Heartburn) 64.8 ± 5.164.4 ± 8.7NS
Day 28 Mean VAS Score (Heartburn) 30.0 ± 11.532.0 ± 9.5< 0.0001 (vs. baseline)
Baseline Mean VAS Score (Regurgitation) 64.0 ± 8.157.6 ± 9.7NS
Day 28 Mean VAS Score (Regurgitation) 24.0 ± 10.029.2 ± 11.9< 0.0001 (vs. baseline)
Patients with ≥50% Improvement in Regurgitation 96%60%0.002
Onset of Symptom Improvement (Days) 1.8 ± 0.82.6 ± 1.4< 0.05

VAS: Visual Analog Scale; NS: Not Significant. Data presented as mean ± SD.[1][2]

Table 2: Healing of Erosive Esophagitis at Day 28

ParameterThis compound (10 mg)Rabeprazole (20 mg)p-value
Baseline Incidence of Esophagitis 84%92%0.38
Improvement/Healing of Esophagitis 95.2%65.2%0.036

[1][2]

Experimental Protocols

The primary clinical data cited in this guide is from a randomized, double-blind, comparative study.

Study Design: A randomized, double-blind clinical study was conducted to compare the efficacy and safety of 10 mg this compound versus 20 mg Rabeprazole in patients with GERD.[1][2]

Patient Population: Fifty patients diagnosed with GERD were enrolled and randomly assigned to one of the two treatment groups (n=25 in each group).[1][2]

Inclusion Criteria:

  • Diagnosis of GERD with symptoms such as pyrosis (heartburn) and/or regurgitation occurring at least once a week.[3][4]

  • Age between 18 and 70 years.[3][4]

  • Body Mass Index (BMI) between 18 and 33 kg/m ².[3][4]

  • Presence of esophagitis (Stage A-B according to the Los Angeles classification) confirmed by endoscopy.[3][4]

  • Sufficient gastric acidity, confirmed by pH monitoring.[3][4]

  • Negative for Helicobacter pylori infection.[4]

Exclusion Criteria:

  • Presence of severe gastrointestinal conditions such as Barrett's esophagus, strictures, gastric outlet obstruction, or malignancy.[3][4]

  • Hiatus hernia larger than 3 cm.[3][4]

  • Previous gastrointestinal surgery.[3]

  • Use of other medications that could affect gastrointestinal motility or acid secretion within a specified period before the study.[3]

Treatment Regimen:

  • This compound group: 10 mg once daily.

  • Rabeprazole group: 20 mg once daily.

  • Duration of treatment: 28 days.[1][2]

Efficacy Assessment:

  • Symptom Assessment: Improvement in heartburn and regurgitation was evaluated using a Visual Analog Scale (VAS). The VAS is a psychometric instrument used to measure the intensity of subjective experiences. It typically consists of a 100 mm straight line with descriptive anchors at each end (e.g., "no pain" to "the most severe pain imaginable"). Patients mark a point on the line to indicate their symptom severity, and the distance from the lower anchor is measured.

  • Endoscopic Assessment: Upper gastrointestinal endoscopy was performed at baseline and after 28 days of therapy to assess the healing of erosive esophagitis.[1][2]

Safety Assessment: The incidence of any adverse drug reactions was recorded throughout the study.[1][2]

Mandatory Visualization

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition

Proton pump inhibitors, including this compound and Rabeprazole, exert their effect by inhibiting the final step in the gastric acid secretion pathway. This pathway is regulated by multiple stimuli that converge on the parietal cells in the stomach lining.

G cluster_stimuli Stimulatory Signals cluster_parietal Parietal Cell cluster_lumen Gastric Lumen Gastrin Gastrin (G-cells) Receptor_G CCK2 Receptor Gastrin->Receptor_G ACh Acetylcholine (Vagus Nerve) Receptor_ACh M3 Receptor ACh->Receptor_ACh Histamine Histamine (ECL cells) Receptor_H H2 Receptor Histamine->Receptor_H PLC Phospholipase C Receptor_G->PLC Receptor_ACh->PLC AC Adenylyl Cyclase Receptor_H->AC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C IP3_DAG->PKC ProtonPump H⁺/K⁺ ATPase (Proton Pump) Ca->ProtonPump Activation cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->ProtonPump Activation PKC->ProtonPump Activation H_ion H⁺ (Acid) ProtonPump->H_ion Pumps H⁺ out PPI This compound / Rabeprazole PPI->ProtonPump Irreversible Inhibition

Caption: Signaling pathway of gastric acid secretion and inhibition by PPIs.

Experimental Workflow: Randomized Controlled Trial

The clinical efficacy data presented is derived from a well-structured experimental workflow designed to minimize bias and produce reliable results.

G start Patient Screening (GERD Diagnosis) inclusion Inclusion/Exclusion Criteria Applied start->inclusion randomization Randomization (n=50) inclusion->randomization assessment_baseline Baseline Assessment - VAS Scores - Endoscopy inclusion->assessment_baseline groupA Group A (n=25) 10 mg this compound Once Daily randomization->groupA Arm 1 groupB Group B (n=25) 20 mg Rabeprazole Once Daily randomization->groupB Arm 2 treatment 28-Day Treatment Period groupA->treatment groupB->treatment assessment_final Final Assessment (Day 28) - VAS Scores - Endoscopy - Adverse Events treatment->assessment_final analysis Data Analysis (Statistical Comparison) assessment_baseline->analysis assessment_final->analysis results Results & Conclusion analysis->results

Caption: Experimental workflow of the comparative clinical trial.

Pharmacokinetic and Pharmacodynamic Considerations

Rabeprazole is a racemic mixture, meaning it contains equal amounts of two enantiomers: the R-isomer (this compound) and the S-isomer. While both enantiomers are active, they exhibit different pharmacokinetic properties.

Pharmacokinetic studies in human volunteers have shown that the R-isomer, this compound, has a superior pharmacokinetic profile compared to the S-isomer. Specifically, the maximum plasma concentration (Cmax) of the R-isomer is 1.7 to 1.9 times higher than that of the S-isomer, and the area under the curve (AUC), which represents total drug exposure, is 1.8 to 2.4 times greater.[1] This stereoselective pharmacokinetic advantage of this compound may explain its enhanced clinical efficacy at a lower dose compared to the racemic mixture.[1] By using the pure R-isomer, the metabolic load on the body is reduced, and the pharmacokinetics are simplified.[1]

Both this compound and Rabeprazole are prodrugs that are activated in the acidic environment of the parietal cell's secretory canaliculi. The activated form then binds irreversibly to the H+/K+ ATPase, inhibiting its function and thereby reducing gastric acid secretion. This covalent binding leads to a prolonged duration of action that outlasts the plasma half-life of the drug.

Conclusion

The available clinical evidence from a randomized, double-blind, comparative study indicates that 10 mg of this compound is more effective than 20 mg of Rabeprazole in the treatment of GERD, particularly in terms of the healing of endoscopic lesions and the relief from symptoms of regurgitation.[1][2] this compound also demonstrates a significantly faster onset of symptom improvement.[1][2] These clinical advantages are likely attributable to the superior pharmacokinetic profile of the R-enantiomer. For researchers and drug development professionals, these findings highlight the potential benefits of developing and utilizing single-enantiomer drugs to optimize therapeutic outcomes. No adverse drug reactions were reported in either group during the cited study, suggesting a comparable safety profile at the doses studied.[1][2]

References

A Comparative Analysis of Gastric Acid Suppression: Dexrabeprazole vs. Lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acid-suppressing capabilities of Dexrabeprazole and Lansoprazole, two prominent proton pump inhibitors (PPIs). By examining key performance indicators, experimental methodologies, and mechanisms of action, this document serves as a valuable resource for professionals in the field of gastroenterology and pharmaceutical development.

Executive Summary

Proton pump inhibitors are a class of drugs that profoundly suppress gastric acid secretion by targeting the H+/K+-ATPase (proton pump) in gastric parietal cells. Both this compound, the R-enantiomer of Rabeprazole, and Lansoprazole are effective in this regard. This guide synthesizes available data to draw a comparative picture of their efficacy. While direct head-to-head trials of this compound and Lansoprazole are limited, extensive research on Rabeprazole, its racemic parent drug, provides valuable insights into the performance of its active enantiomer. Studies comparing Rabeprazole and Lansoprazole suggest that Rabeprazole may offer a faster onset of action and more consistent acid suppression, particularly influenced by patient genetics.

Mechanism of Action: Targeting the Proton Pump

Both this compound and Lansoprazole are substituted benzimidazoles that act as irreversible inhibitors of the gastric H+/K+-ATPase. This enzyme is the final step in the pathway of acid secretion from the parietal cells into the gastric lumen. The drugs are administered as inactive prodrugs. After absorption, they are activated in the acidic environment of the parietal cell canaliculus, where they covalently bind to the proton pump, rendering it inactive. This leads to a significant and prolonged reduction in gastric acid levels.

cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen cluster_Blood Bloodstream PPI This compound / Lansoprazole (Inactive Prodrug) Activated_PPI Activated Sulfenamide PPI->Activated_PPI Acidic Environment ProtonPump H+/K+-ATPase (Proton Pump) Activated_PPI->ProtonPump Covalent Binding Inactive_Pump Inactive Proton Pump ProtonPump->Inactive_Pump Inhibition H_ion H+ ProtonPump->H_ion H+ Secretion K_ion_lumen K+ K_ion_lumen->ProtonPump K+ Uptake PPI_blood PPI (oral) PPI_blood->PPI K_ion_cell K+ cluster_Lansoprazole Lansoprazole Metabolism cluster_this compound This compound (Rabeprazole) Metabolism Lansoprazole Lansoprazole CYP2C19_L CYP2C19 Lansoprazole->CYP2C19_L Primary Pathway Metabolites_L Inactive Metabolites CYP2C19_L->Metabolites_L EM Extensive Metabolizers (Rapid Metabolism of Lansoprazole) CYP2C19_L->EM PM Poor Metabolizers (Slower Metabolism of Lansoprazole) CYP2C19_L->PM This compound This compound NonEnzymatic Non-Enzymatic Pathway This compound->NonEnzymatic Major Pathway CYP2C19_D CYP2C19 This compound->CYP2C19_D Minor Pathway Metabolites_D Inactive Metabolites NonEnzymatic->Metabolites_D CYP2C19_D->Metabolites_D Start Start Screening Subject Screening (H. pylori negative) Start->Screening Randomization Randomization Screening->Randomization ArmA Treatment Arm A (e.g., this compound) Randomization->ArmA Group 1 ArmB Treatment Arm B (e.g., Lansoprazole) Randomization->ArmB Group 2 pH_Monitoring_A 24-hour Intragastric pH Monitoring ArmA->pH_Monitoring_A pH_Monitoring_B 24-hour Intragastric pH Monitoring ArmB->pH_Monitoring_B Washout Washout Period pH_Monitoring_A->Washout DataAnalysis Data Analysis (Mean pH, % Time pH>4) pH_Monitoring_B->Washout Crossover Crossover Washout->Crossover Crossover->ArmA Group 2 receives A Crossover->ArmB Group 1 receives B End End DataAnalysis->End

Dexrabeprazole Demonstrates Enhanced In Vivo Stability Compared to Racemic Rabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data highlights the improved pharmacokinetic profile of dexrabeprazole, the R-enantiomer of rabeprazole, suggesting superior stability in vivo. This enhanced stability translates to greater systemic exposure and potentially improved therapeutic efficacy at lower doses compared to its racemic counterpart.

For researchers and professionals in drug development, the in vivo stability of a drug is a critical determinant of its clinical success. In the realm of proton pump inhibitors (PPIs), this compound has emerged as a promising candidate with evidence pointing towards enhanced stability over racemic rabeprazole. This comparison guide synthesizes available preclinical data to provide an objective analysis of this compound's in vivo performance.

Enhanced Systemic Exposure in Preclinical Models

Pharmacokinetic studies in animal models have consistently demonstrated the superior in vivo stability of this compound. A key study evaluating enteric-coated this compound tablets in beagle dogs revealed a dose-proportional pharmacokinetic profile and, importantly, higher stability compared to commercially available rabeprazole formulations.[1] While specific quantitative data from this study is not publicly available, the findings strongly indicate a more robust in vivo performance for this compound.

Further supporting this, a toxicokinetic study in rats investigating the enantiomers of rabeprazole found that (R)-rabeprazole (this compound) exhibited a higher exposure and a slower elimination rate compared to (S)-rabeprazole. This intrinsic difference in the pharmacokinetic properties of the enantiomers contributes to the overall improved profile of this compound when administered as a single isomer.

Clinical studies in human volunteers corroborate these preclinical findings. A study comparing the pharmacokinetics of the two isomers of rabeprazole showed that the R:S isomer ratio for the maximum plasma concentration (Cmax) was between 1.7 to 1.9, and the ratio for the area under the curve (AUC) was between 1.8 and 2.4.[2][3] This indicates that this compound is more readily absorbed and persists longer in the circulation than the S-isomer, a direct consequence of its enhanced in vivo stability.[2][3]

Comparative Pharmacokinetic Parameters of Rabeprazole Enantiomers (Human Volunteers) [2][3]

ParameterR-Isomer (this compound)S-IsomerRatio (R:S)
Cmax --1.7 - 1.9
AUC --1.8 - 2.4

Note: Specific Cmax and AUC values were not provided in the source material, only the ratio between the enantiomers.

Mechanism of Action and Activation Pathway

Proton pump inhibitors, including this compound, are prodrugs that require activation in the acidic environment of the gastric parietal cells to exert their therapeutic effect.[4] The drug, in its inactive form, reaches the parietal cells from the bloodstream. Once in the acidic secretory canaliculi of these cells, it undergoes a chemical rearrangement to its active sulfenamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function and thereby blocking gastric acid secretion.[4]

PPI_Activation_Pathway cluster_blood Bloodstream cluster_parietal_cell Gastric Parietal Cell Inactive PPI Inactive this compound (Prodrug) Inactive PPI_cell Inactive this compound Inactive PPI->Inactive PPI_cell Diffusion Active PPI Active Sulfenamide Metabolite Inactive PPI_cell->Active PPI Acidic Environment (Secretory Canaliculi) Proton Pump H+/K+ ATPase (Proton Pump) Active PPI->Proton Pump Covalent Bonding Inhibited Pump Inhibited Proton Pump Proton Pump->Inhibited Pump Inhibition Experimental_Workflow Animal_Model Animal Model Selection (e.g., Beagle Dogs, Rats) Dosing Oral Administration (this compound vs. Comparator) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Preparation Plasma Separation and Storage Blood_Sampling->Plasma_Preparation Bioanalysis LC-MS/MS Quantification Plasma_Preparation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Bioanalysis->PK_Analysis

References

Cross-study comparison of Dexrabeprazole clinical trial results

Author: BenchChem Technical Support Team. Date: December 2025

A review of clinical trial data for dexrabeprazole, the R-isomer of rabeprazole, reveals its efficacy and safety profile in the treatment of acid-peptic disorders, primarily gastroesophageal reflux disease (GERD). Comparative studies against its racemate, rabeprazole, and another commonly prescribed proton pump inhibitor (PPI), esomeprazole, provide valuable insights for researchers and drug development professionals. This guide synthesizes key findings from these trials, presenting a cross-study comparison of clinical outcomes.

Efficacy in Gastroesophageal Reflux Disease

Clinical trials have consistently demonstrated the efficacy of this compound in managing GERD symptoms and promoting the healing of erosive esophagitis.

Comparison with Rabeprazole
Comparison with Esomeprazole

A phase III, randomized, multicenter, double-blind clinical trial involving 230 patients with non-erosive GERD found that this compound 10 mg daily is as effective as esomeprazole 20 mg daily.[7][8] Both treatments led to a statistically significant decrease in the severity of GERD symptoms, including heartburn, regurgitation, epigastric pain, and dysphagia, as measured by a visual analogue scale.[7][8] There was no statistically significant difference between the two groups in terms of symptom improvement.[7][8] Furthermore, both drugs were well-tolerated and demonstrated a low incidence of adverse events.[7][8]

Safety and Tolerability

Across the reviewed clinical trials, this compound was found to be well-tolerated. In the comparative study against rabeprazole, no adverse drug reactions were reported in either group.[1][2][3] Similarly, the comparison with esomeprazole showed a low incidence of adverse events for both drugs.[7][8] A large-scale post-marketing surveillance study involving 4931 patients with acid peptic disorders further reconfirmed the safety and efficacy of this compound 10 mg once daily for GERD and also indicated its effectiveness for peptic ulcers.[9]

Quantitative Data Summary

Table 1: this compound vs. Rabeprazole in GERD

ParameterThis compound 10 mgRabeprazole 20 mgP-valueReference
Symptom Improvement
≥ 50% Improvement in Regurgitation96% of patients60% of patients0.002[1][2][3][4]
Onset of Symptom Improvement (Study 1)1.8 ± 0.8 days2.6 ± 1.4 days< 0.05[1][2][3][4]
Onset of Symptom Improvement (Study 2)8.4 ± 1.57 days12.2 ± 2.3 days< 0.0001[5][6]
Endoscopic Healing
Improvement/Healing of Esophagitis95.2% of patients65.2% of patients0.036[1][2][3][4]
Safety
Adverse Drug ReactionsNone reportedNone reported-[1][2][3]

Table 2: this compound vs. Esomeprazole in Non-Erosive GERD

ParameterThis compound 10 mgEsomeprazole 20 mgP-valueReference
Symptom Improvement
Carlsson-Dent Questionnaire Score (28 days)2.123.02< 0.05 (both effective, no significant difference between groups)[7][8]
Quality of Life
SF-36 Health QuestionnaireImproved scoreImproved scoreNo significant difference[7]
Safety
Adverse Event IncidenceLowLowNo significant difference[7][8]

Experimental Protocols

The clinical trials cited in this guide employed randomized, double-blind methodologies. Key aspects of the experimental protocols are summarized below.

Study Design: this compound vs. Rabeprazole
  • Efficacy Assessment:

    • Upper gastrointestinal endoscopy was conducted at baseline and after 28 days of therapy to assess for esophagitis, graded according to the Los Angeles Classification.[1][3]

  • Safety Assessment: Incidence of any adverse drug reactions was recorded. Laboratory investigations were conducted at baseline and at the end of the study.[1][3]

Study Design: this compound vs. Esomeprazole
  • Population: 230 patients with non-erosive GERD.[7][8]

  • Intervention: Patients were randomized to receive either this compound 10 mg or esomeprazole 20 mg daily for four weeks.[7][8]

  • Efficacy Assessment:

    • Severity of GERD symptoms (heartburn, regurgitation, epigastric pain, and dysphagia) was evaluated using a visual analogue scale.[7][8]

    • The Carlsson-Dent questionnaire was used to assess symptom scores.[7][8]

    • Quality of life was assessed using the SF-36 health questionnaire.[7]

  • Safety Assessment: The incidence of adverse events was monitored.[7][8]

Clinical Trial Workflow

The following diagram illustrates a generalized workflow for the clinical trials discussed.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 28 days) cluster_groupA Group A cluster_groupB Group B cluster_followup Follow-up & Analysis Patient_Population Patient Population (e.g., GERD diagnosis) Informed_Consent Informed Consent Patient_Population->Informed_Consent Baseline_Assessment Baseline Assessment (Endoscopy, Symptom Scores) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization This compound This compound (e.g., 10 mg) Randomization->this compound Comparator Comparator (e.g., Rabeprazole 20 mg or Esomeprazole 20 mg) Randomization->Comparator Follow_up_Assessment Follow-up Assessment (Endoscopy, Symptom Scores) This compound->Follow_up_Assessment Comparator->Follow_up_Assessment Data_Analysis Data Analysis (Efficacy & Safety) Follow_up_Assessment->Data_Analysis

Caption: Generalized workflow of a randomized, double-blind clinical trial for this compound.

It is important to note that while these studies provide strong evidence for the efficacy and safety of this compound, the detailed molecular signaling pathways underlying its action are not typically elucidated in clinical trial settings. Such information is generally derived from preclinical pharmacology and in vitro studies. The focus of these clinical investigations remains on patient-centered outcomes.

References

A Comparative Meta-Analysis of Dexrabeprazole: Efficacy and Safety in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of acid-related gastrointestinal disorders, proton pump inhibitors (PPIs) stand as a cornerstone of therapy. This guide provides a detailed meta-analysis of the efficacy and safety of dexrabeprazole, the R-enantiomer of rabeprazole, in comparison to other PPIs.[1][2] By synthesizing data from available clinical trials, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive and objective overview to inform their work.

Efficacy of this compound: A Comparative Overview

Clinical studies have positioned this compound as a potent agent for the management of gastroesophageal reflux disease (GERD), demonstrating comparable or, in some aspects, superior efficacy to its racemic parent compound, rabeprazole, even at half the dose.[1][3][4]

Table 1: this compound vs. Rabeprazole for the Treatment of GERD

Efficacy OutcomeThis compound (10 mg)Rabeprazole (20 mg)p-valueSource
Symptom Relief
Onset of Symptom Improvement1.8 ± 0.8 days2.6 ± 1.4 days< 0.05[1][3][4]
≥ 50% Improvement in Regurgitation96% of patients60% of patients0.002[1][4]
Esophagitis Healing
Incidence of Healing95.2%65.2%0.036[1][3][4]

One study highlighted that the onset of symptom improvement was significantly earlier in patients receiving this compound compared to rabeprazole.[1][3][4] Furthermore, a significantly higher proportion of patients treated with this compound experienced at least a 50% improvement in regurgitation symptoms.[1][4] In terms of mucosal healing, this compound demonstrated a significantly higher incidence of esophagitis healing compared to rabeprazole.[1][3][4]

When compared to esomeprazole for the treatment of non-erosive GERD, this compound has been shown to be as effective at a lower dose.

Table 2: this compound vs. Esomeprazole for the Treatment of Non-Erosive GERD

Efficacy OutcomeThis compound (10 mg)Esomeprazole (20 mg)p-valueSource
Symptom Severity Reduction (VAS) Statistically significant decreaseStatistically significant decreaseNo significant difference[5][6]
Carlsson-Dent Questionnaire Score (28 days) 2.123.02No significant difference (< 0.05)[5][6]
Quality of Life (SF-36) ImprovementImprovementNo significant difference[5]

Both treatments resulted in a statistically significant reduction in the severity of GERD symptoms, including heartburn, regurgitation, epigastric pain, and dysphagia, with no significant difference observed between the two drugs.[5]

Safety and Tolerability Profile

Across the reviewed studies, this compound was well-tolerated, with a safety profile comparable to that of other PPIs. In a comparative study against rabeprazole, no adverse drug reactions were reported in either treatment group.[1][3][4] Similarly, when compared with esomeprazole, both drugs were well tolerated with a low incidence of adverse events.[5] Long-term use of PPIs, including this compound, may be associated with potential side effects such as low magnesium levels, an increased risk of bone fractures, and vitamin B12 deficiency.[7]

Experimental Protocols

The data presented is derived from randomized, double-blind, comparative clinical trials. Below are the generalized methodologies for the key comparative studies cited.

This compound vs. Rabeprazole Study Protocol:

  • Study Design: A randomized, double-blind clinical study.[4]

  • Patient Population: 50 patients aged 18-65 years clinically diagnosed with GERD.[1][3][4]

  • Intervention: Patients were randomly assigned to receive either this compound 10 mg or rabeprazole 20 mg once daily for 28 days.[4]

  • Efficacy Assessment: Improvement in GERD symptoms was evaluated using a visual analog scale (VAS) for heartburn and regurgitation. Upper gastrointestinal endoscopy was performed at baseline and after 28 days to assess esophagitis healing.[4]

  • Safety Assessment: Incidence of any adverse drug reactions was recorded. Laboratory investigations were conducted at baseline and at the end of the study.[4]

This compound vs. Esomeprazole Study Protocol:

  • Study Design: A randomized, multicenter, prospective, double-blind, phase III clinical trial.[5]

  • Patient Population: 230 patients with non-erosive GERD.[5]

  • Intervention: Patients were assigned to one of two treatment groups: this compound 10 mg/day or esomeprazole 20 mg/day for four weeks.[5]

  • Efficacy Assessment: Severity of GERD symptoms (heartburn, regurgitation, epigastric pain, and dysphagia) was assessed using a visual analogue scale. The Carlsson-Dent questionnaire and the SF-36 health questionnaire were also used to evaluate treatment efficacy and impact on quality of life.[5]

  • Safety Assessment: The incidence and profile of adverse events were monitored throughout the study.[5]

Mechanism of Action and Experimental Workflow

The therapeutic effect of this compound, like all PPIs, is achieved through the inhibition of the gastric H+/K+-ATPase (proton pump).

PPI_Mechanism_of_Action cluster_parietal_cell Parietal Cell cluster_lumen Stomach Lumen PPI This compound (Prodrug) Activated_PPI Active Sulfenamide PPI->Activated_PPI Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding (Inhibition) H_ion H+ Proton_Pump->H_ion Pumps into Lumen Gastric_Acid Decreased Gastric Acid K_ion K+ K_ion->Proton_Pump Enters Cell Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment cluster_followup Phase 3: Follow-up & Analysis Patient_Pool Patient Pool with GERD Symptoms Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessment (Endoscopy, Symptom Scores) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Group A: This compound (e.g., 10mg) Randomization->Treatment_A Treatment_B Group B: Comparator (e.g., Rabeprazole 20mg) Randomization->Treatment_B Double_Blinding Double-Blinding (Patient & Investigator) Randomization->Double_Blinding Follow_up Follow-up Visits (e.g., Day 14, Day 28) Treatment_A->Follow_up Treatment_B->Follow_up Efficacy_Endpoints Efficacy Endpoint Assessment (Symptom Improvement, Healing Rates) Follow_up->Efficacy_Endpoints Safety_Endpoints Safety Endpoint Assessment (Adverse Events) Follow_up->Safety_Endpoints Data_Analysis Statistical Data Analysis Efficacy_Endpoints->Data_Analysis Safety_Endpoints->Data_Analysis

References

Dexrabeprazole Demonstrates Superior Healing in Erosive Esophagitis Compared to Racemic Rabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical data indicates that Dexrabeprazole, the R-isomer of Rabeprazole, achieves significantly higher and faster healing rates in patients with erosive esophagitis (EE) when compared to its racemic counterpart, Rabeprazole, and shows comparable efficacy to other leading proton pump inhibitors (PPIs) like Esomeprazole.

A pivotal randomized, double-blind clinical study has shown that a 10 mg dose of this compound is more effective than a 20 mg dose of Rabeprazole in healing the endoscopic lesions associated with gastroesophageal reflux disease (GERD). After 28 days of treatment, the healing rate in the this compound group was 95.2%, a stark contrast to the 65.2% healing rate observed in the Rabeprazole group.[1][2][3] This represents a 30% absolute improvement and a 46% relative improvement in healing with this compound.[1]

Furthermore, patients treated with this compound experienced a significantly quicker onset of symptom improvement, with relief reported at an average of 1.8 days compared to 2.6 days for those on Rabeprazole.[1][2][3] A notably higher percentage of patients on this compound also reported at least a 50% improvement in regurgitation symptoms (96%) compared to the Rabeprazole group (60%).[1][2][3][4]

When compared to Esomeprazole for the treatment of non-erosive GERD, a 10 mg daily dose of this compound was found to be as effective as a 20 mg daily dose of Esomeprazole, with the benefit of a lower dosage and a favorable safety profile.[4]

Comparative Healing Rates of Erosive Esophagitis

The following table summarizes the key efficacy data from a comparative clinical trial of this compound versus Rabeprazole.

Efficacy EndpointThis compound (10 mg)Rabeprazole (20 mg)P-value
Improvement/Healing of Esophagitis (after 28 days) 95.2%65.2%0.036
≥ 50% Improvement in Regurgitation 96%60%0.002
Onset of Symptom Improvement (days) 1.8 ± 0.82.6 ± 1.4< 0.05

Data sourced from a randomized, double-blind comparative study.[1][2][3]

Mechanism of Action: Inhibition of Gastric Acid Secretion

Proton pump inhibitors, including this compound, exert their acid-suppressing effects by targeting the final step in the gastric acid secretion pathway within the parietal cells of the stomach.[5][6] This process is initiated by stimuli such as the sight, smell, or taste of food, which leads to the release of gastrin. Gastrin then stimulates enterochromaffin-like (ECL) cells to release histamine.[6][7] Histamine binds to H2 receptors on parietal cells, activating a signaling cascade that results in the activation of the H+/K+ ATPase (proton pump).[5][7] This enzyme actively transports hydrogen ions (H+) into the gastric lumen, leading to the formation of hydrochloric acid.[5] this compound, like other PPIs, irreversibly binds to and inhibits the proton pump, thereby reducing gastric acid secretion.[5]

G cluster_stimuli Stimuli cluster_cells Cellular Activation cluster_secretion Secretion Pathway cluster_inhibition Inhibition Food (Thought, Smell, Taste) Food (Thought, Smell, Taste) G-Cell G-Cell Food (Thought, Smell, Taste)->G-Cell Stimulates Gastrin Gastrin G-Cell->Gastrin Releases ECL Cell ECL Cell Histamine Histamine ECL Cell->Histamine Releases Parietal Cell Parietal Cell H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Parietal Cell->H+/K+ ATPase (Proton Pump) Activates Gastrin->ECL Cell Stimulates Histamine->Parietal Cell Activates (via H2 Receptor) Gastric Acid (HCl) Gastric Acid (HCl) H+/K+ ATPase (Proton Pump)->Gastric Acid (HCl) Secretes H+ This compound This compound This compound->H+/K+ ATPase (Proton Pump) Inhibits

Diagram 1: Signaling Pathway of Gastric Acid Secretion and PPI Inhibition.

Experimental Protocols

The clinical efficacy of this compound in treating erosive esophagitis was established through a randomized, double-blind, comparative study.

Study Design:

  • Population: 50 patients diagnosed with GERD, with endoscopic evidence of esophagitis.

  • Randomization: Patients were randomly assigned to one of two treatment groups:

    • This compound 10 mg once daily (n=25)

    • Rabeprazole 20 mg once daily (n=25)

  • Duration: 28 days.

  • Blinding: Both patients and investigators were blinded to the treatment allocation.

Inclusion Criteria:

  • Patients with a clinical diagnosis of GERD.

  • Endoscopic confirmation of erosive esophagitis.

Exclusion Criteria:

  • Specific exclusion criteria were not detailed in the primary source but typically include conditions that could confound the results, such as other gastrointestinal disorders or use of medications that could interfere with the study drug.

Efficacy Assessment:

  • Primary Endpoint: Improvement and healing of esophagitis, assessed by upper gastrointestinal endoscopy at baseline and after 28 days of therapy. The Los Angeles (LA) Classification was used to grade esophagitis.

  • Secondary Endpoints:

    • Improvement in heartburn and regurgitation symptoms, evaluated using a Visual Analog Scale (VAS).

    • Onset of symptom improvement.

    • Proportion of patients with at least 50% improvement in regurgitation.

Safety Assessment:

  • Incidence of any adverse drug reactions was recorded throughout the study.

  • Laboratory investigations were conducted at baseline and at the end of the 28-day treatment period.

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (28 Days) cluster_followup Follow-up & Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment (Endoscopy, Symptom Scores) Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Dexrabeprazole_Group This compound (10 mg/day) Randomization->Dexrabeprazole_Group Rabeprazole_Group Rabeprazole (20 mg/day) Randomization->Rabeprazole_Group End_of_Treatment_Assessment End of Treatment Assessment (Day 28) (Endoscopy, Symptom Scores) Dexrabeprazole_Group->End_of_Treatment_Assessment Rabeprazole_Group->End_of_Treatment_Assessment Data_Analysis Data Analysis (Healing Rates, Symptom Improvement) End_of_Treatment_Assessment->Data_Analysis

Diagram 2: Experimental Workflow of a Comparative Clinical Trial.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Dexrabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like dexrabeprazole is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for pharmaceutical waste management not only ensures regulatory compliance but also prevents environmental contamination and minimizes risks to public health. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a laboratory setting.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by a multi-tiered regulatory framework involving federal and state agencies. The primary federal regulations include the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA), which oversees the disposal of hazardous waste.[1][2] In 2019, the EPA enacted Subpart P of the RCRA regulations, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and bans the flushing of these substances.[2][3][4] While this compound is not federally classified as a hazardous chemical, institutional or state-level policies may have more stringent requirements, mandating its disposal as hazardous waste as a precautionary measure.[5]

The Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, though this is not applicable to this compound. It is imperative for research institutions to consult with their Environmental Health and Safety (EHS) department to ensure compliance with all relevant federal, state, and local regulations.[5]

Personal Protective Equipment (PPE) and Spill Cleanup

Prior to handling this compound for disposal, appropriate personal protective equipment should be worn, including protective gloves, and eye and face protection such as safety goggles.[5][6][7] In the event of a spill, the material should be swept or vacuumed up, avoiding dust generation, and placed in a suitable, labeled container for disposal.[5][6]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound in a research or laboratory environment.

  • Initial Assessment and Consultation : The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department.[5] The EHS department will provide specific guidance based on institutional policies and local regulations.

  • Waste Characterization : Your EHS department will confirm whether the this compound waste should be managed as hazardous or non-hazardous pharmaceutical waste.[5] This determination will dictate the subsequent disposal pathway.

  • Segregation and Containerization :

    • Use approved pharmaceutical waste containers that are secure, leak-proof, and clearly labeled.

    • Based on the waste characterization, use the appropriate color-coded container. While black containers are often used for RCRA hazardous pharmaceutical waste and blue or white for non-hazardous, your institution will provide specific container guidelines.

    • Ensure the container is accurately labeled with "this compound" and any other hazard information as directed by your EHS department.[5]

  • Treatment and Disposal Method :

    • The standard and required method for the destruction of pharmaceutical waste is incineration by a licensed and permitted waste management vendor.[2][5] This ensures the complete destruction of the active pharmaceutical ingredient.

    • Never discharge this compound into drains, water courses, or onto the ground.[5] Low levels of proton pump inhibitors, the class of drugs to which this compound belongs, and their metabolites have been detected in surface waters, which can negatively impact aquatic wildlife.[4][8]

  • Contaminated Materials : Any materials contaminated with this compound, such as personal protective equipment or lab supplies, should be disposed of in the same manner as the unused product.[5]

  • Documentation : Maintain accurate records of all disposed pharmaceutical waste in accordance with your institution's policies and regulatory requirements.

Quantitative Data Summary
ParameterInformationCitations
OSHA Hazard Classification Not classified as a "Hazardous Chemical"[5]
Acute Toxicity (Oral) Harmful if swallowed[6][9]
Skin Irritation Causes skin irritation[6][9]
Eye Irritation Causes serious eye irritation[6][9]
Environmental Precautions Avoid discharge into drains, water courses, or onto the ground[5]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The focus is on the operational plan for safe disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Dexrabeprazole_Disposal_Workflow cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Department start->consult_ehs characterize_waste Characterize Waste (Hazardous vs. Non-Hazardous) consult_ehs->characterize_waste select_container Select Approved Waste Container characterize_waste->select_container label_container Label Container Accurately select_container->label_container segregate_waste Place this compound in Labeled Container label_container->segregate_waste licensed_vendor Transfer to Licensed Waste Management Vendor segregate_waste->licensed_vendor drain_disposal Do Not Dispose Down Drain segregate_waste->drain_disposal trash_disposal Do Not Dispose in Regular Trash segregate_waste->trash_disposal incineration Incineration licensed_vendor->incineration documentation Document Disposal Records incineration->documentation end End: Proper Disposal Complete documentation->end

Caption: this compound Disposal Workflow for Laboratories.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dexrabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, adherence to stringent safety protocols is paramount. This guide provides essential safety and logistical information for the handling of Dexrabeprazole, a proton pump inhibitor. Following these procedural steps will mitigate risks and ensure proper disposal, fostering a secure and efficient laboratory environment.

Personal Protective Equipment (PPE) Requirements

A systematic approach to personal safety begins with the correct selection and use of PPE. The following table summarizes the necessary protective gear for handling this compound, based on the known hazards of Rabeprazole Sodium.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or goggles. A face shield is recommended if splashes are likely.Should conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hands Impervious chemical-resistant gloves. Double gloving is recommended when compounding, administering, or disposing of the drug.[4]Must comply with EC Directive 89/686/EEC and the related standard EN374.[1] Gloves should be inspected prior to use and changed regularly or immediately if contaminated, torn, or punctured.[1][4]
Body A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. A lab coat can be used for low-risk manipulations.[1][4]Gown cuffs should be covered by the outer glove.[4]
Respiratory An appropriate respirator should be used if dust or aerosols are generated or in case of insufficient ventilation.Use a NIOSH-approved respirator.
Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly before putting on gloves and after they are removed.[1][4]

  • Avoidance of Contamination: Prevent the generation of dust and aerosols.[1]

Spill Management:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

Disposal Plan:

The primary recommendation for the disposal of this compound and any contaminated materials is to consult with your institution's Environmental Health and Safety (EHS) department.[5]

  • Laboratory Setting: In a laboratory or research setting, unused or waste this compound should be disposed of through a licensed hazardous material disposal company, with incineration being a common method.[5] All waste containers must be clearly labeled with the contents.[5]

  • General Disposal of Unused Medication: If small quantities of unused this compound tablets require disposal outside of a laboratory setting and a drug take-back program is unavailable, follow these steps:

    • Remove the tablets from their original container.[6][7][8]

    • Mix the medication with an undesirable substance such as used coffee grounds, dirt, or cat litter. Do not crush the tablets.[6][7][8]

    • Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.[6][7][8]

    • Dispose of the sealed container in the household trash.[6][7]

    • Scratch out all personal information on the original prescription bottle to protect your privacy before recycling or discarding it.[6][7]

Never flush this compound down the toilet or drain unless specifically instructed to do so by the product labeling or a healthcare professional, as this can harm the environment.[8] The U.S. Drug Enforcement Administration (DEA) sponsors National Prescription Drug Take Back Days, which are a safe and responsible way to dispose of unused medicines.[6][8]

Visualized Workflow for Handling this compound

The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

DexrabeprazoleHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill cluster_disposal Disposal A Consult Safety Data Sheet (SDS) for Rabeprazole Sodium B Don Appropriate PPE: - Safety Goggles - Impervious Gloves (Double) - Lab Coat/Gown A->B C Handle in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weighing and Transfer C->D E Experimental Use D->E F Decontaminate Work Surfaces E->F I Spill Occurs E->I G Remove Outer Gloves and Dispose F->G H Wash Hands Thoroughly G->H K Segregate Waste: - Contaminated PPE - Unused this compound H->K I->F No J Follow Spill Management Protocol I->J Yes J->F L Label Waste Container Clearly K->L M Consult Institutional EHS for Disposal L->M N Dispose via Licensed Hazardous Waste Vendor M->N

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexrabeprazole
Reactant of Route 2
Dexrabeprazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.